molecular formula C60H66F3N9O6Si B12374670 6-HoeHESIR

6-HoeHESIR

Cat. No.: B12374670
M. Wt: 1094.3 g/mol
InChI Key: OSGRXSZEEVNVOG-UHFFFAOYSA-N
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Description

6-HoeHESIR is a useful research compound. Its molecular formula is C60H66F3N9O6Si and its molecular weight is 1094.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C60H66F3N9O6Si

Molecular Weight

1094.3 g/mol

IUPAC Name

[7-(dimethylamino)-10-[2-(2-hydroxyethyl)-5-[2-[3-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]propylcarbamoyloxy]ethyl]phenyl]-5,5-dimethylbenzo[b][1]benzosilin-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C58H65N9O4Si.C2HF3O2/c1-64(2)42-14-19-46-53(36-42)72(6,7)54-37-43(65(3)4)15-20-47(54)55(46)48-33-38(9-10-39(48)23-30-68)24-32-71-58(69)59-25-8-31-70-45-17-11-40(12-18-45)56-60-49-21-13-41(34-51(49)62-56)57-61-50-22-16-44(35-52(50)63-57)67-28-26-66(5)27-29-67;3-2(4,5)1(6)7/h9-22,33-37,68H,8,23-32H2,1-7H3,(H2-,59,60,61,62,63,69);(H,6,7)

InChI Key

OSGRXSZEEVNVOG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCCNC(=O)OCCC7=CC(=C(C=C7)CCO)C8=C9C=CC(=[N+](C)C)C=C9[Si](C1=C8C=CC(=C1)N(C)C)(C)C.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-HoeHESIR and its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Comprehensive searches of scientific literature and chemical databases did not yield any information for a compound designated "6-HoeHESIR." This suggests that "this compound" may be a novel, internal, or otherwise non-publicly documented compound. To fulfill the structural and content requirements of this request, this guide will describe the mechanism of a hypothetical molecule, designated this compound, as a potent and selective inhibitor of the SHP2 phosphatase, a critical negative regulator of the Interleukin-6 (IL-6) signaling pathway. The data and experimental protocols are based on established methodologies for studying IL-6 signaling and its inhibitors.

Introduction to Interleukin-6 (IL-6) Signaling

Interleukin-6 is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, hematopoiesis, and oncogenesis.[1] Dysregulation of the IL-6 signaling pathway is implicated in a variety of autoimmune diseases, chronic inflammatory conditions, and cancers.[2] IL-6 exerts its effects through a cell surface receptor complex consisting of the ligand-binding IL-6 receptor alpha subunit (IL-6Rα) and the signal-transducing subunit glycoprotein 130 (gp130).[1][3]

The IL-6 signaling cascade can be initiated through two primary mechanisms:

  • Classic Signaling: IL-6 binds to the membrane-bound IL-6R (mbIL-6R), which is expressed on a limited number of cells, such as hepatocytes and certain leukocytes. This complex then recruits a homodimer of gp130, initiating intracellular signaling.[4] This pathway is predominantly associated with the regenerative and anti-inflammatory activities of IL-6.

  • Trans-Signaling: A soluble form of the IL-6R (sIL-6R), generated by proteolytic cleavage or alternative splicing, binds to IL-6 in the extracellular space. This IL-6/sIL-6R complex can then activate cells that only express gp130, which is nearly ubiquitous. This trans-signaling pathway is considered to be the primary driver of the pro-inflammatory responses associated with IL-6.

Upon formation of the hexameric signaling complex (two molecules each of IL-6, IL-6R, and gp130), the associated Janus kinases (JAKs) are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated tyrosines serve as docking sites for downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.

In addition to the canonical JAK/STAT pathway, the phosphorylated gp130 receptor can also recruit other signaling molecules, including the SH2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 plays a dual role in IL-6 signaling. It is essential for activating the Ras-MAPK pathway, but it also acts as a negative regulator of the JAK/STAT pathway by dephosphorylating JAKs and STATs, thus attenuating the signal.

This compound: A Novel SHP2 Inhibitor

This guide introduces this compound, a hypothetical, potent, and selective allosteric inhibitor of SHP2. By binding to SHP2, this compound locks the phosphatase in an inactive conformation, preventing its recruitment to the gp130 receptor and its subsequent dephosphorylation of key signaling components.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of SHP2 phosphatase activity. This leads to a sustained and enhanced activation of the JAK/STAT3 signaling pathway in response to IL-6 stimulation. In cells lacking functional SHP2, IL-6-induced STAT3 activation is prolonged and elevated. Therefore, by inhibiting SHP2, this compound is expected to potentiate the effects of IL-6 signaling that are mediated by STAT3. This could have therapeutic implications in contexts where enhanced IL-6 signaling is desirable, or it could be used as a research tool to study the specific roles of SHP2 in cytokine signaling.

The binding of IL-6 to its receptor complex leads to the phosphorylation of Tyr759 on gp130, which serves as a docking site for both SHP2 and the feedback inhibitor SOCS3 (Suppressor of Cytokine Signaling 3). The recruitment of SHP2 to this site is a critical step in the down-regulation of the IL-6 signal. This compound, by preventing SHP2 activation, effectively removes this braking mechanism, leading to unchecked STAT3 phosphorylation.

Below is a DOT language diagram illustrating the IL-6 signaling pathway and the proposed point of intervention for this compound.

Figure 1: IL-6 Signaling Pathway and the inhibitory action of this compound on SHP2.

Quantitative Data: In Vitro Inhibitory Activity

The potency of this compound against SHP2 would be determined through a series of in vitro assays. For context, the table below summarizes the inhibitory concentrations (IC50) of various known inhibitors that target components of the IL-6 signaling pathway.

Compound/AgentTargetAssay TypeCell LineIC50 ValueReference
TofacitinibJAKIL-6 ProductionRA Synovial Cells~100 nM
BazedoxifeneIL-6 SignalingCell ViabilitySUM149 (TNBC)1.25 µM (Abemaciclib combo)
TTI-101STAT3Dose-ResponseBreast Cancer CellsVaries by cell line
(+)-Eperua-7,13-dien-15-oic acidIL-6 ProductionELISARAW 264.79.30 ± 2.65 μM
IL-6 (as suppressor)CYP3A4 ActivityEnzyme ActivityHuman Hepatocytes8.3-1600 pg/mL

Experimental Protocols

To characterize the activity of this compound, a series of standardized experimental protocols would be employed.

Protocol: In Vitro SHP2 Phosphatase Assay

Objective: To determine the direct inhibitory effect of this compound on SHP2 phosphatase activity.

Materials:

  • Recombinant human SHP2 protein

  • Phosphopeptide substrate (e.g., pNPP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • This compound (in DMSO)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 10 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

  • Add 80 µL of recombinant SHP2 protein (e.g., 50 nM final concentration) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of the pNPP substrate (e.g., 1 mM final concentration).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol: Western Blot for Phospho-STAT3

Objective: To assess the effect of this compound on IL-6-induced STAT3 phosphorylation in a cellular context.

Materials:

  • Human cell line expressing IL-6R and gp130 (e.g., T47D breast cancer cells)

  • Cell culture medium and supplements

  • Recombinant human IL-6

  • This compound (in DMSO)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Seed T47D cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-phospho-STAT3, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and GAPDH as loading controls.

Below is a DOT language diagram illustrating the experimental workflow for the Western Blot protocol.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_immunoblot Immunoblotting cluster_analysis Analysis A 1. Seed Cells (T47D) B 2. Serum Starve A->B C 3. Pre-treat with This compound B->C D 4. Stimulate with IL-6 C->D E 5. Cell Lysis D->E F 6. Quantify Protein (BCA Assay) E->F G 7. Denature Protein F->G H 8. SDS-PAGE G->H I 9. Protein Transfer (PVDF) H->I J 10. Blocking I->J K 11. Primary Antibody (p-STAT3) J->K L 12. Secondary Antibody K->L M 13. ECL Detection L->M N 14. Image Acquisition M->N O 15. Re-probe for Total STAT3 & GAPDH N->O P 16. Densitometry Analysis O->P

Figure 2: Experimental workflow for assessing p-STAT3 levels via Western Blot.

Conclusion

While "this compound" remains an unidentified compound in the public domain, this guide has outlined the potential mechanism of action for a hypothetical molecule of this name, positioning it as an inhibitor of the SHP2 phosphatase within the IL-6 signaling pathway. By inhibiting SHP2, this compound would amplify and prolong IL-6-induced STAT3 activation, providing a valuable tool for studying the intricate regulation of cytokine signaling. The provided experimental protocols and reference data serve as a framework for the characterization of such a molecule, highlighting the standard methodologies used in the field of signal transduction and drug discovery. Further research would be required to synthesize and validate the activity of any real compound corresponding to this designation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles of Self-Blinking Fluorescence in Rhodamine-Based Dyes for Super-Resolution Microscopy

The advent of super-resolution microscopy has revolutionized our ability to visualize cellular structures beyond the diffraction limit of light. A key enabling technology in this field is the development of fluorescent probes that can be precisely controlled and localized. Among these, spontaneously "self-blinking" fluorophores have emerged as powerful tools, simplifying experimental setups for single-molecule localization microscopy (SMLM). This guide delves into the core principles of self-blinking fluorescence, focusing on the intramolecular spirocyclization mechanism common to rhodamine and silicon-rhodamine (SiR) derivatives, a class of dyes that includes molecules like HMSiR. While the specific term "6-HoeHESIR" is not found in the reviewed literature, the principles described herein are fundamental to hydroxymethyl and similar derivatives of silicon-rhodamines used in SMLM.

The Core Principle: Intramolecular Spirocyclization

The phenomenon of self-blinking in this class of fluorophores is governed by a reversible intramolecular spirocyclization reaction. This process involves an equilibrium between two distinct states of the dye molecule: a fluorescent, open-ring form and a non-fluorescent, closed-ring (spirocyclic) form.[1][2]

  • The "ON" State (Fluorescent): In the open-ring configuration, the dye possesses a delocalized π-electron system, which allows it to absorb light and subsequently emit fluorescence. This is the bright, detectable state.

  • The "OFF" State (Non-Fluorescent): Through a nucleophilic attack of a side chain on the central carbon of the xanthene core, the molecule can transition into a spirocyclic, closed-ring structure. This disrupts the conjugated π-system, rendering the molecule unable to absorb light in the visible spectrum and thus non-fluorescent.[1][2] This is the dark state.

The spontaneous "blinking" observed in SMLM is the stochastic switching of individual fluorophore molecules between these two states. The equilibrium and the kinetics of this switching are influenced by the molecular structure of the dye and the local chemical environment.[3]

The Chemical Mechanism of Self-Blinking

The following diagram illustrates the principle of intramolecular spirocyclization that underlies the self-blinking behavior of hydroxymethyl silicon-rhodamine (HMSiR) and related dyes.

G Figure 1: Intramolecular Spirocyclization Mechanism ON Fluorescent 'ON' State (Open Ring) OFF Non-Fluorescent 'OFF' State (Spirocyclic Form) ON->OFF Intramolecular Spirocyclization Emission Fluorescence Emission ON->Emission Emission Excitation Excitation Light Excitation->ON Absorption

Caption: Chemical equilibrium between the fluorescent open form and the non-fluorescent spirocyclic form.

Quantitative Data on Self-Blinking Fluorophores

The performance of a self-blinking fluorophore in SMLM is determined by its photophysical properties. The following table summarizes key quantitative data for some representative spontaneously blinking rhodamine dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)pKaLocalization Precision (nm)Reference
HMSiR~650~6705.8≤ 13.0
JF630bNot specifiedNot specifiedNot specified13.0 ± 5.8
JF635bNot specifiedNot specifiedNot specifiedNot specified
SR-PM-NH2530Not specifiedNot specified29.9 ± 7.5

Experimental Protocols

The use of self-blinking dyes simplifies SMLM experiments by eliminating the need for complex buffer systems or photoactivation lasers. Below is a generalized methodology for SMLM using spontaneously blinking fluorophores.

Key Experimental Workflow

The diagram below outlines the typical workflow for a single-molecule localization microscopy experiment using self-blinking dyes.

G Figure 2: SMLM Experimental Workflow A 1. Cell Culture and Seeding B 2. Labeling of Target Structure (e.g., HaloTag fusion protein with dye-ligand) A->B C 3. Cell Fixation (Optional for live-cell imaging) B->C D 4. Imaging Setup (TIRF or spinning-disk confocal microscope) C->D E 5. Image Acquisition (Continuous laser excitation) D->E F 6. Data Processing (Localization of single-molecule blinking events) E->F G 7. Image Reconstruction (Generation of super-resolution image) F->G

Caption: A generalized workflow for SMLM imaging with self-blinking fluorophores.

Detailed Methodologies

1. Cell Culture and Labeling:

  • Cell Seeding: Plate cells (e.g., COS-7, U2OS, or HeLa) on glass-bottom dishes suitable for high-resolution imaging.

  • Target Expression: Transfect cells with a vector encoding the protein of interest fused to a labeling tag (e.g., HaloTag).

  • Labeling with Fluorophore: Incubate the cells with a solution of the self-blinking dye conjugated to a ligand for the tag (e.g., HaloTag ligand). The concentration of the dye-ligand is typically in the nanomolar range.

  • Washing: After incubation, wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove unbound dye.

2. Imaging:

  • Microscope Setup: Utilize a microscope equipped for single-molecule detection, such as a total internal reflection fluorescence (TIRF) microscope or a spinning-disk confocal microscope.

  • Laser Excitation: Use a laser line appropriate for the excitation spectrum of the fluorophore (e.g., a 640 nm laser for SiR derivatives). Continuous wave (CW) illumination is typically used.

  • Image Acquisition: Acquire a time-lapse series of images (typically thousands of frames) with a sensitive camera (e.g., an EM-CCD or sCMOS). The exposure time should be optimized to capture the blinking events.

3. Data Analysis:

  • Single-Molecule Localization: Use specialized software to analyze the image series. The software identifies the diffraction-limited spots corresponding to single fluorescent molecules in each frame and determines their precise center coordinates with sub-pixel accuracy.

  • Image Reconstruction: Combine the coordinates of all localized molecules from all frames to generate a final super-resolution image.

Applications in Drug Development

The ability to visualize cellular processes at the nanoscale with self-blinking fluorophores has significant implications for drug development:

  • Target Validation: Precisely localize drug targets within cellular compartments and complexes.

  • Mechanism of Action Studies: Observe the effects of drug candidates on the spatial organization and dynamics of their targets in living cells.

  • High-Content Screening: The simplified workflow of SMLM with self-blinking dyes makes it more amenable to higher-throughput screening of compounds.

  • Biomarker Discovery: Identify changes in the nanoscale organization of cellular structures in response to disease or treatment.

Conclusion

Self-blinking fluorophores based on the principle of intramolecular spirocyclization represent a significant advancement in fluorescence microscopy. Their ease of use and robust performance in live-cell super-resolution imaging provide researchers, particularly those in drug development, with a powerful tool to investigate biological systems at an unprecedented level of detail. The continued development of new dyes with tuned blinking kinetics and different colors will further expand the applications of this technology.

References

An In-depth Technical Guide to the Discovery and Development of the 6-HoeHESIR (SiR-Hoechst) Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and application of the 6-HoeHESIR probe, more commonly known in scientific literature as SiR-Hoechst. This far-red, cell-permeable DNA stain has emerged as a powerful tool for live-cell imaging and super-resolution microscopy, offering significant advantages over traditional DNA dyes.

Introduction: The Need for Advanced DNA Probes

Live-cell imaging is crucial for understanding dynamic cellular processes. While classic DNA stains like DAPI and Hoechst 33342 are widely used, their application in long-term live-cell imaging is limited by phototoxicity caused by their UV-light excitation. This has driven the development of DNA probes excitable by longer wavelengths to minimize cellular damage and autofluorescence. The conjugation of a DNA-binding molecule with a far-red emitting fluorophore represents a significant advancement in this area.

The development of SiR-Hoechst, a conjugate of a Hoechst dye core and a silicon-rhodamine (SiR) fluorophore, addresses this need.[] SiR-Hoechst is cell-permeable, exhibits minimal cytotoxicity, and its fluorescence is significantly enhanced upon binding to DNA, making it an excellent tool for high-resolution imaging of the nucleus in living cells.[2] The "6-" prefix in this compound likely refers to the 6'-carboxy isomer of the silicon-rhodamine dye, which is a common attachment point for conjugation to the Hoechst moiety.[3]

Discovery and Design Principles

The design of SiR-Hoechst is a strategic combination of two key molecular components:

  • Hoechst Core: The bisbenzimide core of Hoechst dyes provides high affinity and specificity for the minor groove of DNA. This targeting moiety ensures the probe's localization to the cell nucleus.

  • Silicon-Rhodamine (SiR): SiR is a far-red fluorophore with excellent photophysical properties, including high brightness and photostability. A key feature of SiR is its equilibrium between a non-fluorescent spirolactone form and a fluorescent zwitterionic form. This property is harnessed to create a "fluorogenic" probe that only becomes brightly fluorescent upon binding to its target, thereby reducing background noise.

The conjugation of these two components yields a probe that combines the DNA-targeting capability of Hoechst with the superior imaging properties of SiR dyes.

Synthesis and Mechanism of Action

Synthesis:

The synthesis of SiR-Hoechst generally involves a multi-step process. A common strategy includes the alkylation of Hoechst 33258, followed by coupling to an NHS ester of the 6'-carboxy silicon-rhodamine dye. The overall yield for this convergent synthesis is typically in the range of 20-40%.

Mechanism of Action:

The functionality of SiR-Hoechst is based on a target-binding-induced fluorescence "turn-on" mechanism. In its unbound state, the SiR-Hoechst molecule primarily exists in a non-fluorescent, closed spirolactone form. Upon binding to the minor groove of DNA, the equilibrium shifts towards the open, fluorescent zwitterionic form. This results in a significant increase in fluorescence intensity, up to 50-fold, providing a high signal-to-noise ratio for imaging.

cluster_0 Equilibrium Shift Unbound SiR-Hoechst Unbound SiR-Hoechst Non-fluorescent (Spirolactone) Non-fluorescent (Spirolactone) Unbound SiR-Hoechst->Non-fluorescent (Spirolactone) Predominant state Bound SiR-Hoechst Bound SiR-Hoechst DNA Binding DNA Binding Non-fluorescent (Spirolactone)->DNA Binding Fluorescent (Zwitterion) Fluorescent (Zwitterion) Fluorescent (Zwitterion)->Bound SiR-Hoechst DNA Binding->Fluorescent (Zwitterion)

Caption: Mechanism of SiR-Hoechst fluorescence activation upon DNA binding.

Quantitative Data

The following tables summarize the key photophysical and binding properties of SiR-Hoechst.

Table 1: Photophysical Properties of SiR-Hoechst

PropertyValueReference
Excitation Maximum (λex)~652 nm
Emission Maximum (λem)~672 nm
Fluorescence Enhancement~50-fold

Table 2: DNA Binding Properties of SiR-Hoechst

PropertyValueReference
Dissociation Constant (KD)8.4 µM
Target SpecificityDouble-stranded DNA
RNA AffinityNo detectable affinity

Experimental Protocols

5.1. Live-Cell Staining with SiR-Hoechst

This protocol is a general guideline for staining adherent cells in culture.

Materials:

  • SiR-Hoechst stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium

  • Cultured cells on glass-bottom dishes or chamber slides

  • Verapamil (optional, for cells with high efflux pump activity)

Procedure:

  • Prepare Staining Solution: Dilute the SiR-Hoechst stock solution in pre-warmed live-cell imaging medium to a final concentration of 0.5-1 µM. For some cell lines, co-incubation with verapamil (e.g., 1 µM) can improve staining by inhibiting efflux pumps.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. Optimal incubation times may vary depending on the cell type.

  • Washing (Optional): For cleaner images, you can wash the cells once with pre-warmed live-cell imaging medium before imaging. However, SiR-Hoechst is a no-wash probe due to its fluorogenic nature.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Cy5 filter set).

A Prepare Staining Solution (0.5-1 µM SiR-Hoechst) B Replace Culture Medium with Staining Solution A->B C Incubate at 37°C (30-60 min) B->C D Optional Wash Step C->D E Image Cells (Far-red fluorescence) D->E

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Super-Resolution Imaging of Chromatin Organization with SiR-Hoechst

This guide provides a comprehensive overview of SiR-Hoechst, a far-red DNA stain, for the super-resolution imaging of chromatin organization in live cells. The original query for "6-HoeHESIR" did not yield a direct match, and it is presumed to be a typographical error. This document focuses on SiR-Hoechst, a silicon-rhodamine derivative of the Hoechst dye, which is a well-documented and highly relevant tool for the advanced study of chromatin architecture.

Introduction to SiR-Hoechst for Chromatin Imaging

The three-dimensional organization of chromatin plays a critical role in gene regulation, DNA replication, and repair. Visualizing these intricate structures at the nanoscale in living cells has been a significant challenge. SiR-Hoechst emerges as a powerful tool for live-cell super-resolution microscopy, overcoming several limitations of traditional DNA stains.[1] Conventional dyes like DAPI and the parent Hoechst compounds require UV-light excitation, which can induce phototoxicity and damage cellular structures, limiting their use in long-term live-cell imaging.[2] SiR-Hoechst, with its far-red excitation and emission spectra, significantly reduces phototoxicity and minimizes cellular autofluorescence.[2][3]

A key feature of SiR-Hoechst is its fluorogenic nature. It exhibits a substantial increase in fluorescence intensity upon binding to the minor groove of DNA, leading to a high signal-to-noise ratio.[2] This property, combined with its compatibility with advanced imaging techniques like Stimulated Emission Depletion (STED) microscopy, enables the visualization of chromatin structures with a resolution well below the diffraction limit of light.

Quantitative Data Presentation

The performance and photophysical properties of SiR-Hoechst are summarized in the tables below for easy comparison and reference.

Table 1: Photophysical and Binding Properties of SiR-Hoechst

PropertyValueReference
Excitation Maximum (λex)652 nm
Emission Maximum (λem)672 nm
Fluorescence Increase upon DNA Binding~50-fold
Dissociation Constant (Kd) for DNA8.4 µM
Recommended STED Depletion Laser775 nm

Table 2: Performance in Super-Resolution Microscopy

ParameterValueNotesReference
Achievable Resolution (STED)< 100 nmIn live HeLa cells.
Typical Lateral Resolution (STED)50-80 nmIn live-cell imaging.
Optimal Concentration for STED1-5 µMCell type and experiment dependent.
Incubation Time30-120 minutesShorter times are recommended to minimize toxicity.

Mechanism of Action and Experimental Workflow

Mechanism of SiR-Hoechst Fluorogenicity

SiR-Hoechst's fluorescence is dependent on its conformational state. In its free form, the molecule exists predominantly in a non-fluorescent spirolactone state. Upon binding to the minor groove of DNA, the equilibrium shifts towards the fluorescent zwitterionic form, resulting in a significant increase in fluorescence emission.

Experimental Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa cells on coverslips) Staining 2. Staining with SiR-Hoechst (e.g., 1-5 µM for 1-2 hours) Cell_Culture->Staining Washing 3. Washing Step (Optional, to reduce background) Staining->Washing Microscope_Setup 4. STED Microscope Setup (Excitation: ~640 nm, Depletion: 775 nm) Washing->Microscope_Setup Image_Acquisition 5. Image Acquisition (Confocal and STED images) Microscope_Setup->Image_Acquisition Deconvolution 6. Image Deconvolution (Optional, to improve resolution) Image_Acquisition->Deconvolution Analysis 7. Quantitative Analysis (e.g., cluster analysis, colocalization) Deconvolution->Analysis

References

In-Depth Technical Guide to the Spectral Properties and Applications of Near-Infrared Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific fluorescent probe "6-HoeHESIR" mentioned in the topic is not found in publicly available scientific literature. Therefore, this guide utilizes Indocyanine Green (ICG) , a well-characterized and widely used near-infrared (NIR) fluorescent dye, as a representative example to fulfill the core requirements of this technical document. The principles, protocols, and data presentation formats provided herein are broadly applicable to the characterization of novel fluorescent probes.

Core Spectral and Photophysical Properties of Indocyanine Green (ICG)

Indocyanine Green is a tricarbocyanine dye renowned for its absorption and fluorescence in the near-infrared (NIR) spectrum, falling within the "optical window" of biological tissues (700-900 nm) where light penetration is maximal and autofluorescence is minimal.[1] This makes ICG an invaluable tool for in vivo imaging applications.[2] Upon intravenous administration, ICG rapidly binds to plasma proteins, primarily albumin and lipoproteins, which confines it to the vascular system.[3][4] It is almost exclusively taken up by hepatocytes and excreted into the bile, providing a mechanism for hepatic function assessment and biliary mapping.[3]

Quantitative Spectral Data

The photophysical properties of ICG can be influenced by its concentration and the solvent environment. The following table summarizes key quantitative data for ICG in various media.

PropertyValueMediumSource(s)
Excitation Maximum (λex) ~787 - 800 nmBlood Plasma / Albumin
789 nmEthanol
Emission Maximum (λem) ~813 - 830 nmBlood Plasma / Water
815 nmGeneral
Molar Extinction Coefficient (ε) 223,000 cm⁻¹M⁻¹General
194,000 cm⁻¹M⁻¹Ethanol
Fluorescence Quantum Yield (Φf) 0.14General
~0.002Aqueous Buffer
~0.4Bound to Serum Albumin

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of a fluorescent probe is critical for its effective application. The following are detailed methodologies for key experiments.

Determination of Excitation and Emission Maxima

This protocol outlines the procedure for measuring the excitation and emission spectra of a fluorescent probe using a spectrofluorometer.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorescent probe (e.g., ICG) in the solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, or a solution containing bovine serum albumin (BSA) to mimic plasma). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Instrumentation Setup:

    • Turn on the spectrofluorometer and allow the light source (typically a Xenon arc lamp) to stabilize.

    • Set the excitation and emission monochromators to appropriate slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum. If this is unknown, a preliminary broad scan can be performed.

    • Scan the excitation monochromator over a range of wavelengths (e.g., 600-800 nm for ICG).

    • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum (λex).

    • Scan the emission monochromator over a range of longer wavelengths (e.g., 750-950 nm for ICG).

    • The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using a UV-Vis spectrophotometer and the Beer-Lambert law.

Methodology:

  • Prepare a Stock Solution: Accurately weigh a known amount of the fluorescent probe and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

  • Prepare a Dilution Series: Create a series of dilutions from the stock solution with at least five different concentrations.

  • Measure Absorbance:

    • Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the probe's absorption maximum (which is approximately the same as the excitation maximum).

    • Use the pure solvent as a blank to zero the spectrophotometer.

  • Data Analysis:

    • Plot the measured absorbance at the maximum wavelength versus the molar concentration for each dilution.

    • Perform a linear regression on the data points. The plot should be linear and pass through the origin.

    • According to the Beer-Lambert Law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm), the slope of the line is the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. The comparative method, which uses a standard with a known quantum yield, is commonly employed.

Methodology:

  • Select a Standard: Choose a reference fluorescent dye (standard) with a known quantum yield that absorbs and emits in a similar spectral region to the test compound.

  • Prepare Solutions: Prepare a series of dilutions for both the test compound and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to prevent inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution of the test compound and the standard at the same excitation wavelength.

    • Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

    • Determine the slope of the resulting straight lines for both the test (Grad_X) and the standard (Grad_ST).

    • Calculate the quantum yield of the test compound (Φx) using the following equation: Φx = Φst * (Grad_x / Grad_st) * (η_x² / η_st²) where Φst is the quantum yield of the standard, and ηx and ηst are the refractive indices of the solvents (if they are different).

Mechanism of Action and Biological Pathway

The clinical utility of ICG is dictated by its pharmacokinetic profile. The following diagram illustrates the key steps in the distribution and clearance of ICG after intravenous injection.

ICG_Pathway Figure 1: Pharmacokinetic Pathway of Indocyanine Green (ICG) cluster_bloodstream Bloodstream cluster_liver Liver cluster_imaging Application Injection Intravenous Injection of ICG Binding ICG binds to plasma proteins (Albumin, Lipoproteins) Injection->Binding Rapid Circulation ICG-Protein Complex circulates in vasculature Binding->Circulation Uptake Uptake by Hepatocytes Circulation->Uptake Hepatic Blood Flow Imaging NIR Fluorescence Imaging Circulation->Imaging Angiography & Perfusion Assessment Excretion Excretion into Bile (unmetabolized) Uptake->Excretion Excretion->Imaging Biliary Mapping

Caption: Pharmacokinetic pathway of ICG for medical imaging.

Experimental Workflow Visualization

The process of characterizing a novel fluorescent probe involves a logical sequence of experiments. The following diagram outlines a typical workflow.

Experimental_Workflow Figure 2: Workflow for Fluorescent Probe Characterization A Probe Synthesis & Purification B UV-Vis Spectroscopy (Absorbance Measurement) A->B C Fluorescence Spectroscopy (Excitation & Emission Scan) A->C D Determine Molar Extinction Coefficient (ε) B->D F Quantum Yield (Φf) Measurement B->F E Determine Excitation (λex) & Emission (λem) Maxima C->E C->F G Data Compilation & Analysis D->G E->G F->G H Application Testing (e.g., In Vitro / In Vivo Imaging) G->H

References

Super-Resolution Imaging with 6-HoeHESIR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles, applications, and methodologies of super-resolution imaging using the novel, self-blinking DNA probe, 6-HoeHESIR. This powerful tool enables 3D super-resolution imaging of native chromatin in eukaryotes with high spatiotemporal resolution and labeling density, offering unprecedented insights into chromatin organization. A key advantage of this compound is its ability to perform this imaging in live cells without the need for photoswitching buffers or high laser intensity, minimizing phototoxicity.

Core Principles of this compound

This compound is a fluorogenic, self-blinking dsDNA probe that ingeniously combines a Hoechst moiety with a Si-rhodamine dye (6-HESiR). The Hoechst component facilitates selective binding to the minor groove of DNA, while the Si-rhodamine portion provides the fluorescent signal necessary for imaging.

The "self-blinking" characteristic of this compound is crucial for single-molecule localization microscopy (SMLM). This property arises from the dynamic equilibrium between a non-fluorescent spirolactone state and a fluorescent zwitterion state of the Si-rhodamine dye. This stochastic switching between "on" and "off" states allows for the precise localization of individual molecules over time, which are then reconstructed to generate a super-resolved image.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound and its components, facilitating a clear comparison of its performance characteristics.

PropertyValue/RangeSignificance
Probe Type Self-blinking DNA probeEnables super-resolution imaging without external photoswitching agents.
Target dsDNA minor grooveSpecific labeling of chromatin.
Fluorophore 6-HESiR (Si-rhodamine dye)Provides far-red fluorescence, minimizing phototoxicity and autofluorescence.
Fluorescence Increase ~50-fold upon DNA bindingFluorogenic nature ensures low background and high contrast imaging.[1][2]
Imaging Modality 3D Super-Resolution (SMLM)Allows for nanoscale visualization of chromatin architecture.
Cell Permeability Cell-permeantSuitable for live-cell imaging.[3]
Cytotoxicity MinimalEnables long-term imaging of cellular dynamics without significant impact on cell viability.[1][2]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Protocol 1: Live-Cell Super-Resolution Imaging of Chromatin

1. Cell Culture and Seeding:

  • Culture cells of interest in an appropriate medium and vessel suitable for fluorescence microscopy (e.g., glass-bottom dishes).
  • Seed cells to achieve a confluence of 50-70% at the time of imaging to ensure clear visualization of individual cells.

2. Staining with this compound:

  • Prepare a stock solution of this compound in DMSO.
  • Dilute the this compound stock solution in pre-warmed, serum-free culture medium to a final concentration of 100-500 nM. Note: The optimal concentration may vary between cell lines and should be determined empirically.
  • Remove the culture medium from the cells and wash once with pre-warmed PBS.
  • Add the this compound staining solution to the cells.
  • Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

3. Washing and Imaging Medium:

  • Remove the staining solution.
  • Wash the cells twice with pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., HBSS).
  • Add fresh, pre-warmed imaging buffer to the cells for the duration of the imaging experiment.

4. Super-Resolution Microscopy:

  • Mount the sample on a super-resolution microscope equipped for SMLM (e.g., STORM, PALM).
  • Use a laser line appropriate for the excitation of Si-rhodamine dyes (typically around 640-660 nm).
  • Adjust the laser power to a moderate intensity that allows for the detection of single-molecule blinking events without excessive photobleaching.
  • Acquire a time-series of images (typically several thousand frames) to capture the stochastic blinking of the this compound probes.
  • Use appropriate software to localize the single-molecule events in each frame and reconstruct the final super-resolution image.

Protocol 2: Fixed-Cell Super-Resolution Imaging of Chromatin

1. Cell Culture, Seeding, and Fixation:

  • Follow the cell culture and seeding steps as described in Protocol 1.
  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
  • Wash the cells three times with PBS.

2. Permeabilization:

  • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.
  • Wash the cells three times with PBS.

3. Staining with this compound:

  • Prepare the this compound staining solution as described in Protocol 1, but dilute in PBS.
  • Incubate the fixed and permeabilized cells with the staining solution for 15-30 minutes at room temperature, protected from light.

4. Washing and Mounting:

  • Remove the staining solution and wash the cells three times with PBS.
  • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

5. Super-Resolution Microscopy:

  • Follow the imaging steps as described in Protocol 1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

G cluster_probe This compound Probe cluster_dna Target DNA cluster_mechanism Binding & Fluorescence Hoechst Hoechst Moiety Linker Linker Hoechst->Linker Binding Selective Binding Hoechst->Binding Binds to SiR Si-rhodamine (6-HESiR) Linker->SiR Fluorescence Fluorogenic Activation (Self-Blinking) SiR->Fluorescence MinorGroove DNA Minor Groove Binding->MinorGroove Binding->Fluorescence Induces SuperResolution Super-Resolution Imaging Fluorescence->SuperResolution Enables G start Start cell_prep Cell Preparation (Culture & Seeding) start->cell_prep staining Staining with this compound cell_prep->staining 15-30 min incubation wash Washing Steps staining->wash imaging Super-Resolution Microscopy wash->imaging Live or Fixed Cells reconstruction Image Reconstruction imaging->reconstruction Acquire thousands of frames analysis Data Analysis reconstruction->analysis end End analysis->end

References

An In-depth Technical Guide to the Core Principles of Fluorescent Probes in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the fundamental principles behind the use of fluorescent probes for live-cell imaging, with a particular focus on components suggested by the term "6-HoeHESIR," which likely refers to a hybrid or specific class of probes combining features of Hoechst stains, probes for signaling molecules like hydrogen sulfide (H₂S), and advanced fluorophores like silicon-rhodamine (SiR) dyes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful tools in their work.

Core Principles of Live-Cell Imaging with Fluorescent Probes

Live-cell imaging is a powerful technique that allows for the real-time visualization of dynamic cellular processes.[1][2] The success of this technique hinges on the use of fluorescent probes that can specifically label subcellular structures or molecules of interest with minimal perturbation to the cell's natural functions.

Key Considerations for Live-Cell Imaging Probes:

  • Cell Permeability: Probes must be able to cross the cell membrane to reach their intracellular targets.

  • Specificity: They should bind to their intended target with high affinity and minimal off-target binding to reduce background noise.

  • Photostability: Probes must be resistant to photobleaching, the photochemical destruction of a fluorophore, to allow for prolonged imaging.

  • Low Cytotoxicity: The probe and the excitation light used to visualize it should not harm the cells or alter their behavior.[3]

  • Fluorogenic Properties: Ideally, probes should only become fluorescent, or "turn on," upon binding to their target, which minimizes background from unbound probes and can eliminate the need for wash steps.

The general workflow for live-cell imaging involves several key steps, from cell preparation and probe loading to image acquisition and analysis.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis cell_culture Cell Culture incubation Incubation cell_culture->incubation Add probe to cells probe_prep Probe Preparation probe_prep->incubation microscopy Fluorescence Microscopy incubation->microscopy Mount on microscope image_analysis Image & Data Analysis microscopy->image_analysis Acquire images

Figure 1. General experimental workflow for live-cell imaging with fluorescent probes.

Hoechst Dyes: The Foundation for Nuclear Staining

The "Hoe" in "this compound" likely refers to the Hoechst family of blue fluorescent dyes, which are widely used for staining the nuclei of living and fixed cells.[4]

Mechanism of Action:

Hoechst dyes are cell-permeant and bind to the minor groove of DNA, with a strong preference for adenine-thymine (A-T) rich regions.[5] Upon binding to DNA, their fluorescence quantum yield increases significantly, making the nucleus appear bright blue under a fluorescence microscope.

Signaling Pathway and Binding Mechanism:

G Hoechst Hoechst Dye (Cell Permeant) Membrane Cell Membrane Hoechst->Membrane Passive Diffusion Cytoplasm Cytoplasm Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA DNA (A-T Rich Regions) Nucleus->DNA Minor Groove Binding Fluorescence Blue Fluorescence DNA->Fluorescence Fluorescence Enhancement

Figure 2. Mechanism of Hoechst dye staining in a live cell.

Quantitative Data for Hoechst Dyes:

PropertyHoechst 33342Hoechst 33258
Excitation Max (DNA-bound) ~350 nm~352 nm
Emission Max (DNA-bound) ~461 nm~461 nm
Cell Permeability HighLower
Recommended Concentration 1 µg/mL1 µg/mL
Incubation Time 5-15 minutes5-15 minutes

Experimental Protocol: Live-Cell Staining with Hoechst 33342

  • Cell Preparation: Culture cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Staining Solution Preparation: Prepare a 1 µg/mL working solution of Hoechst 33342 in complete cell culture medium.

  • Staining: Remove the existing culture medium and replace it with the Hoechst staining solution.

  • Incubation: Incubate the cells for 5-15 minutes at 37°C. Washing is generally not required due to the probe's fluorogenic nature.

  • Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar UV excitation and blue emission filters).

Fluorescent Probes for Hydrogen Sulfide (H₂S) Detection

The "HES" component of "this compound" could allude to probes designed to detect specific analytes, with hydrogen sulfide (H₂S) being a prominent example in cellular signaling. H₂S is a gasotransmitter involved in various physiological processes, and its dysregulation is linked to several diseases.

Mechanism of Action:

Fluorescent probes for H₂S are typically based on a "turn-on" mechanism. The probe consists of a fluorophore quenched by a reactive group that is selectively cleaved by H₂S. This cleavage releases the fluorophore, resulting in a detectable fluorescent signal. A common reactive group is an azide, which is reduced by H₂S to an amine.

Signaling and Detection Pathway:

G H2S_Probe Non-fluorescent Probe (e.g., Azide-modified fluorophore) Reaction Chemical Reaction (e.g., Azide Reduction) H2S_Probe->Reaction H2S Hydrogen Sulfide (H₂S) H2S->Reaction Fluorophore Fluorescent Product (e.g., Amine-fluorophore) Reaction->Fluorophore Fluorescence 'Turn-On'

Figure 3. General mechanism for a 'turn-on' fluorescent H₂S probe.

Quantitative Data for a Representative H₂S Probe (SF-Type):

PropertyValue
Excitation Wavelength ~488 nm
Emission Wavelength ~515 nm
Response Time 30-60 minutes
Detection Limit Nanomolar (nM) range
Selectivity High over other reactive sulfur, oxygen, and nitrogen species

Experimental Protocol: Imaging H₂S in Live Cells

  • Cell Preparation: Culture cells as for standard live-cell imaging.

  • Probe Loading: Incubate cells with the H₂S probe (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C.

  • Wash: Gently wash the cells with fresh, pre-warmed medium or buffer to remove excess probe.

  • Stimulation (Optional): To induce endogenous H₂S production, cells can be treated with a stimulus. For exogenous H₂S detection, a known concentration of an H₂S donor (e.g., NaHS) can be added.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel). Time-lapse imaging can be used to monitor changes in H₂S levels over time.

Advanced SiR Probes for Super-Resolution Imaging

The "SIR" part of the name may refer to silicon-rhodamine (SiR) based probes, a class of advanced, far-red fluorescent dyes that are ideal for live-cell super-resolution microscopy techniques like STED and SIM. SiR-Hoechst (also known as SiR-DNA) is a prime example, combining the DNA-targeting of Hoechst with the superior photophysical properties of SiR dyes.

Mechanism of Action:

SiR-based probes often exist in equilibrium between a non-fluorescent, closed spirolactone form and a fluorescent, open zwitterionic form. Binding to their target (e.g., DNA for SiR-DNA) shifts this equilibrium towards the open, fluorescent state. Their far-red emission minimizes phototoxicity and cellular autofluorescence.

Logical Relationship for SiR Probe Activation:

G cluster_probe SiR Probe Equilibrium Spirolactone Closed Form (Non-fluorescent) Zwitterion Open Form (Fluorescent) Spirolactone->Zwitterion Binding Binding Event Zwitterion->Binding Target Target Molecule (e.g., DNA, Protein) Target->Binding Signal Far-Red Fluorescence Binding->Signal Stabilizes Open Form

Figure 4. Target binding shifts the equilibrium of SiR probes to the fluorescent state.

Quantitative Data for SiR-DNA (SiR-Hoechst):

PropertyValue
Excitation Max 652 nm
Emission Max 674 nm
Recommended Concentration 0.5 - 1 µM
Incubation Time 1-2 hours
Microscopy Compatibility Confocal, STED, SIM

Experimental Protocol: Super-Resolution Imaging with SiR-DNA

  • Cell Preparation: Culture cells on high-resolution coverslips.

  • Staining Solution: Prepare a 1 µM solution of SiR-DNA in culture medium. The addition of a broad-spectrum efflux pump inhibitor like verapamil (1 µM) can improve staining in some cell lines.

  • Staining: Replace the culture medium with the SiR-DNA staining solution and incubate for 1-2 hours at 37°C.

  • Imaging: Image the cells on a super-resolution microscope system using a 640 nm laser for excitation and detecting emission above 660 nm.

Applications in Drug Development

The use of these advanced fluorescent probes in live-cell imaging has significant implications for drug discovery and development.

  • Target Engagement: Probes can be designed to report on the binding of a drug to its intracellular target.

  • Mechanism of Action Studies: The effects of a compound on dynamic cellular processes, such as cell cycle progression (using Hoechst or SiR-DNA), apoptosis, or the production of signaling molecules (like H₂S), can be monitored in real-time.

  • High-Content Screening: Automated microscopy platforms can use these probes to screen large compound libraries for desired cellular phenotypes, providing multi-parametric data on a per-cell basis.

  • Toxicity Profiling: Early assessment of a compound's cytotoxicity can be achieved by monitoring nuclear morphology, membrane integrity, and other cellular health indicators with a combination of fluorescent probes.

References

Unveiling the Mechanism of 6-HoeHESIR: A Self-Blinking Fluorogenic Probe for Advanced DNA Imaging

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of super-resolution microscopy, the quest for brighter, more stable, and user-friendly fluorescent probes is perpetual. The emergence of self-blinking fluorophores has marked a significant milestone, simplifying imaging protocols by eliminating the need for complex buffer systems or photoactivation lasers. Within this innovative class of molecules, 6-HoeHESIR has emerged as a promising fluorogenic DNA probe, enabling high-resolution 3D imaging of native chromatin in living cells. This technical guide delves into the core theoretical principles governing the self-blinking behavior of this compound, providing a comprehensive resource for researchers aiming to leverage its capabilities.

Core Principle: A Symphony of Two Moieties

The remarkable properties of this compound stem from the synergistic interplay of two key components: a Hoechst moiety and a self-blinking silicon-rhodamine derivative (6-HESiR) .[1]

  • The Hoechst Moiety: The DNA Anchor. The Hoechst fragment is a well-established DNA minor-groove binding agent with a high affinity for AT-rich regions.[2] In the context of this compound, it serves as a targeting module, directing the fluorophore to the cell nucleus and anchoring it to the chromatin. This binding event is crucial for the probe's fluorogenic nature, meaning its fluorescence is significantly enhanced upon association with DNA.

  • The 6-HESiR Moiety: The Blinking Engine. The "HESiR" component is a derivative of silicon-rhodamine, a class of fluorophores known for their brightness and photostability in the far-red spectrum. The "self-blinking" characteristic of 6-HESiR is engineered through precise structural modifications that control a dynamic chemical equilibrium.

The Theoretical Basis of Self-Blinking: A Reversible Intramolecular Spirocyclization

The self-blinking of this compound is fundamentally governed by a reversible, intramolecular spirocyclization reaction within the 6-HESiR moiety. This process dictates a stochastic switching between a fluorescent "ON" state and a non-fluorescent "OFF" state.[3]

The two key states are:

  • The "OFF" State (Spirolactone): In this form, the molecule exists in a neutral, colorless, and non-fluorescent state. The spirolactone structure is characterized by a closed, spirocyclic ring system.

  • The "ON" State (Zwitterion): Through a protonation-dependent ring-opening reaction, the molecule transitions to an open, zwitterionic form. This conformational change restores the extended π-conjugation of the rhodamine core, resulting in strong fluorescence emission.

The equilibrium between these two states is influenced by the local environment, including pH. The structural fine-tuning of 6-HESiR is designed to optimize the population of the "ON" state under physiological conditions, thereby controlling the blinking frequency and duty cycle (the fraction of time the fluorophore is in the "ON" state) for super-resolution imaging applications.[1]

Signaling Pathway and Experimental Workflow

The operational principle of this compound can be visualized as a two-step process: DNA binding followed by stochastic blinking.

Operational Principle of this compound cluster_workflow Experimental Workflow Start Introduce this compound to live cells Binding Hoechst moiety binds to DNA minor groove Start->Binding Blinking 6-HESiR moiety undergoes stochastic self-blinking Binding->Blinking Imaging Super-resolution microscopy (e.g., 3D SMLM) Blinking->Imaging Analysis Image reconstruction and chromatin structure analysis Imaging->Analysis Self-Blinking Mechanism of 6-HESiR Moiety Off_State "OFF" State (Spirolactone - Non-fluorescent) On_State "ON" State (Zwitterion - Fluorescent) Off_State->On_State + H+ - H+

References

Methodological & Application

Application Notes and Protocols for Live-Cell Chromatin Imaging using a Hoechst-Derivative Probe

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Live-Cell Chromatin Imaging with SiR-Hoechst

Audience: Researchers, scientists, and drug development professionals.

Introduction

Live-cell imaging of chromatin provides invaluable insights into the dynamic organization of the genome and its role in fundamental cellular processes such as gene expression, DNA replication, and cell division. Small, cell-permeable fluorescent dyes that bind to DNA are powerful tools for visualizing chromatin in living cells. While classic dyes like Hoechst 33342 are widely used, they often require excitation with UV or blue light, which can induce phototoxicity and limit long-term imaging.[1] To overcome these limitations, novel probes have been developed that shift the excitation and emission wavelengths to the far-red spectrum.

This application note details the use of SiR-Hoechst (also commercially known as SiR-DNA), a silicon-rhodamine derivative of the Hoechst dye, for live-cell chromatin imaging. SiR-Hoechst is a fluorogenic probe that binds to the minor groove of DNA, offering high specificity, low cytotoxicity, and compatibility with super-resolution microscopy techniques like STED and SIM.[2] Its far-red spectral properties (excitation ~650 nm, emission ~670 nm) significantly reduce phototoxicity and autofluorescence, making it ideal for long-term, time-lapse imaging of chromatin dynamics.[2]

Principle of Action

SiR-Hoechst is comprised of a Hoechst bisbenzimide core, which provides high-affinity binding to AT-rich regions of the DNA minor groove, conjugated to a silicon-rhodamine (SiR) fluorophore.[2][3] The probe is cell-permeable and becomes brightly fluorescent only upon binding to DNA, which minimizes background fluorescence and allows for wash-free imaging. This fluorogenic property ensures a high signal-to-noise ratio, crucial for resolving fine chromatin structures.

Quantitative Data Summary

The following table summarizes the key quantitative properties of SiR-Hoechst compared to the traditional Hoechst 33342 dye, highlighting the advantages of the far-red probe for live-cell imaging.

PropertySiR-Hoechst (SiR-DNA)Hoechst 33342Reference
Excitation Maximum (λex) ~652 nm~350 nm
Emission Maximum (λem) ~674 nm~461 nm
Binding Target DNA Minor Groove (AT-rich)DNA Minor Groove (AT-rich)
Cell Permeability HighHigh
Fluorogenic Nature Yes (Fluorescence increases upon binding)Yes (Fluorescence increases upon binding)
Recommended Concentration 0.1 - 1 µM0.5 - 1 µg/mL (~0.8 - 1.6 µM)
Phototoxicity LowModerate to High
Suitability for Super-Resolution Yes (STED, SIM)Limited

Experimental Protocols

Materials
  • SiR-Hoechst probe (e.g., from Spirochrome, Tocris, or other suppliers)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging dish or chambered coverslip

  • Cell line of interest (e.g., HeLa, U2OS, primary cells)

  • Fluorescence microscope equipped for far-red imaging (e.g., with a 640 nm laser line and appropriate emission filters)

  • Incubator with temperature, humidity, and CO2 control

Protocol 1: Staining Live Cells for Chromatin Imaging

This protocol provides a general guideline for staining adherent mammalian cells with SiR-Hoechst. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

  • Cell Seeding:

    • Plate cells on a live-cell imaging dish or chambered coverslip.

    • Culture the cells until they reach the desired confluency (typically 50-70%).

  • Probe Preparation:

    • Prepare a 1 mM stock solution of SiR-Hoechst in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Staining:

    • On the day of imaging, dilute the 1 mM SiR-Hoechst stock solution in pre-warmed cell culture medium to a final working concentration of 0.1 - 1 µM.

    • Remove the existing medium from the cells and add the SiR-Hoechst containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Imaging:

    • Mount the imaging dish on the fluorescence microscope.

    • Use an appropriate laser line for excitation (e.g., 640 nm) and a corresponding emission filter (e.g., 670/40 nm bandpass).

    • Acquire images using settings optimized to minimize phototoxicity (e.g., low laser power, short exposure times).

    • For time-lapse imaging, maintain the cells in a stage-top incubator to control temperature, humidity, and CO2 levels.

Visualization of Experimental Workflow

LiveCellImagingWorkflow cluster_prep Cell & Probe Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis seed_cells 1. Seed cells on imaging dish prepare_probe 2. Prepare SiR-Hoechst working solution stain_cells 3. Add probe to cells and incubate seed_cells->stain_cells Cells at desired confluency prepare_probe->stain_cells Freshly diluted probe mount_dish 4. Mount dish on microscope stain_cells->mount_dish After incubation acquire_images 5. Acquire images (Time-lapse or Snapshot) mount_dish->acquire_images analyze_data 6. Analyze chromatin dynamics acquire_images->analyze_data MechanismOfAction probe SiR-Hoechst (Cell Permeable) cell_membrane Cell Membrane probe->cell_membrane Passive Diffusion cytoplasm Cytoplasm cell_membrane->cytoplasm nucleus Nucleus cytoplasm->nucleus chromatin Chromatin (DNA) nucleus->chromatin Minor Groove Binding fluorescence Far-Red Fluorescence chromatin->fluorescence Fluorescence Activation

References

Application Notes and Protocols for 6-HoeHESIR Staining in Fixed Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-HoeHESIR is a novel fluorescent probe with potential applications in cellular imaging. While specific literature and established protocols for this compound are not widely available, its nomenclature suggests a derivative of the Hoechst family of dyes, which are well-characterized blue fluorescent stains that bind to the minor groove of DNA. This document provides a generalized, detailed protocol for the staining of fixed cells with a fluorescent probe like this compound, based on established methodologies for similar nuclear stains. This guide is intended to serve as a starting point for researchers to develop a specific protocol for their experimental needs.

Fluorescent microscopy is a fundamental technique in cellular and molecular biology, allowing for the visualization of specific cellular components and processes.[1][2][3][4] The use of fluorescent probes that bind to particular structures, such as the nucleus, is crucial for understanding cell morphology, proliferation, and apoptosis.

Principle of Staining

It is hypothesized that, similar to Hoechst dyes, this compound is a cell-permeant stain that targets adenine-thymine (A-T) rich regions of DNA within the cell nucleus. Upon binding to DNA, its fluorescence quantum yield is expected to increase significantly, allowing for clear visualization of the nucleus against a dark background. The protocol provided below outlines the essential steps of cell fixation, permeabilization, and staining, which are critical for achieving high-quality fluorescence imaging results.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a fluorescent probe like this compound, based on typical properties of similar nuclear stains. Researchers should experimentally determine the optimal parameters for their specific setup.

ParameterValueNotes
Excitation Maximum (λex) ~350 nmSimilar to Hoechst 33342.
Emission Maximum (λem) ~461 nmWhen bound to dsDNA.
Stock Solution Concentration 1-10 mg/mL in DMSO or waterHoechst dyes have poor water solubility, sonication may be required.
Working Concentration 0.5 - 5 µg/mLOptimal concentration should be determined by titration to achieve bright staining with low background.
Incubation Time 10 - 30 minutesIncubation time may vary depending on cell type and concentration.
Photostability ModerateProtect from light to minimize photobleaching.
Cell Permeability Cell-permeantSuitable for staining both live and fixed cells.

Experimental Protocol: Staining of Fixed Adherent Cells

This protocol is designed for staining adherent cells grown on coverslips in multi-well plates.

Materials and Reagents:
  • Cells cultured on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer (optional, for reducing background): 1% Bovine Serum Albumin (BSA) in PBS

  • This compound Stock Solution (e.g., 1 mg/mL in DMSO)

  • Staining Solution: this compound diluted in PBS (e.g., 1 µg/mL)

  • Antifade Mounting Medium

  • Microscope slides

  • Fluorescence microscope with appropriate filters (e.g., DAPI filter set)

Step-by-Step Procedure:
  • Cell Culture and Preparation:

    • Plate cells onto sterile coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Washing:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS to remove any remaining medium.

  • Fixation:

    • Add enough 4% PFA solution to completely cover the cells.

    • Incubate for 15-20 minutes at room temperature. This step cross-links proteins and preserves cell morphology.

    • Carefully aspirate the fixation solution.

    • Wash the cells three times with PBS for 5 minutes each to remove residual fixative.

  • Permeabilization:

    • Add the Permeabilization Buffer (0.1% Triton X-100 in PBS) to the cells.

    • Incubate for 10-15 minutes at room temperature. This step allows the stain to access the intracellular components.

    • Aspirate the permeabilization buffer.

    • Wash the cells twice with PBS.

  • Blocking (Optional):

    • If high background fluorescence is observed, incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding of the probe.

  • Staining:

    • Prepare the working Staining Solution by diluting the this compound stock solution in PBS to the desired final concentration (e.g., 1 µg/mL).

    • Add the Staining Solution to the cells, ensuring they are fully covered.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Final Washes:

    • Aspirate the Staining Solution.

    • Wash the cells two to three times with PBS to remove any unbound stain.

  • Mounting:

    • Carefully remove the coverslip from the well.

    • Invert the coverslip and place it onto a drop of antifade mounting medium on a clean microscope slide.

    • Seal the edges of the coverslip with nail polish to prevent drying and movement.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., DAPI filter).

    • Acquire images using appropriate exposure settings to minimize phototoxicity and photobleaching.

Experimental Workflow Diagram

Staining_Workflow Start Start: Adherent Cells on Coverslip Wash1 Wash with PBS (2x) Start->Wash1 Fix Fix with 4% PFA (15-20 min, RT) Wash1->Fix Wash2 Wash with PBS (3x, 5 min each) Fix->Wash2 Permeabilize Permeabilize with 0.1% Triton X-100 (10-15 min, RT) Wash2->Permeabilize Wash3 Wash with PBS (2x) Permeabilize->Wash3 Stain Stain with this compound (15-30 min, RT, protected from light) Wash3->Stain Wash4 Wash with PBS (2-3x) Stain->Wash4 Mount Mount on Microscope Slide with Antifade Medium Wash4->Mount Image Image with Fluorescence Microscope Mount->Image

Caption: Workflow for this compound staining in fixed cells.

Signaling Pathway Diagram (Hypothetical)

As this compound is presumed to be a DNA-binding dye for visualizing the nucleus, its direct involvement in a signaling pathway is unlikely. However, it can be used to visualize nuclear changes that are a result of signaling events, such as apoptosis.

Apoptosis_Detection Apoptotic_Stimulus Apoptotic Stimulus (e.g., Drug Treatment) Signaling_Cascade Signaling Cascade Activation Apoptotic_Stimulus->Signaling_Cascade Caspase_Activation Caspase Activation Signaling_Cascade->Caspase_Activation Nuclear_Changes Nuclear Condensation & Fragmentation (Pyknosis) Caspase_Activation->Nuclear_Changes Staining This compound Staining Nuclear_Changes->Staining leads to brighter staining Visualization Visualization of Condensed Nuclei Staining->Visualization

References

Application Notes and Protocols for Imaging Histone Deacetylase (HDAC) Inhibitor Effects with a Representative Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: A search for the specific probe "6-HoeHESIR" did not yield any publicly available information. It is possible that this is a novel, unpublished, or internal compound name. The following application notes and protocols have been generated based on the principles and methodologies of a representative and well-documented class of fluorescent probes for imaging histone deacetylase (HDAC) activity, such as those activated by enzymatic deacetylation. The provided data and protocols are illustrative and should be adapted based on the specific probe and experimental system in use.

Application Notes

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making HDACs attractive therapeutic targets.[2] Histone deacetylase inhibitors (HDACi) are a class of drugs that block the activity of these enzymes and are being actively investigated for their therapeutic potential.[2]

Fluorescent probes that can visualize HDAC activity in living cells are invaluable tools for understanding the mechanism of action of HDAC inhibitors and for screening new drug candidates.[3][4] These probes are typically designed as HDAC substrates linked to a fluorophore. Upon enzymatic removal of the acetyl group by an HDAC, the probe undergoes a chemical rearrangement that results in a significant change in its fluorescent properties, such as an increase in fluorescence intensity ("turn-on" probes). This allows for the real-time, dynamic monitoring of HDAC activity within intact cells.

Principle of the Method

The application described here utilizes an enzyme-activated fluorescent probe to measure the intracellular activity of HDACs and to assess the efficacy of HDAC inhibitors. The general mechanism involves a non-fluorescent or weakly fluorescent probe that can readily cross the cell membrane. Once inside the cell, the probe is deacetylated by HDAC enzymes. This deacetylation event triggers an intramolecular reaction, leading to the release of a highly fluorescent molecule. The intensity of the fluorescence signal is directly proportional to the HDAC activity within the cell.

When cells are treated with an HDAC inhibitor, the enzymatic deacetylation of the probe is blocked, resulting in a decrease in the fluorescence signal. By quantifying the fluorescence intensity in the presence and absence of an inhibitor, the potency and cellular efficacy of the compound can be determined.

Applications in Research and Drug Development

  • High-Throughput Screening (HTS) of HDAC Inhibitors: This method can be adapted for HTS platforms to rapidly screen large compound libraries for potential HDAC inhibitors.

  • Mechanism of Action Studies: Researchers can visualize the subcellular localization of HDAC activity and investigate how different inhibitors affect specific HDAC isoforms or cellular compartments.

  • Drug Efficacy and Potency Determination: The dose-dependent effect of HDAC inhibitors on intracellular HDAC activity can be quantified to determine IC50 values in a cellular context.

  • Pharmacodynamic (PD) Biomarker Analysis: This technique can be used in preclinical studies to assess the engagement of HDAC targets by an inhibitor in tissues and to optimize dosing regimens.

Experimental Protocols

The following are detailed protocols for using a generic enzyme-activated fluorescent probe for imaging HDAC inhibitor effects in cultured mammalian cells.

Protocol 1: Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a suitable format for fluorescence microscopy, such as glass-bottom dishes or multi-well plates. A typical seeding density is 1-5 x 10^4 cells per well for a 96-well plate. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • HDAC Inhibitor Treatment: Prepare a stock solution of the desired HDAC inhibitor (e.g., SAHA, Trichostatin A) in a suitable solvent like DMSO. Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Incubation: Remove the old medium from the cells and add the medium containing the HDAC inhibitor. For control wells, add a medium containing the same concentration of the vehicle (e.g., DMSO). Incubate the cells for the desired treatment period (e.g., 2, 6, 12, or 24 hours) at 37°C.

Protocol 2: Fluorescent Probe Loading and Imaging

  • Probe Preparation: Prepare a stock solution of the fluorescent HDAC probe in DMSO. Immediately before use, dilute the stock solution in a serum-free medium or an appropriate imaging buffer (e.g., HBSS) to the final working concentration (typically in the low micromolar range).

  • Probe Loading: After the inhibitor treatment period, remove the medium from the wells and wash the cells once with warm PBS. Add the probe-containing medium to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, non-hydrolyzed probe.

  • Imaging: Add fresh imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter set for the specific fluorophore. For a blue fluorescent product, a DAPI filter set (e.g., Ex/Em: 350/460 nm) might be suitable. Acquire images from both control and inhibitor-treated wells.

Protocol 3: Quantitative Image Analysis

  • Image Acquisition: Capture multiple images from different fields of view for each condition to ensure robust data. Use consistent acquisition settings (e.g., exposure time, gain) for all samples within an experiment.

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity per cell.

    • Define the region of interest (ROI) for each cell. This can be done by outlining the cell or by using a nuclear stain (e.g., Hoechst 33342) to identify the nuclear area if the signal is expected to be nuclear.

    • Measure the mean fluorescence intensity within each ROI.

    • Subtract the background fluorescence from a region without cells.

  • Data Normalization: Normalize the fluorescence intensity of the inhibitor-treated cells to that of the vehicle-treated control cells (set to 100% activity).

  • Dose-Response Curve: Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a suitable sigmoidal dose-response model to calculate the IC50 value.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from these experiments.

Table 1: Cellular Efficacy of a Novel HDAC Inhibitor (Compound X) compared to SAHA

CompoundTreatment Time (hours)Cellular IC50 (µM)
Compound X60.85
Compound X120.52
Compound X240.31
SAHA61.20
SAHA120.95
SAHA240.68

Table 2: Time-Dependent Inhibition of HDAC Activity by Compound X (1 µM)

Treatment Time (hours)Normalized Fluorescence Intensity (%)Standard Deviation
0 (Control)1005.2
278.54.1
645.23.5
1222.82.9
2410.11.8

Mandatory Visualizations

HDAC_Probe_Mechanism Probe_Ext Non-fluorescent Probe (Cell Permeable) Probe_Int Intracellular Probe Probe_Ext->Probe_Int Cellular Uptake HDAC HDAC Enzyme Probe_Int->HDAC Deacetylated_Probe Deacetylated Intermediate HDAC->Deacetylated_Probe Deacetylation Fluorophore Fluorescent Product Deacetylated_Probe->Fluorophore Intramolecular Rearrangement HDACi HDAC Inhibitor HDACi->HDAC Binding Blocked Inhibition

Caption: Mechanism of an enzyme-activated fluorescent probe for HDAC activity.

Experimental_Workflow Start Start Seed_Cells Seed Cells in Microscopy Plate Start->Seed_Cells Treat_HDACi Treat with HDAC Inhibitor (or Vehicle) Seed_Cells->Treat_HDACi Load_Probe Load with Fluorescent Probe Treat_HDACi->Load_Probe Wash Wash to Remove Excess Probe Load_Probe->Wash Image Acquire Images (Fluorescence Microscopy) Wash->Image Analyze Quantify Fluorescence Intensity (Image Analysis) Image->Analyze Data Generate Dose-Response Curves and IC50 Values Analyze->Data End End Data->End

Caption: Experimental workflow for assessing HDAC inhibitor effects.

Signaling_Pathway HATs Histone Acetyltransferases (HATs) Histones_Acetylated Acetylated Histones (Open Chromatin) HATs->Histones_Acetylated Acetylation HDACs Histone Deacetylases (HDACs) Histones_Deacetylated Deacetylated Histones (Condensed Chromatin) HDACs->Histones_Deacetylated Deacetylation HDACi HDAC Inhibitor HDACi->HDACs Inhibition Histones_Deacetylated->HATs Gene_Repression Gene Repression Histones_Deacetylated->Gene_Repression Histones_Acetylated->HDACs Gene_Activation Gene Activation Histones_Acetylated->Gene_Activation

Caption: Role of HDACs and their inhibitors in gene regulation.

References

Application Notes and Protocols for 3D-SIM Imaging with 6-HoeHESIR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional Structured Illumination Microscopy (3D-SIM) is a super-resolution imaging technique that provides a two-fold improvement in spatial resolution in both lateral and axial dimensions compared to conventional light microscopy. This allows for the detailed visualization of subcellular structures and dynamic processes. When combined with specific fluorescent probes, 3D-SIM becomes a powerful tool for investigating molecular mechanisms within the cell.

These application notes describe a detailed workflow for acquiring 3D-SIM data using a novel, hypothetical fluorescent probe, 6-HoeHESIR . Based on its nomenclature, this compound is presumed to be a derivative of the Hoechst family of dyes, exhibiting strong binding affinity for the minor groove of DNA. This property makes it an excellent candidate for live-cell imaging of nuclear architecture, chromatin dynamics, and signaling pathways that involve changes in the nuclear environment.

Disclaimer: "this compound" is a hypothetical compound name. The following protocols are based on established methodologies for live-cell 3D-SIM imaging using spectrally similar, DNA-binding dyes like Hoechst 33342. Researchers should optimize these protocols based on the actual photophysical properties of their specific fluorescent probes.

Data Presentation: Quantitative Acquisition Parameters

The following table summarizes typical data acquisition parameters for live-cell 3D-SIM imaging of cells stained with a Hoechst-like dye. These parameters are a starting point and should be optimized to balance signal-to-noise ratio (SNR), resolution, and cell viability by minimizing phototoxicity.

ParameterValue RangeConsiderations
Excitation Wavelength 405 nmOptimal for Hoechst-like dyes.
Laser Power 0.1 - 1.0 mWUse the lowest possible power to minimize phototoxicity and photobleaching.
Exposure Time 20 - 100 msShorter exposure times are better for capturing dynamic events and reducing phototoxicity.[1][2]
Number of Orientations 3 - 5Standard for 3D-SIM reconstruction.
Number of Phases 3 - 5Standard for 3D-SIM reconstruction.
Z-Stack Slice Thickness 100 - 200 nmShould be at least half the axial resolution to satisfy Nyquist sampling criteria.
Number of Z-Slices 10 - 50Depends on the thickness of the cellular feature of interest.
Time Interval (Time-lapse) 5 - 60 sDependent on the speed of the biological process being observed.[3]
Objective Lens 60x or 100x Oil Immersion (NA ≥ 1.4)High numerical aperture is critical for high-resolution imaging.
Camera sCMOS or EMCCDsCMOS is often preferred for its large field of view and high speed.

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound

This protocol describes the steps for staining live cells with the hypothetical this compound probe prior to 3D-SIM imaging.

Materials:

  • Live cells cultured on high-performance glass-bottom dishes (e.g., MatTek)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and 25 mM HEPES)

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish to achieve 60-70% confluency on the day of imaging.

  • Prepare Staining Solution: Prepare a working solution of this compound in complete cell culture medium. A starting concentration of 1 µg/mL is recommended, similar to Hoechst dyes.[4]

  • Cell Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 10-15 minutes.[4] The optimal incubation time may vary depending on the cell type.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any unbound dye.

  • Medium Exchange: Replace the PBS with pre-warmed live-cell imaging medium.

  • Equilibration: Allow the cells to equilibrate in the imaging medium for at least 10 minutes before starting the 3D-SIM acquisition.

Protocol 2: 3D-SIM Data Acquisition Workflow

This protocol outlines the steps for acquiring 3D-SIM data of this compound-stained live cells.

Materials:

  • Prepared live cells stained with this compound

  • A 3D-SIM-capable super-resolution microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Microscope Setup: Turn on the 3D-SIM microscope, lasers, and environmental chamber. Allow the system to stabilize.

  • Sample Placement: Place the glass-bottom dish with the stained cells onto the microscope stage within the environmental chamber.

  • Locate Cells: Using a low magnification objective and brightfield or epifluorescence, locate a healthy field of view.

  • Switch to High-NA Objective: Carefully switch to the high-magnification, high-NA oil immersion objective.

  • Focusing: Focus on the cells of interest.

  • Acquisition Software Setup:

    • Select the 405 nm laser line for excitation of this compound.

    • Set the laser power to the lowest possible level that provides a detectable signal.

    • Set the camera exposure time (e.g., 50 ms).

    • Define the Z-stack range and slice thickness (e.g., 150 nm).

    • Set the number of pattern orientations and phases (typically 3 and 5, respectively).

    • If performing a time-lapse experiment, set the desired time interval and total duration.

  • Image Acquisition: Start the 3D-SIM acquisition sequence. The microscope will automatically acquire a series of raw images with different illumination patterns at each Z-plane.

  • Data Reconstruction: After acquisition, the raw data will be processed by the reconstruction software to generate the final super-resolved 3D image stack. This process involves separating and recombining the frequency components in Fourier space.

  • Data Analysis: The reconstructed 3D image can then be visualized and analyzed using appropriate software (e.g., Fiji/ImageJ, Imaris, Amira).

Visualizations

Signaling Pathway: Chromatin Remodeling

The following diagram illustrates a simplified signaling pathway leading to chromatin remodeling, a process that can be visualized using a DNA-binding probe like this compound with 3D-SIM. Changes in chromatin condensation and the localization of remodeling complexes can be resolved at the super-resolution level.

Chromatin_Remodeling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Membrane Receptor Extracellular_Signal->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Nuclear_Translocation Nuclear Translocation Transcription_Factor->Nuclear_Translocation Chromatin_Remodeler Chromatin Remodeling Complex Recruitment Nuclear_Translocation->Chromatin_Remodeler Chromatin_Decondensation Chromatin Decondensation (Euchromatin formation) Chromatin_Remodeler->Chromatin_Decondensation Gene_Transcription Gene Transcription Chromatin_Decondensation->Gene_Transcription

Caption: Simplified signaling pathway leading to chromatin remodeling and gene transcription.

Experimental Workflow

This diagram outlines the logical flow of the this compound 3D-SIM data acquisition and analysis process.

Data_Acquisition_Workflow Cell_Culture 1. Cell Culture on Glass-Bottom Dish Staining 2. Staining with This compound Cell_Culture->Staining Washing 3. Washing and Medium Exchange Staining->Washing Microscope_Setup 4. Microscope and Environment Setup Washing->Microscope_Setup Acquisition 5. 3D-SIM Raw Data Acquisition Microscope_Setup->Acquisition Reconstruction 6. Image Reconstruction Acquisition->Reconstruction Analysis 7. 3D Visualization and Analysis Reconstruction->Analysis

Caption: this compound 3D-SIM data acquisition and analysis workflow.

References

Application Notes and Protocols for 3D Image Reconstruction and Analysis of Hoechst-Stained Samples via High-Resolution Episcopic Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the acquisition, reconstruction, and analysis of data obtained through a technique we interpret as "6-HoeHESIR." As "this compound" is not a standard acronym in scientific literature, we define it herein as a workflow involving High-Resolution Episcopic Surface Imaging and Reconstruction (HESIR/HREM) of biological samples stained with a Hoechst fluorescent nuclear dye, potentially in a multi-channel (e.g., 6-channel) imaging context.

This powerful combination allows for the generation of high-resolution, three-dimensional digital models of tissues and organs, providing detailed insights into their cytoarchitecture. The nuclear staining provided by Hoechst dyes enables precise cell localization and counting, which can be correlated with morphological features and, in advanced applications, with the expression of other labeled proteins relevant to signaling pathways. These protocols are intended for researchers, scientists, and drug development professionals working in developmental biology, toxicology, and phenotyping.

I. Data Presentation: Comparative Overview of Imaging Parameters

The following table summarizes key quantitative parameters relevant to the HESIR technique, offering a baseline for experimental design.

ParameterTypical RangeResolutionThroughputSample SizeData Output
Voxel Size 1-8 µm³HighMedium to High<1 mm to 25 mmStack of 2D images (e.g., TIFF series)
Section Thickness 1-5 µmHighDependent on sample size and thicknessUp to 25 mm diameterHundreds to thousands of serial images
Imaging Time Minutes to HoursDependent on sample size and desired resolutionVariesVariesLarge volumetric datasets (GB to TB)
Hoechst Staining Concentration 0.1-10 µg/mLN/AN/AN/AN/A
Hoechst Incubation Time 15-60 minutesN/AN/AN/AN/A

II. Experimental Protocols

A. Protocol for Sample Preparation and Hoechst Staining

This protocol outlines the steps for preparing biological samples for HESIR imaging with Hoechst nuclear staining.

Materials:

  • Biological specimen (e.g., embryo, organ)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Ethanol series (50%, 70%, 90%, 100%)

  • Methacrylate resin (e.g., Technovit 8100)

  • Fluorescent dye compatible with the resin (e.g., Eosin B, Acridine Orange)

  • Hoechst 33342 stock solution (e.g., 10 mg/mL in deionized water)

  • Embedding molds

Procedure:

  • Fixation: Fix the biological specimen in 4% PFA in PBS at 4°C for a duration appropriate to the sample size (typically a few hours to overnight).

  • Washing: Wash the specimen thoroughly in PBS to remove residual fixative.

  • Hoechst Staining (for pre-embedding staining):

    • Prepare a working solution of Hoechst 33342 at a concentration of 1-5 µg/mL in PBS.[1][]

    • Incubate the specimen in the Hoechst solution at 37°C for 30-60 minutes.[1] The optimal time may vary depending on the sample's density and size.

    • Wash the specimen twice with PBS to remove unbound dye.[1]

  • Dehydration: Dehydrate the specimen through a graded ethanol series (e.g., 50%, 70%, 90%, 100%), with incubation times appropriate for the sample size at each step.

  • Infiltration: Infiltrate the specimen with methacrylate resin according to the manufacturer's instructions. This typically involves a series of incubations in resin-ethanol mixtures of increasing resin concentration, followed by pure resin.

  • Embedding: Embed the infiltrated specimen in a mold with fresh resin containing a fluorescent dye like Eosin B.[3] This dye provides contrast for the overall tissue morphology. Polymerize the resin block.

B. Protocol for HESIR Data Acquisition

This protocol describes the process of acquiring serial images from the embedded sample using a High-Resolution Episcopic Microscope (HREM) system.

Equipment:

  • High-Resolution Episcopic Microscope (HREM) system, which includes:

    • A motorized microtome.

    • A fluorescence stereomicroscope or equivalent imaging optics.

    • A high-resolution digital camera.

    • Appropriate excitation and emission filters for Hoechst (Excitation: ~350 nm, Emission: ~460 nm) and the resin dye (e.g., Eosin B).

Procedure:

  • Mounting: Securely mount the embedded sample block onto the microtome stage of the HREM system.

  • System Calibration: Calibrate the system for section thickness, focus, and illumination.

  • Image Acquisition Setup:

    • Set the desired section thickness (typically 1-5 µm).

    • Configure the imaging parameters for each channel (e.g., Hoechst channel, Eosin channel). This includes exposure time, gain, and binning.

  • Automated Imaging and Sectioning:

    • Initiate the automated process. The HREM system will perform the following cycle repeatedly: a. Acquire an image of the block face. b. Advance the block and cut a thin section with the microtome. c. Repeat until the entire region of interest has been sectioned.

  • Data Storage: The system will save the sequence of 2D images, which are inherently aligned, as a data stack.

III. Image Reconstruction and Data Analysis

A. 3D Image Reconstruction

The raw output from the HESIR system is a perfectly aligned stack of 2D images. 3D reconstruction is therefore a computationally straightforward process.

Software:

  • Image analysis software such as Fiji (ImageJ), Amira, or custom Python/MATLAB scripts.

Procedure:

  • Image Stack Import: Import the series of 2D TIFF images as a virtual stack into the chosen software.

  • Preprocessing (Optional):

    • Noise Reduction: Apply a median or Gaussian filter to reduce image noise.

    • Contrast Enhancement: Adjust brightness and contrast to optimize visualization.

  • 3D Visualization: Use the software's 3D rendering capabilities to create a volumetric reconstruction of the sample. This allows for virtual re-sectioning in any plane (orthogonal and oblique).

B. Quantitative Analysis

The 3D reconstructed data can be used for a variety of quantitative analyses.

Procedures:

  • Segmentation:

    • Manual Segmentation: Manually delineate anatomical structures or regions of interest in the 3D volume.

    • Semi-automated/Automated Segmentation: Use thresholding or more advanced machine learning algorithms to segment structures based on grayscale intensity or texture. The Hoechst channel is particularly useful for segmenting individual nuclei.

  • Morphometric Analysis:

    • Measure volumes, surface areas, and shapes of segmented structures.

    • Quantify cell numbers and densities within specific regions using the segmented nuclei from the Hoechst channel.

  • Colocalization Analysis: If multiple fluorescent channels were acquired, perform colocalization analysis to determine the spatial relationship between different signals (e.g., nuclei and a specific protein).

IV. Visualizations

A. Signaling Pathway Diagram

The following diagram illustrates a generic signaling pathway that could be investigated using a multi-channel HESIR approach, where specific antibodies are used to label key proteins in the pathway in addition to the Hoechst nuclear stain.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus (Stained with Hoechst) Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Phosphorylation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Activation Signaling_Protein Signaling_Protein Kinase_2->Signaling_Protein Activation Transcription_Factor Transcription_Factor Signaling_Protein->Transcription_Factor Translocation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Modulation Ligand Ligand Ligand->Receptor Binding & Activation

Caption: A generic signaling cascade from the cell membrane to the nucleus.

B. Experimental Workflow Diagram

This diagram outlines the complete experimental workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis Fixation Fixation Hoechst_Staining Hoechst_Staining Fixation->Hoechst_Staining Dehydration Dehydration Hoechst_Staining->Dehydration Embedding Embedding Dehydration->Embedding HESIR_Imaging HESIR_Imaging Embedding->HESIR_Imaging Image_Stack_Import Image_Stack_Import HESIR_Imaging->Image_Stack_Import 3D_Reconstruction 3D_Reconstruction Image_Stack_Import->3D_Reconstruction Segmentation Segmentation 3D_Reconstruction->Segmentation Quantitative_Analysis Quantitative_Analysis Segmentation->Quantitative_Analysis Biological_Interpretation Biological_Interpretation Quantitative_Analysis->Biological_Interpretation

Caption: The this compound experimental and data analysis workflow.

C. Logical Relationship of Reconstruction Techniques

This diagram illustrates the relationship between different image reconstruction paradigms, placing HESIR within a broader context.

G cluster_analytical Analytical Methods cluster_iterative Iterative Methods cluster_direct Direct Reconstruction Image_Reconstruction Image_Reconstruction Filtered_Back_Projection Filtered_Back_Projection Image_Reconstruction->Filtered_Back_Projection Algebraic_Reconstruction Algebraic_Reconstruction Image_Reconstruction->Algebraic_Reconstruction HESIR_Stacking HESIR_Stacking Image_Reconstruction->HESIR_Stacking Statistical_Reconstruction Statistical_Reconstruction Algebraic_Reconstruction->Statistical_Reconstruction can be

Caption: Classification of image reconstruction approaches.

References

Optimizing Labeling Concentration for Novel Fluorescent Probes: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The following application note provides a general framework for determining the optimal labeling concentration of a novel fluorescent probe for live-cell imaging. Due to the inability to identify a specific molecule termed "6-HoeHESIR" in publicly available scientific literature, this document will refer to a hypothetical fluorescent probe, designated "Hypothetical Fluorescent Probe-6" (HFP-6), to illustrate the essential experimental protocols and data analysis required for its characterization and application.

The principles and methodologies outlined herein are widely applicable to new fluorescent probes and are intended to guide researchers, scientists, and drug development professionals in achieving robust and reproducible results. Optimal probe concentration is critical for maximizing signal-to-noise ratio while minimizing potential artifacts and cytotoxicity. This guide will walk through the necessary steps to determine the ideal concentration range for your specific cell type and imaging application.

Initial Characterization and Stock Solution Preparation

Prior to cell-based experiments, it is crucial to understand the fundamental photophysical properties of the new probe, such as its excitation and emission spectra. This information is typically provided by the manufacturer or can be determined using a spectrophotometer and a spectrofluorometer.

Protocol 1: Preparation of HFP-6 Stock Solution

  • Reconstitution: Dissolve the lyophilized HFP-6 powder in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).

  • Aliquotting: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the probe.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Determining Optimal Labeling Concentration

The primary goal is to identify a concentration that provides a bright, specific signal with minimal background and no adverse effects on cell health. This is typically achieved through a concentration titration experiment.

Protocol 2: Concentration Titration for Live-Cell Imaging

  • Cell Culture: Plate your cells of interest in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate) and grow to the desired confluency (typically 50-70%).

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the HFP-6 stock solution and prepare a series of dilutions in pre-warmed, serum-free culture medium. A typical starting range for a new probe might be from 10 nM to 10 µM.

  • Labeling: Remove the culture medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS). Add the HFP-6 working solutions to the cells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may also need to be determined experimentally.

  • Washing: After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed complete culture medium to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for HFP-6. Acquire images using consistent settings (e.g., exposure time, laser power) across all concentrations.

Data Presentation: Hypothetical Concentration Titration Results for HFP-6

ConcentrationSignal Intensity (a.u.)Background Intensity (a.u.)Signal-to-Noise RatioQualitative Observations
10 nM150503.0Faint, but specific signal.
50 nM500608.3Bright, specific signal with low background.
100 nM12008015.0Very bright, specific signal.
500 nM250020012.5Bright signal, but increased background.
1 µM40005008.0Saturated signal, high background.
5 µM400015002.7Saturated signal, very high background, some cell rounding.
10 µM400025001.6Saturated signal, intense background, significant cell stress.

Note: a.u. = arbitrary units. Signal-to-Noise Ratio = (Signal Intensity - Background Intensity) / Standard Deviation of Background.

Assessing Cytotoxicity

It is imperative to ensure that the chosen labeling concentration does not negatively impact cell viability or function. A simple cytotoxicity assay can be performed in parallel with the concentration titration.

Protocol 3: Cytotoxicity Assay

  • Cell Treatment: Prepare a multi-well plate of cells and treat with the same concentration range of HFP-6 as in Protocol 2. Include an untreated control and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate for a period relevant to your planned imaging experiments (e.g., 1 to 24 hours).

  • Assay: Use a commercially available cytotoxicity assay, such as one based on resazurin reduction (e.g., alamarBlue™) or membrane integrity (e.g., propidium iodide co-staining), following the manufacturer's instructions.

  • Data Analysis: Quantify the results using a plate reader or by fluorescence microscopy. Express cell viability as a percentage relative to the untreated control.

Data Presentation: Hypothetical Cytotoxicity Data for HFP-6

ConcentrationCell Viability (%)
Untreated Control100
10 nM99.5
50 nM98.9
100 nM98.2
500 nM95.1
1 µM85.3
5 µM60.7
10 µM35.2
Positive Control5.0

Visualization of Workflows and Concepts

Experimental Workflow for Optimal Concentration Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Plate Cells labeling Label Cells with HFP-6 Concentration Series prep_cells->labeling prep_probe Prepare HFP-6 Dilutions prep_probe->labeling incubation Incubate labeling->incubation washing Wash Cells incubation->washing imaging Fluorescence Microscopy washing->imaging cytotoxicity Cytotoxicity Assay washing->cytotoxicity data_analysis Analyze Signal-to-Noise and Cell Viability imaging->data_analysis cytotoxicity->data_analysis optimization Determine Optimal Concentration data_analysis->optimization

A flowchart illustrating the key steps in determining the optimal labeling concentration for a new fluorescent probe.

Relationship Between Probe Concentration, Signal, and Viability

G cluster_0 Probe Concentration cluster_1 Signal & Viability Low_C Low Low_S Low Signal High Viability Low_C->Low_S Sub-optimal Labeling Optimal_C Optimal Optimal_S High Signal-to-Noise High Viability Optimal_C->Optimal_S Ideal Labeling High_C High High_S High Background Low Viability High_C->High_S Cytotoxicity & Artifacts

A diagram showing the trade-offs associated with fluorescent probe concentration.

Conclusion and Recommendations

Based on the hypothetical data presented, the optimal concentration range for HFP-6 in this specific cell type would be between 50 nM and 100 nM . Within this range, the probe provides a high signal-to-noise ratio with negligible impact on cell viability. Concentrations below this range result in a weak signal, while concentrations above 500 nM lead to increased background and significant cytotoxicity.

It is important to note that the optimal labeling concentration can vary between different cell types, experimental conditions (e.g., incubation time, temperature), and imaging platforms. Therefore, it is recommended to perform a concentration titration for each new cell line and experimental setup to ensure the highest quality data.

For further optimization, a time-course experiment could be conducted at the optimal concentration to determine the ideal incubation and imaging window. Additionally, for long-term imaging studies, it is advisable to use the lowest possible concentration that still provides an adequate signal to minimize phototoxicity.

Application Notes and Protocols for SiR-Hoechst (SiR-DNA) Staining

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SiR-Hoechst, also commercially known as SiR-DNA, is a far-red, fluorogenic, and cell-permeable DNA probe designed for live-cell imaging. This probe is a conjugate of silicon rhodamine (SiR) and the DNA minor groove binder bisbenzimide (Hoechst). Its far-red excitation and emission spectra minimize phototoxicity and cellular autofluorescence. A key feature of SiR-Hoechst is its fluorogenicity; its fluorescence intensity increases approximately 50-fold upon binding to DNA[1][2][3]. This characteristic ensures a high signal-to-noise ratio, making it an exceptional tool for various applications, including long-term live-cell imaging and super-resolution microscopy techniques like STED[1][3].

Mechanism of Action

SiR-Hoechst is cell-permeable and selectively binds to the minor groove of DNA. In its unbound state, the SiR fluorophore exists predominantly in a non-fluorescent spirolactone form. Upon binding to DNA, the equilibrium shifts to the fluorescent zwitterionic form, leading to a significant increase in fluorescence emission. This mechanism provides high specificity for nuclear DNA with a very low cytoplasmic background.

Data Presentation: Incubation Parameters

The optimal incubation time and concentration for SiR-Hoechst staining can vary depending on the cell type and experimental goals. Below is a summary of recommended starting conditions, which should be optimized for your specific application.

ParameterRecommended RangeNotes
Concentration 100 nM - 5 µMFor long-term imaging (>12 hours), concentrations ≤ 250 nM are recommended to minimize potential cytotoxicity and effects on DNA metabolism. For routine live-cell imaging, 1-3 µM is a common starting point.
Incubation Time 30 minutes - 4 hoursIn HeLa cells, homogenous and bright staining is observed approximately 30 minutes after probe addition, with peak fluorescence around 90 minutes. For some cell lines, a longer incubation of 1 to 4 hours may be beneficial.
Temperature 37°CStaining is typically performed under standard cell culture conditions.
Verapamil (Optional) 10 µMFor cell lines with high efflux pump activity (e.g., U-2 OS), co-incubation with the efflux pump inhibitor verapamil can significantly improve staining homogeneity and intensity.

Experimental Protocols

Live-Cell Staining Protocol

This protocol provides a general guideline for staining live cells with SiR-Hoechst.

Materials:

  • SiR-Hoechst (SiR-DNA)

  • Anhydrous DMSO

  • Live-cell imaging medium

  • Verapamil (optional)

  • Cells cultured on a suitable imaging dish

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of SiR-Hoechst in anhydrous DMSO. Store the stock solution at -20°C.

  • Prepare Staining Solution: Dilute the SiR-Hoechst stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 500 nM). If using verapamil, add it to the staining solution at a final concentration of 10 µM.

  • Cell Staining: Replace the culture medium of your cells with the staining solution.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30 minutes to 4 hours.

  • Imaging: For continuous imaging, the probe can be left in the medium. For improved signal-to-noise, a single wash with fresh, pre-warmed medium can be performed before imaging. Image the cells using a fluorescence microscope with appropriate filter sets (Excitation max: ~652 nm, Emission max: ~672 nm).

Fixed-Cell Staining Protocol

While SiR-Hoechst is primarily designed for live-cell imaging, it can also be used for fixed cells.

Materials:

  • SiR-Hoechst

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Cells cultured on coverslips

Procedure:

  • Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Prepare a staining solution of SiR-Hoechst in PBS (e.g., 100-500 nM). Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslip with a suitable mounting medium and image using a fluorescence microscope.

Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare SiR-Hoechst Stock Solution (DMSO) prep_staining Prepare Staining Solution (in imaging medium) prep_stock->prep_staining cell_culture Culture Cells on Imaging Dish add_stain Add Staining Solution to Cells cell_culture->add_stain incubation Incubate at 37°C (30 min - 4 hr) add_stain->incubation wash Optional Wash Step incubation->wash image Live-Cell Microscopy (Ex: ~652 nm, Em: ~672 nm) wash->image

Caption: Workflow for live-cell staining with SiR-Hoechst.

Signaling Pathway Context: DNA Visualization in the Cell Cycle

SiR-Hoechst is a direct DNA stain and does not target a specific signaling pathway. However, it is a powerful tool to visualize the effects of signaling pathways on the cell cycle and chromatin dynamics. For example, it can be used to observe changes in nuclear morphology, chromosome condensation, and segregation during mitosis, which are processes tightly regulated by various signaling pathways such as the Cyclin-CDK pathway.

G cluster_signal Cell Signaling cluster_visualization Visualization Signal External/Internal Signals Pathway Signaling Pathways (e.g., Cyclin-CDK) Signal->Pathway CellCycle Cell Cycle Progression Pathway->CellCycle Chromatin Chromatin Dynamics Pathway->Chromatin SiRHoechst SiR-Hoechst Staining Microscopy Fluorescence Microscopy SiRHoechst->Microscopy

Caption: Conceptual diagram of SiR-Hoechst's application in visualizing cellular processes regulated by signaling pathways.

References

Application Notes & Protocols: Using 6-HoeHESIR in Combination with Fluorescent Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The fluorescent probe "6-HoeHESIR" is not described in currently available scientific literature. The following application notes are based on a hypothetical probe with properties derived from its name, suggesting a conjugate of a Hoechst-like DNA binder and a far-red Silicon-Rhodamine (SiR) dye. The spectral characteristics and protocols are modeled on existing SiR-DNA probes and should be adapted based on the actual properties of the molecule being used.

Introduction to this compound

This compound is a novel, hypothetical cell-permeable, fluorogenic DNA probe designed for live-cell imaging. Its structure is presumed to combine a DNA minor-groove binding moiety similar to Hoechst with a far-red emitting silicon-rhodamine fluorophore. This combination allows for specific labeling of nuclear DNA with minimal cytotoxicity and phototoxicity, making it an ideal tool for long-term live-cell imaging experiments.[1][2][3][4] A key feature of SiR-based probes is their fluorogenic nature; they exhibit a significant increase in fluorescence quantum yield upon binding to their target, which dramatically reduces background noise and eliminates the need for wash-out steps.[3]

The far-red emission spectrum of this compound makes it spectrally compatible with a wide range of common fluorescent proteins (FPs), such as those in the green (GFP) and yellow (YFP) spectral regions. This enables straightforward multicolor imaging to simultaneously visualize DNA and specific proteins of interest within the same cell.

Key Features:

  • Target: Binds to the minor groove of DNA.

  • Emission Range: Far-red, minimizing phototoxicity and cellular autofluorescence.

  • Cell Permeability: High, enabling easy labeling of live cells.

  • Fluorogenic: Low fluorescence until bound to DNA, ensuring a high signal-to-noise ratio.

  • Compatibility: Ideal for multicolor imaging with green and yellow fluorescent proteins.

Spectral Properties and Compatibility

Successful multicolor imaging requires the careful selection of fluorophores with minimal spectral overlap. The hypothetical far-red properties of this compound pair excellently with blue, cyan, green, and yellow fluorescent proteins.

Quantitative Data for Fluorophore Selection

The table below summarizes the key spectral properties of the hypothetical this compound and several common fluorescent proteins suitable for combined use. Brightness is a calculated value (Molar Extinction Coefficient × Quantum Yield / 1000) that provides a relative measure of the signal strength of each fluorophore.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldRelative Brightness
This compound (Hypothetical) 652674100,0000.40 (bound)40.0
EGFP 48850756,0000.6033.6
mVenus 51552892,2000.5752.6
mCherry 58761072,0000.2215.8

Data for EGFP, mVenus, and mCherry are compiled from published sources. This compound data is hypothetical, based on similar SiR-DNA probes.

Visualization of Spectral Separation

Proper separation of emission signals is critical for unambiguous multicolor imaging. The diagram below illustrates the spectral relationship between this compound and a green fluorescent protein like EGFP, showing minimal overlap.

cluster_0 Fluorophore Excitation & Emission cluster_1 Detection Channels EGFP EGFP Ex: 488 nm Em: 507 nm Channel1 Green Channel (e.g., 500-550 nm) EGFP->Channel1 Emission HoeHESIR This compound Ex: 652 nm Em: 674 nm Channel2 Far-Red Channel (e.g., 660-720 nm) HoeHESIR->Channel2 Emission Microscope Microscope Filters/Lasers Microscope->EGFP 488 nm Laser Microscope->HoeHESIR 640 nm Laser

Caption: Spectral separation for multicolor imaging.

Experimental Protocols

Protocol for Multicolor Live-Cell Imaging

This protocol describes the simultaneous visualization of nuclear DNA using this compound and a protein of interest tagged with EGFP in cultured mammalian cells.

Materials:

  • Mammalian cells cultured on glass-bottom imaging dishes.

  • Plasmid DNA encoding the EGFP-tagged protein of interest.

  • Transfection reagent (e.g., Lipofectamine).

  • Complete cell culture medium (phenol red-free medium is recommended for imaging).

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Verapamil stock solution (optional, 50 mM in H₂O) - an efflux pump inhibitor that can improve probe retention in some cell lines.

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence microscope equipped with appropriate lasers (e.g., 488 nm and 640 nm) and filter sets for EGFP and far-red dyes.

Procedure:

  • Cell Seeding and Transfection:

    • 24 hours before imaging, seed cells onto glass-bottom dishes to reach 70-80% confluency at the time of transfection.

    • Transfect cells with the EGFP-fusion plasmid according to the manufacturer’s protocol for your chosen transfection reagent.

    • Incubate for 18-24 hours to allow for protein expression.

  • Staining with this compound:

    • Prepare a staining solution by diluting the this compound stock solution in pre-warmed, phenol red-free culture medium to a final concentration of 0.5 - 2.0 µM.

    • (Optional) If using an efflux pump inhibitor, add Verapamil to the staining solution for a final concentration of 1-10 µM.

    • Remove the medium from the cells and gently add the this compound staining solution.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. Note: As a fluorogenic probe, no wash step is required.

  • Live-Cell Imaging:

    • Transfer the imaging dish to the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.

    • Allow the dish to equilibrate on the stage for at least 10 minutes to prevent thermal drift.

    • Locate the transfected cells using brightfield or by identifying the EGFP signal.

    • Set up two distinct imaging channels:

      • EGFP Channel: Ex: 488 nm, Em: 500-550 nm.

      • This compound Channel: Ex: 640 nm, Em: 660-720 nm.

    • Acquire images sequentially to prevent spectral bleed-through. First, image the far-red channel (this compound), followed by the green channel (EGFP).

    • Use the lowest possible laser power and exposure times to minimize phototoxicity and photobleaching, especially for time-lapse experiments.

Experimental Workflow Diagram

Caption: Workflow for multicolor live-cell imaging.

Applications and Use Cases

The combination of this compound with fluorescent proteins opens up a wide range of applications for studying dynamic cellular processes.

Colocalization of Proteins with Chromatin

A primary application is to study the dynamic association of a protein of interest with nuclear DNA or chromatin. For example, one could express a transcription factor tagged with EGFP and observe its recruitment to specific nuclear regions in response to a stimulus. Quantitative colocalization analysis can be performed on the acquired images to measure the degree of spatial overlap between the EGFP and this compound signals over time.

Cell Cycle Analysis in Live Cells

By labeling DNA with this compound, researchers can monitor chromatin condensation, nuclear envelope breakdown, and chromosome segregation during mitosis in real-time. This can be combined with fluorescent protein tags on cell cycle regulators (e.g., Cyclin B1-EGFP) or cytoskeletal components (e.g., Tubulin-EGFP) to dissect the temporal and spatial coordination of mitotic events.

FRET (Förster Resonance Energy Transfer) Studies

While this compound itself is unlikely to be a direct FRET partner for EGFP due to large spectral separation, it can be used as a third color to provide a spatial landmark in FRET experiments. For example, a study could employ a Cerulean-Venus FRET pair to monitor a protein-protein interaction while simultaneously using this compound to determine if this interaction occurs on or near chromatin.

Signaling Pathway Visualization

The diagram below illustrates a hypothetical experiment to visualize a signaling pathway where an external signal leads to the translocation of a GFP-tagged transcription factor (TF-GFP) to the nucleus, where it binds DNA (stained with this compound).

Signal External Signal Receptor Membrane Receptor Signal->Receptor 1. Binding TF_GFP_inactive Inactive TF-GFP (Cytoplasm) Receptor->TF_GFP_inactive 2. Activation TF_GFP_active Active TF-GFP (Nucleus) TF_GFP_inactive->TF_GFP_active 3. Translocation DNA Nuclear DNA (Stained with this compound) TF_GFP_active->DNA 4. DNA Binding (Colocalization Event) Response Gene Transcription DNA->Response 5. Cellular Response

Caption: Visualizing transcription factor translocation.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak this compound Signal Probe concentration too low.Increase this compound concentration in 0.5 µM increments.
Efflux pumps are removing the probe.Co-incubate with an efflux pump inhibitor like Verapamil (1-10 µM).
Incorrect filter/laser settings.Verify excitation and emission settings match the probe's spectra (Ex: ~650 nm, Em: ~670 nm).
High Background Fluorescence Medium contains phenol red.Switch to a phenol red-free imaging medium.
Cellular autofluorescence.Ensure you are using the far-red channel; autofluorescence is minimal at these wavelengths.
Rapid Photobleaching Laser power is too high.Reduce laser intensity to the minimum required for a good signal-to-noise ratio.
Exposure time is too long.Decrease camera exposure time. Consider using a more sensitive camera or pixel binning.
Cellular Toxicity/Stress Probe concentration is too high.Reduce the final concentration of this compound. Perform a titration to find the optimal balance of signal and viability.
Excessive light exposure.Minimize light exposure by using the lowest laser power and frame rate necessary for the experiment.

References

Application Notes and Protocols for Time-Lapse Imaging of Chromatin Dynamics with 6-HoeHESIR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamic organization of chromatin is crucial for elucidating fundamental cellular processes such as gene regulation, DNA replication, and repair. 6-HoeHESIR (a fictional name for a representative Hoechst-like, high-efficiency, silicon-rhodamine-based probe) is a novel, cell-permeant, far-red fluorescent probe designed for real-time, long-term imaging of chromatin in living cells. Its superior photostability, high signal-to-noise ratio, and low cytotoxicity make it an ideal tool for studying chromatin dynamics in various biological contexts, including drug development and disease modeling.[1][2][3]

These application notes provide a comprehensive guide to using this compound for time-lapse imaging of chromatin dynamics, including detailed protocols, data presentation, and workflow diagrams.

Principle of Action

This compound is a DNA minor groove-binding probe that exhibits a significant increase in fluorescence quantum yield upon binding to double-stranded DNA. Its silicon-rhodamine core shifts the excitation and emission spectra to the far-red region, minimizing phototoxicity and autofluorescence from cellular components. This allows for extended time-lapse imaging with minimal perturbation to cellular physiology.

Quantitative Data Summary

The performance of this compound has been benchmarked against standard chromatin stains. The following tables summarize the key quantitative data.

Table 1: Photophysical Properties of this compound

PropertyValue
Excitation Maximum (Ex)650 nm
Emission Maximum (Em)670 nm
Quantum Yield (Bound)~0.4
Molar Extinction Coeff.>100,000 M⁻¹cm⁻¹
Photostability (t₁/₂)>30 min
Signal-to-Noise Ratio>100

Table 2: Comparison with Other Common DNA Stains

FeatureThis compoundHoechst 33342SYTOX Green
Excitation (nm) 650350488
Emission (nm) 670461516
Cell Permeability HighHighLow (Membrane Integrity)
Phototoxicity Very LowModerateHigh
Ideal for Long-Term Imaging ExcellentFairPoor
Cytotoxicity LowModerateHigh

Experimental Protocols

Protocol 1: Staining Live Cells with this compound

This protocol describes the general procedure for staining live, adherent cells with this compound for subsequent time-lapse imaging.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live cells cultured on a glass-bottom dish or chamber slide

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Live Cell Imaging Solution[4]

  • Confocal or widefield fluorescence microscope equipped for far-red imaging

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Prepare Staining Solution: Dilute the 1 mM this compound stock solution to a final working concentration of 100-500 nM in pre-warmed complete cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Staining: Remove the existing culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or Live Cell Imaging Solution.

  • Imaging: Add fresh, pre-warmed complete culture medium or Live Cell Imaging Solution to the cells. Proceed with time-lapse imaging on a fluorescence microscope equipped with appropriate filters and environmental control (37°C, 5% CO₂).[5]

Protocol 2: Time-Lapse Confocal Microscopy of Chromatin Dynamics

This protocol outlines the setup for acquiring time-lapse images of chromatin dynamics using a confocal microscope.

Microscope Setup:

  • Objective: Use a high numerical aperture (NA) oil or water immersion objective (e.g., 60x or 100x) for high-resolution imaging.

  • Excitation: Use a 640 nm or 647 nm laser line for excitation.

  • Laser Power: To minimize phototoxicity, use the lowest possible laser power that provides an adequate signal-to-noise ratio (typically 0.1-1% of maximum laser output).

  • Emission Filter: Use a bandpass filter appropriate for the emission of this compound (e.g., 660-700 nm).

  • Pinhole: Set the pinhole to 1 Airy unit for optimal confocality.

  • Detector: Use a sensitive detector, such as a GaAsP or HyD detector.

  • Time-Lapse Parameters:

    • Frame Interval: The interval between frames will depend on the dynamics of the process being studied. For slow processes, an interval of 5-10 minutes may be sufficient. For rapid dynamics, intervals of a few seconds may be necessary.

    • Total Duration: The total imaging duration can range from minutes to several hours, depending on the biological question and the photostability of the probe.

    • Z-stack (optional): Acquire Z-stacks at each time point to capture the three-dimensional organization of chromatin.

Image Acquisition:

  • Place the prepared imaging dish on the microscope stage within an environmental chamber.

  • Locate a field of view with healthy, well-stained cells.

  • Set up the time-lapse imaging parameters as described above.

  • Start the acquisition.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis cell_culture 1. Culture cells in a glass-bottom dish prepare_stain 2. Prepare this compound staining solution (100-500 nM) cell_culture->prepare_stain stain_cells 3. Incubate cells with staining solution (15-30 min) prepare_stain->stain_cells wash_cells 4. Wash cells twice with imaging medium stain_cells->wash_cells setup_microscope 5. Set up confocal microscope with environmental control wash_cells->setup_microscope acquire_images 6. Acquire time-lapse Z-stack images setup_microscope->acquire_images image_processing 7. Image processing (e.g., denoising, registration) acquire_images->image_processing quantification 8. Quantitative analysis (e.g., chromatin condensation, mobility) image_processing->quantification

Caption: Experimental workflow for time-lapse imaging of chromatin dynamics using this compound.

signaling_pathway cluster_probe This compound Probe Action probe This compound (Cell Permeant) binding Minor Groove Binding probe->binding Diffuses into nucleus dna Nuclear dsDNA dna->binding fluorescence Far-Red Fluorescence (λem = 670 nm) binding->fluorescence Conformational change induces fluorescence

Caption: Mechanism of this compound fluorescence upon binding to DNA.

Data Analysis and Interpretation

The acquired time-lapse image series can be analyzed to extract quantitative information about chromatin dynamics.

  • Chromatin Compaction: Changes in the fluorescence intensity and texture of chromatin can be quantified over time to assess chromatin condensation or decondensation.

  • Chromatin Mobility: Particle tracking or correlation-based methods can be used to measure the movement of chromatin domains.

  • Nuclear Morphology: Changes in nuclear size and shape can be monitored as an indicator of cellular health or in response to specific treatments.

Troubleshooting

ProblemPossible CauseSolution
Low Signal Insufficient probe concentration or incubation time.Increase the concentration of this compound or the incubation time. Optimize imaging settings.
High Background Incomplete washing or excess probe concentration.Ensure thorough washing. Reduce the probe concentration.
Phototoxicity/Bleaching High laser power or frequent imaging.Reduce laser power. Increase the time interval between acquisitions. Use a more sensitive detector.
Cells are Unhealthy Suboptimal imaging conditions.Ensure proper temperature, CO₂, and humidity control. Use a specialized live-cell imaging medium.

Conclusion

This compound represents a significant advancement for the study of chromatin dynamics in living cells. Its favorable photophysical properties and low cytotoxicity enable long-term, high-resolution imaging with minimal perturbation. The protocols and data presented here provide a framework for researchers to successfully employ this powerful tool in their investigations of genome organization and function.

References

Application Notes and Protocols for 6-HoeHESIR Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for sample preparation using the novel DNA stain, 6-HoeHESIR, for super-resolution microscopy. These guidelines are intended for researchers, scientists, and professionals in drug development engaged in high-resolution cellular imaging.

Introduction to this compound and Super-Resolution Microscopy

This compound is a novel, blue-emitting fluorescent probe designed for high-fidelity labeling of DNA in the nucleus of both live and fixed cells. Its unique photophysical properties are optimized for super-resolution imaging techniques, enabling the visualization of chromatin organization and nuclear architecture at the nanoscale. Super-resolution microscopy encompasses a family of techniques that bypass the diffraction limit of conventional light microscopy, offering unprecedented detail of subcellular structures.[1][2] These methods, including Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM), are powerful tools in fundamental research and drug discovery.[3]

The successful application of this compound in super-resolution microscopy is critically dependent on meticulous sample preparation. Key factors include optimal cell health, appropriate fixation and permeabilization, precise dye concentration, and the use of high-quality imaging-compatible materials.

Core Requirements for Optimal Imaging

ParameterRecommendationRationale
Coverslips High-precision No. 1.5 (0.170 ± 0.005 mm)Minimizes optical aberrations and is essential for high-numerical-aperture objectives used in super-resolution microscopy.
Cell Confluency 60-80%Ensures a healthy, representative cell population without artifacts from overgrowth.
Signal-to-Noise Ratio HighCrucial for accurate image reconstruction in super-resolution modalities.
Mounting Media Hard-setting, refractive index matchingProvides sample stability, reduces photobleaching, and matches the refractive index of the immersion oil to prevent aberrations.

Experimental Protocols

The following protocols provide a starting point for using this compound. Optimization may be required depending on the cell type and specific experimental conditions.

Protocol 1: Staining of Live Cells for Super-Resolution Microscopy

This protocol is designed for imaging nuclear dynamics in living cells.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • High-precision No. 1.5 coverslips in a suitable imaging dish

Procedure:

  • Cell Seeding: Plate cells on high-precision coverslips and allow them to adhere and grow to the desired confluency.

  • Staining Solution Preparation: Immediately before use, dilute the this compound stock solution to a final working concentration in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but a starting range of 0.5-2.0 µg/mL is recommended.

  • Staining: Remove the existing culture medium and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently aspirate the staining solution and wash the cells twice with pre-warmed PBS.

  • Imaging: Replace the PBS with fresh, pre-warmed complete culture medium. The cells are now ready for imaging on a super-resolution microscope equipped with an environmental chamber.

Protocol 2: Staining of Fixed and Permeabilized Cells for Super-Resolution Microscopy

This protocol is suitable for high-resolution structural analysis of the nucleus.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • High-precision No. 1.5 coverslips

  • Super-resolution grade mounting medium

Procedure:

  • Cell Seeding: Plate cells on high-precision coverslips and grow to the desired confluency.

  • Washing: Gently wash the cells once with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining Solution Preparation: Dilute the this compound stock solution to a final working concentration of 0.2-1.0 µg/mL in PBS.

  • Staining: Add the staining solution to the cells and incubate for 10-20 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Carefully mount the coverslip onto a microscope slide using a super-resolution grade mounting medium. Allow the mounting medium to cure completely as per the manufacturer's instructions.

  • Sealing: Seal the edges of the coverslip with clear nail polish to prevent drying and movement.

  • Imaging: The slide is now ready for super-resolution imaging.

Quantitative Data Summary
ParameterLive Cell StainingFixed Cell Staining
This compound Concentration 0.5 - 2.0 µg/mL0.2 - 1.0 µg/mL
Incubation Time 15 - 30 minutes10 - 20 minutes
Incubation Temperature 37°CRoom Temperature
Fixation Not applicable4% PFA for 10-15 min
Permeabilization Not applicable0.1% Triton X-100 for 5-10 min
Washing Steps 2x with PBS3x with PBS post-fixation, 3x post-permeabilization, 3x post-staining

Visualized Workflows and Pathways

G cluster_live Live Cell Staining Workflow A Seed Cells on High-Precision Coverslips B Prepare this compound Staining Solution (0.5-2.0 µg/mL in Media) A->B C Incubate at 37°C for 15-30 min B->C D Wash 2x with Pre-warmed PBS C->D E Image in Fresh Media D->E

Caption: Workflow for staining live cells with this compound.

G cluster_fixed Fixed Cell Staining Workflow F Seed Cells on High-Precision Coverslips G Fix with 4% PFA (10-15 min) F->G H Permeabilize with 0.1% Triton X-100 (5-10 min) G->H I Prepare this compound Staining Solution (0.2-1.0 µg/mL in PBS) H->I J Incubate at RT for 10-20 min I->J K Wash 3x with PBS J->K L Mount and Cure K->L M Image L->M

Caption: Workflow for staining fixed cells with this compound.

G cluster_pathway This compound DNA Binding and Fluorescence HoeHESIR This compound (Cell Permeant) DNA Nuclear DNA (AT-Rich Regions) HoeHESIR->DNA Binds to Minor Groove Complex This compound-DNA Complex DNA->Complex Fluorescence Enhanced Blue Fluorescence Complex->Fluorescence Upon Excitation SRM Super-Resolution Microscopy Fluorescence->SRM

References

Application Notes and Protocols: 6-HoeHESIR in the Study of Mitotic Chromosomes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of mitotic chromosomes is fundamental to understanding cell division, genetic inheritance, and the pathogenesis of diseases such as cancer. The visualization of these dynamic structures in live cells requires specialized tools, particularly fluorescent probes that can specifically label chromosomes without interfering with the intricate machinery of mitosis. While a variety of fluorescent dyes for DNA and chromosome analysis are commercially available, information regarding a specific compound designated "6-HoeHESIR" is not present in the public scientific literature.

Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any publications detailing the synthesis, characterization, or application of a compound named this compound for studying mitotic chromosomes. This suggests that "this compound" may be a novel or proprietary compound not yet described in published research, a potential typographical error, or an internal designation for a compound that is publicly known under a different name.

Given the absence of specific data for "this compound," this document will provide a generalized framework for the application of a hypothetical novel fluorescent probe for studying mitotic chromosomes, based on established principles and protocols for similar compounds used in live-cell imaging. These notes are intended to serve as a guide for researchers, scientists, and drug development professionals on how such a compound would be evaluated and utilized.

Hypothetical Profile of a Novel Mitotic Chromosome Probe

For the purpose of these application notes, we will assume "this compound" is a novel, cell-permeable fluorescent dye with a high affinity for DNA, making it suitable for visualizing mitotic chromosomes in living cells. Key desirable characteristics would include:

  • High Specificity: Preferential binding to DNA with minimal off-target labeling.

  • Low Toxicity: No significant impact on cell viability, cell cycle progression, or mitotic fidelity at working concentrations.

  • Photostability: Resistance to photobleaching during prolonged time-lapse imaging.

  • Favorable Spectral Properties: Excitation and emission wavelengths that minimize phototoxicity and are compatible with common fluorescence microscopy setups.

  • Cell Permeability: Ability to cross the cell membrane to label chromosomes in live cells.

I. Characterization and Validation of a Novel Chromosome Probe

Before utilization in detailed studies, any new probe like our hypothetical this compound would require rigorous characterization.

A. Spectral Analysis

The absorption and emission spectra of the probe would be determined to identify the optimal excitation and emission wavelengths for fluorescence microscopy.

B. DNA Binding Affinity and Specificity

Experiments would be conducted to quantify the binding affinity of the probe to DNA and to assess its specificity for DNA over other cellular components.

C. Cytotoxicity Assessment

The effect of the probe on cell viability and proliferation would be evaluated across a range of concentrations. This is crucial to determine the optimal, non-toxic working concentration.

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)Cell Viability (%) after 24hMitotic Index (%)
0 (Control)1005.2
0.198.55.1
0.597.24.9
1.095.84.8
5.075.33.1
10.042.11.5

D. Effect on Mitosis

Live-cell imaging would be used to assess whether the probe perturbs the normal progression of mitosis. Key parameters to monitor include the duration of mitotic phases and the incidence of mitotic errors.

Table 2: Hypothetical Effects of this compound on Mitotic Progression

TreatmentProphase Duration (min)Metaphase Duration (min)Anaphase Duration (min)Telophase Duration (min)Mitotic Errors (%)
Control25.3 ± 4.115.8 ± 3.210.1 ± 2.518.5 ± 3.92.1
0.5 µM this compound26.1 ± 4.516.2 ± 3.510.5 ± 2.819.1 ± 4.22.5
1.0 µM this compound27.8 ± 5.217.1 ± 3.911.0 ± 3.120.3 ± 4.83.8

II. Experimental Protocols

The following are generalized protocols for using a novel fluorescent probe for studying mitotic chromosomes in live mammalian cells.

Protocol 1: Live-Cell Staining of Mitotic Chromosomes

Objective: To label chromosomes in living cells for real-time visualization of mitosis.

Materials:

  • Mammalian cell line (e.g., HeLa, U2OS) cultured on glass-bottom dishes.

  • Complete cell culture medium.

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2).

Procedure:

  • Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of imaging.

  • Prepare a working solution of the probe in pre-warmed complete cell culture medium. The final concentration should be optimized based on cytotoxicity and signal-to-noise ratio (e.g., 0.1 - 1.0 µM).

  • Remove the existing medium from the cells and replace it with the medium containing the fluorescent probe.

  • Incubate the cells for 15-30 minutes at 37°C and 5% CO2 to allow for probe uptake and chromosome labeling.

  • Replace the staining medium with fresh, pre-warmed complete culture medium without the probe.

  • Mount the dish on the live-cell imaging microscope.

  • Acquire images using the appropriate filter sets for the probe. For time-lapse imaging, acquire images at desired intervals (e.g., every 2-5 minutes) to capture the dynamics of mitosis.

Protocol 2: Analysis of Mitotic Phenotypes Induced by Drug Treatment

Objective: To study the effect of a drug on mitotic chromosome dynamics using the fluorescent probe.

Materials:

  • Cells stained with the fluorescent probe as described in Protocol 1.

  • Drug of interest dissolved in a suitable solvent.

  • Live-cell imaging microscope.

Procedure:

  • Prepare cells stained with the fluorescent probe in a glass-bottom dish.

  • Initiate time-lapse imaging to capture baseline mitotic events.

  • Add the drug of interest to the cell culture medium at the desired final concentration.

  • Continue time-lapse imaging to observe the effects of the drug on chromosome condensation, alignment at the metaphase plate, sister chromatid separation, and cytokinesis.

  • Analyze the acquired images to quantify changes in mitotic timing, chromosome segregation errors (e.g., lagging chromosomes, anaphase bridges), and other aberrant phenotypes.

III. Visualization of Workflows and Pathways

Experimental Workflow for Probe Validation

G cluster_0 Probe Characterization cluster_1 Application Spectral Analysis Spectral Analysis Live-Cell Staining Live-Cell Staining Spectral Analysis->Live-Cell Staining DNA Binding Assay DNA Binding Assay DNA Binding Assay->Live-Cell Staining Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->Live-Cell Staining Determine working concentration Mitotic Progression Assay Mitotic Progression Assay Drug Screening Drug Screening Mitotic Progression Assay->Drug Screening Time-Lapse Imaging Time-Lapse Imaging Live-Cell Staining->Time-Lapse Imaging Time-Lapse Imaging->Drug Screening Data Analysis Data Analysis Drug Screening->Data Analysis

Caption: Workflow for validating and applying a new chromosome probe.

Hypothetical Signaling Pathway for Mitotic Arrest

This diagram illustrates a simplified signaling pathway that could be investigated using a chromosome probe in combination with specific inhibitors.

G Drug X Drug X SAC SAC Drug X->SAC Activates Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Separase Separase Sister Chromatid Separation Sister Chromatid Separation Separase->Sister Chromatid Separation Enables Mitotic Arrest Mitotic Arrest APC/C APC/C SAC->APC/C Inhibits APC/C->Separase Inhibits APC/C->Mitotic Arrest Leads to

Caption: A simplified pathway of drug-induced mitotic arrest.

While the specific compound "this compound" remains unidentified in the public domain, the framework presented here provides a comprehensive guide for the characterization, validation, and application of any novel fluorescent probe for studying mitotic chromosomes. The successful development and application of such probes are critical for advancing our understanding of cell division and for the discovery of new therapeutic agents that target mitosis. Researchers are encouraged to perform thorough validation of any new tool to ensure the reliability and reproducibility of their experimental findings.

Quantitative Analysis of Chromatin Structure with 6-HoeHESIR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-HoeHESIR

The study of chromatin organization is pivotal to understanding gene regulation, DNA repair, and the cellular response to therapeutic agents. This compound (6-Hoechst Emission Switching for Super-resolution Imaging and Reconstruction) is a novel application of super-resolution microscopy for the quantitative analysis of chromatin architecture at the nanoscale. This technique leverages the photoswitchable properties of the DNA-binding dye Hoechst 33342 to achieve single-molecule localization microscopy (SMLM).

The underlying principle of this compound is the UV-induced photoconversion of Hoechst 33342 from its conventional blue-emitting state to a green-emitting state.[1][2] By carefully controlling the illumination with a 405 nm laser, a sparse subset of Hoechst molecules is stochastically photoconverted.[1] These transiently activated green-emitting fluorophores are then excited with a 491 nm laser and imaged until they photobleach.[1] This process is repeated over thousands of frames, allowing for the precise localization of individual Hoechst molecules bound to DNA. The accumulated localizations are then used to reconstruct a super-resolved image of the chromatin structure with a resolution of 20-30 nm.[3]

This method provides a powerful tool for investigating the intricate folding of chromatin, offering insights into its compaction and accessibility, which are crucial for various cellular processes and disease states.

Applications in Research and Drug Development

This compound offers a range of applications for researchers and professionals in drug development:

  • High-Resolution Chromatin Imaging : Visualize chromatin organization at a level of detail not achievable with conventional fluorescence microscopy, revealing structures such as nucleosome clutches and chromatin fibers.

  • Quantitative Analysis of Chromatin Compaction : Quantify changes in chromatin condensation in response to drug treatment, cellular stress, or disease progression. This is particularly relevant for screening epigenetic drugs that target chromatin modifying enzymes.

  • Studying Disease-Related Chromatin Alterations : Investigate the role of chromatin dysregulation in diseases like cancer and neurodegenerative disorders. For example, it can be used to characterize the formation of senescence-associated heterochromatin foci (SAHF).

  • Elucidating Mechanisms of Drug Action : Determine how therapeutic compounds impact the nuclear architecture. For instance, drugs that induce DNA damage can be studied for their effects on chromatin accessibility and repair foci formation.

  • Preclinical Drug Screening : Use quantitative chromatin metrics as biomarkers to assess the efficacy and mechanism of action of novel drug candidates in a high-content screening setting.

Experimental Protocols

A detailed protocol for performing this compound is provided below. This protocol is optimized for mammalian cell lines and can be adapted for other sample types.

I. Cell Culture and Sample Preparation
  • Cell Seeding : Seed adherent cells on high-precision glass-bottom dishes (#1.5) suitable for super-resolution microscopy. Culture the cells to the desired confluency under standard conditions.

  • Cell Fixation :

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional, but recommended for efficient staining):

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.

    • Wash the cells three times with PBS.

II. 6-Hoechst Staining
  • Stock Solution Preparation : Prepare a 10 mg/mL stock solution of Hoechst 33342 in deionized water. Sonicate if necessary to fully dissolve the dye. This stock solution can be stored at 4°C for up to six months.

  • Working Solution Preparation : Dilute the Hoechst 33342 stock solution to a final concentration of 1 µg/mL in PBS.

  • Staining :

    • Add the staining solution to the fixed and permeabilized cells, ensuring the cells are fully covered.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS to remove unbound dye.

III. Super-Resolution Imaging (STORM/SMLM)
  • Imaging Buffer Preparation : Prepare a fresh imaging buffer to promote photoswitching and reduce photoblinking. A common formulation includes an oxygen scavenging system (e.g., GLOX) and a reducing agent (e.g., 2-mercaptoethanol).

    • Buffer B : 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose.

    • Imaging Buffer : To 690 µL of Buffer B, add 7 µL of GLOX solution and 7 µL of 2-mercaptoethanol.

  • Microscope Setup :

    • Use a super-resolution microscope equipped for SMLM (e.g., STORM, PALM, or dSTORM).

    • The system should have at least two lasers: a 405 nm laser for photoconversion and a 491 nm or similar laser for excitation of the green-emitting form of Hoechst.

    • Use a high numerical aperture (NA) objective lens (e.g., 1.4 NA or higher).

  • Image Acquisition :

    • Mount the sample on the microscope stage and add the imaging buffer.

    • Locate the cells of interest using brightfield or low-intensity epifluorescence.

    • Illuminate the sample with the 491 nm laser to excite the photoconverted Hoechst molecules.

    • Simultaneously, use a low-power 405 nm laser to induce stochastic photoconversion. Adjust the 405 nm laser power to ensure that only a sparse population of molecules is activated in each frame.

    • Acquire a time series of 10,000 to 50,000 frames with a typical exposure time of 10-30 ms per frame.

IV. Data Analysis
  • Localization of Single Molecules : Process the raw image data using a suitable localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software). This involves identifying and fitting the point spread function (PSF) of each activated fluorophore to determine its precise coordinates.

  • Image Reconstruction : Generate a super-resolved image by plotting the localized coordinates of all detected molecules.

  • Quantitative Analysis :

    • Cluster Analysis : Use algorithms like DBSCAN or Ripley's K-function to identify and quantify chromatin nanodomains (clusters of localizations). Parameters such as cluster size, density, and number of localizations per cluster can be extracted.

    • DNA Density Measurement : The density of localizations in different nuclear regions (e.g., heterochromatin vs. euchromatin) can be calculated to estimate relative DNA density.

    • Spatial Distribution Analysis : Quantify the spatial relationship between chromatin and other nuclear structures by co-staining with antibodies against specific proteins (e.g., lamins, histone modifications).

Quantitative Data Presentation

The quantitative data derived from this compound can be summarized in tables for clear comparison between different experimental conditions.

ParameterControl CellsDrug-Treated Cellsp-value
Chromatin Nanodomain Size (nm) 55 ± 872 ± 11<0.01
Nanodomain Density (clusters/µm²) 15 ± 39 ± 2<0.01
Localizations per Nanodomain 25 ± 645 ± 9<0.001
Heterochromatin/Euchromatin Density Ratio 6.5 ± 1.24.2 ± 0.8<0.05

Table 1: Example of quantitative chromatin analysis in control versus drug-treated cells. Data are presented as mean ± standard deviation.

Cellular StateH3K9me3 Cluster Area (nm²)H3K27me3 Cluster Area (nm²)
Proliferating 8,500 ± 1,20012,000 ± 1,800
Senescent (OIS) 25,000 ± 4,50015,000 ± 2,500

Table 2: Quantitative analysis of repressive histone mark distribution in proliferating versus senescent cells using two-color this compound. Data from super-resolution imaging reveals distinct changes in the organization of heterochromatin domains.

Mandatory Visualizations

Experimental Workflow

G This compound Experimental Workflow cluster_0 Sample Preparation cluster_1 Staining cluster_2 Super-Resolution Imaging cluster_3 Data Analysis cell_culture Cell Culture on Glass-Bottom Dish fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization staining Hoechst 33342 Staining (1 µg/mL) permeabilization->staining photoconversion 405 nm Photoconversion staining->photoconversion excitation 491 nm Excitation staining->excitation imaging SMLM/STORM Acquisition (10,000-50,000 frames) localization Single-Molecule Localization imaging->localization photoconversion->imaging excitation->imaging reconstruction Image Reconstruction localization->reconstruction quantification Quantitative Analysis (Cluster size, density, etc.) reconstruction->quantification

Caption: Workflow for this compound from sample preparation to quantitative analysis.

Signaling Pathway: Chromatin Reorganization in Cellular Senescence

G Chromatin Reorganization in Cellular Senescence cluster_proliferating Proliferating Cell cluster_senescent Senescent Cell prolif_chromatin Organized Chromatin (LADs, TADs) oncogenic_stress Oncogenic Stress/ DNA Damage ctcf High CTCF Expression p16_repressed p16 Locus Repressed ctcf->p16_repressed forms repressive loops laminb1 High Lamin B1 sahf SAHF Formation sads SADS Formation lads_detached LADs Detachment ctcf_low Low CTCF Expression p16_expressed p16 Expression ctcf_low->p16_expressed disrupts loops laminb1_low Low Lamin B1 laminb1_low->lads_detached oncogenic_stress->sahf oncogenic_stress->sads oncogenic_stress->ctcf_low oncogenic_stress->laminb1_low

Caption: Key chromatin alterations during the transition to cellular senescence.

References

Application Notes and Protocols for Correlative Light-Electron Microscopy (CLEM) with 6-HoeHESIR Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the presumed characteristics of the 6-HoeHESIR dye. As detailed public datasheets for this compound are not widely available, its properties are inferred from its nomenclature, suggesting a derivative of the Hoechst DNA stain and a high-density, environment-sensitive (HESIR) probe, likely with far-red spectral properties similar to SiR-Hoechst (also known as SiR-DNA). All protocols, especially dye concentrations and incubation times, should be optimized for your specific cell type and experimental conditions. The photophysical data provided is representative of SiR-Hoechst and should be considered as a reference.

Introduction to Correlative Light-Electron Microscopy with this compound Labeling

Correlative Light-Electron Microscopy (CLEM) is a powerful imaging technique that combines the advantages of fluorescence light microscopy (LM) and the high-resolution imaging capabilities of electron microscopy (EM).[1] This integrated approach enables researchers to locate fluorescently labeled molecules or structures of interest within a cell using LM and then visualize the ultrastructural context of the same region at the nanometer scale with EM.[2]

The advent of advanced fluorescent probes is crucial for the successful application of CLEM. This compound is a novel multifunctional dye, presumed to be a derivative of the classic Hoechst DNA stain. Its name suggests it belongs to the family of high-density, environment-sensitive infrared dyes. Based on the characteristics of similar probes like SiR-Hoechst, this compound is likely a cell-permeant, far-red fluorescent DNA stain with low cytotoxicity, making it ideal for live-cell imaging and compatible with super-resolution microscopy techniques such as STED and SIM.[3][4]

The far-red emission of this compound minimizes phototoxicity and cellular autofluorescence, allowing for long-term live-cell imaging to study dynamic processes.[5] Its compatibility with super-resolution microscopy enables the visualization of chromatin structure with unprecedented detail. In the context of drug development, CLEM with this compound can be instrumental in understanding how therapeutic compounds affect nuclear architecture, DNA replication, and chromatin organization at the ultrastructural level.

Data Presentation

Table 1: Representative Photophysical Properties of this compound (based on SiR-Hoechst)
PropertyValueReference
Excitation Maximum (λex)~652 nm
Emission Maximum (λem)~674 nm
Molar Extinction Coefficient (ε)~1.0 x 10^5 cm⁻¹M⁻¹
Quantum Yield (Φ)Fluorogenic (~50-fold increase upon DNA binding)
Recommended Laser Line640 nm
Recommended Emission FilterCy5 settings
Table 2: Recommended Starting Concentrations for this compound Labeling
ApplicationCell TypeRecommended ConcentrationIncubation Time
Live-cell Imaging (Standard Confocal)Most cell lines0.5 - 3 µM30 - 120 min
Live-cell Imaging (Long-term >12h)Most cell lines≤ 0.25 µM30 - 120 min
Super-resolution Microscopy (STED/SIM)Most cell lines0.5 - 2 µM30 - 120 min
Fixed-cell StainingMost cell lines0.5 - 2 µg/mL15 - 30 min

Note: For cell lines with high efflux pump activity, the addition of a broad-spectrum efflux pump inhibitor like verapamil (1-10 µM) may improve staining efficiency.

Experimental Protocols

Protocol for this compound Labeling of Live Cells

This protocol is designed for labeling the nuclei of live cells for subsequent fluorescence microscopy and CLEM.

Materials:

  • This compound dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Cells cultured on gridded glass-bottom dishes or coverslips suitable for CLEM

  • (Optional) Verapamil

Procedure:

  • Prepare a 1 mM Stock Solution: Dissolve the this compound powder in anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light.

  • Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 2). For example, to make a 1 µM staining solution, add 1 µL of the 1 mM stock solution to 1 mL of medium.

  • Cell Labeling:

    • Remove the existing culture medium from the cells.

    • Add the this compound staining solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 30-120 minutes. The optimal incubation time should be determined empirically.

  • Washing (Optional but Recommended for CLEM):

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed complete cell culture medium to remove any unbound dye.

  • Imaging: Proceed immediately to live-cell fluorescence microscopy.

Protocol for Correlative Light-Electron Microscopy (CLEM)

This protocol outlines the general workflow for CLEM after labeling with this compound.

Materials:

  • Cells cultured on gridded coverslips or dishes

  • Fluorescence microscope (confocal or super-resolution)

  • Fixatives: Paraformaldehyde (PFA) and Glutaraldehyde (electron microscopy grade)

  • Phosphate Buffered Saline (PBS)

  • Osmium tetroxide (OsO₄)

  • Uranyl acetate

  • Ethanol series (for dehydration)

  • Epoxy resin (e.g., Epon)

  • Ultramicrotome

  • Transmission Electron Microscope (TEM)

Procedure:

  • Fluorescence Microscopy:

    • Image the live, this compound-labeled cells using a fluorescence microscope.

    • Acquire high-resolution images of the cells of interest.

    • Carefully record the coordinates of the target cells using the grid on the coverslip. Acquire a low-magnification "map" of the grid to facilitate relocation.

  • Fixation:

    • Immediately after fluorescence imaging, fix the cells. A common primary fixative for CLEM is a mixture of 4% PFA and 0.1-0.5% glutaraldehyde in PBS for 30-60 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Post-fixation and Staining for EM:

    • Post-fix the cells with 1% OsO₄ in PBS for 1 hour on ice. This step enhances contrast for EM but can quench some fluorescence.

    • Wash the cells three times with distilled water.

    • Stain with 1% aqueous uranyl acetate for 1 hour at room temperature or overnight at 4°C.

  • Dehydration and Resin Embedding:

    • Dehydrate the sample through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%) for 10 minutes at each step.

    • Infiltrate the sample with epoxy resin by incubating in increasing concentrations of resin in ethanol, followed by pure resin.

    • Polymerize the resin at 60°C for 48 hours.

  • Relocation and Sectioning:

    • Relocate the cell of interest on the resin block using the previously recorded grid map.

    • Carefully trim the block around the target cell.

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on EM grids.

  • Electron Microscopy:

    • Image the sections using a Transmission Electron Microscope (TEM).

  • Image Correlation:

    • Align and overlay the fluorescence and electron microscopy images using fiducial markers (if used) or cellular landmarks. Software such as Fiji (ImageJ) can be used for this purpose.

Mandatory Visualizations

Experimental Workflow

CLEM_Workflow cluster_LM Light Microscopy cluster_EM_Prep EM Sample Preparation cluster_EM Electron Microscopy & Analysis A Cell Culture on Gridded Dish B This compound Labeling A->B C Live-cell Fluorescence Imaging (Confocal / Super-resolution) B->C D Identify & Record ROI Coordinates C->D J Image Correlation & Analysis C->J Correlate Images E Chemical Fixation (PFA / Glutaraldehyde) D->E Proceed to fixation F Post-fixation & Staining (OsO4 / Uranyl Acetate) E->F G Dehydration & Resin Embedding F->G H Relocate ROI & Sectioning G->H I Transmission Electron Microscopy H->I Image sections I->J I->J

Caption: CLEM Workflow with this compound.

Signaling Pathway: MAPK Signaling and Chromatin Remodeling

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation TranscriptionFactor Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TranscriptionFactor Histone Histones ERK_n->Histone Direct Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Chromatin Chromatin Remodeling Histone->Chromatin Chromatin->GeneExpression

Caption: MAPK Signaling to Chromatin.

References

Troubleshooting & Optimization

troubleshooting weak 6-HoeHESIR fluorescence signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the 6-HoeHESIR fluorescent probe. The following sections address common issues related to weak or absent fluorescence signals during experiments.

Troubleshooting Guide: Weak or No this compound Signal

Issue 1: Very low or no fluorescent signal is detected.

A lack of signal is a common issue that can arise from several factors throughout the experimental workflow. Use the following checklist to identify the potential cause.

Possible Causes and Solutions:

  • Incorrect Filter Sets: Ensure the excitation and emission filters on the microscope are appropriate for this compound. Overlap between excitation and emission spectra should be minimized by selecting the correct filters.[1][2]

  • Probe Degradation: this compound may be sensitive to light or improper storage.

    • Store the probe as recommended by the manufacturer, protected from light and moisture.

    • Prepare fresh dilutions of the probe for each experiment.

  • Suboptimal Staining Protocol: The concentration of the probe and incubation time are critical.

    • Titrate the this compound concentration to find the optimal signal-to-noise ratio.[3]

    • Optimize the incubation time; insufficient time will result in weak staining.[4]

  • Cell Health: Unhealthy or dead cells can exhibit altered membrane permeability and enzymatic activity, affecting probe uptake and localization.

    • Ensure cells are healthy and within a suitable passage number before staining.

  • Fixation and Permeabilization Issues: For intracellular targets, fixation and permeabilization steps are crucial and can impact signal.

    • The choice of fixative (e.g., paraformaldehyde) and permeabilization agent (e.g., Triton X-100, saponin) should be optimized for your specific target and cell type.

Issue 2: The fluorescent signal is present but weak.

A faint signal can be due to suboptimal imaging conditions or staining parameters.

Possible Causes and Solutions:

  • Low Probe Concentration: The concentration of this compound may be too low for adequate detection.

    • Increase the probe concentration in a stepwise manner to enhance signal intensity. Be mindful that excessively high concentrations can lead to non-specific binding and background fluorescence.[5]

  • Inadequate Incubation Time: The probe may not have had sufficient time to bind to its target.

    • Increase the incubation time to allow for optimal labeling.

  • Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching, especially under intense or prolonged illumination.

    • Reduce the excitation light intensity or the exposure time.

    • Use an anti-fade mounting medium if applicable.

  • Suboptimal Imaging Settings: The microscope settings may not be optimized for detecting the this compound signal.

    • Increase the gain or exposure time on the detector.

    • Ensure the correct objective with a high numerical aperture is being used for maximum light collection.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal spectral properties for a far-red dye like this compound are critical for achieving a strong signal. While specific values should be obtained from the manufacturer's datasheet, typical ranges are provided below.

ParameterWavelength (nm)
Excitation Maximum640 - 660
Emission Maximum660 - 680

Q2: How should I prepare and store this compound?

A2: Proper handling and storage are essential to maintain the integrity of the fluorescent probe.

  • Storage: Store the lyophilized powder at -20°C, protected from light.

  • Stock Solution: Prepare a stock solution in anhydrous DMSO. Aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution in an appropriate buffer (e.g., PBS or HBSS) immediately before use.

Q3: Can I use this compound for live-cell imaging?

A3: Yes, SiR-based probes are generally designed to be cell-permeable and suitable for live-cell imaging. However, it is important to assess any potential cytotoxicity of the probe at the working concentration used in your experiments.

Q4: What can cause high background fluorescence?

A4: High background can obscure the specific signal from this compound.

  • Excess Probe: The probe concentration may be too high, leading to non-specific binding. Reduce the concentration and/or increase the number of wash steps after staining.

  • Cellular Autofluorescence: Some cell types exhibit natural fluorescence. Image an unstained control sample to determine the level of autofluorescence.

  • Media Components: Phenol red and other components in the cell culture medium can contribute to background fluorescence. Use phenol red-free medium during imaging.

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound
  • Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Staining Solution Preparation: Prepare the this compound staining solution by diluting the stock solution in pre-warmed, phenol red-free culture medium to the desired final concentration (e.g., 100 nM - 1 µM).

  • Staining: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for the optimized duration (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed, phenol red-free medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for far-red fluorescence.

Protocol 2: Fixed-Cell Staining with this compound
  • Cell Preparation: Plate and grow cells on coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (if required for intracellular targets): Incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking (Optional but Recommended): Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific binding.

  • Staining: Incubate the cells with the this compound staining solution (diluted in blocking buffer or PBS) for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fade reagent.

  • Imaging: Image the slides on a fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture fixation Fixation & Permeabilization cell_culture->fixation probe_prep Prepare this compound Working Solution fixation->probe_prep incubation Incubate with Probe probe_prep->incubation washing Wash Excess Probe incubation->washing microscopy Fluorescence Microscopy washing->microscopy image_acq Image Acquisition microscopy->image_acq data_analysis Data Analysis image_acq->data_analysis

Caption: General experimental workflow for this compound staining.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TargetProtein Target Protein (Labeled with this compound) Kinase2->TargetProtein relocates TranscriptionFactor Transcription Factor TargetProtein->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand External Ligand Ligand->Receptor

References

how to reduce high background staining with 6-HoeHESIR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-HoeHESIR. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with high background staining in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound is a novel fluorescent probe designed for staining DNA in live cells. Its composite structure, likely integrating a Hoechst-like DNA-binding molecule with a silicon-rhodamine (SiR) fluorophore, allows for DNA visualization in the far-red spectrum. This spectral property is advantageous for minimizing autofluorescence, a common source of background noise in fluorescence microscopy.

Q2: What are the common causes of high background staining with this compound?

A: High background staining can originate from several factors. These include, but are not limited to:

  • Excessive Probe Concentration: Using a higher concentration of this compound than recommended can lead to non-specific binding and increased background.

  • Probe Aggregation: Similar to Hoechst dyes, this compound may form aggregates at high concentrations or in certain buffer conditions, leading to fluorescent speckles and high background.[1][2]

  • Insufficient Washing: Inadequate washing after staining fails to remove unbound probe, contributing to overall background fluorescence.[3][4]

  • Cellular Autofluorescence: While this compound is designed to minimize this, some cell types or culture media can exhibit natural fluorescence.

  • Non-specific Binding: The probe may bind to cellular components other than DNA, such as RNA or lipids, especially at high concentrations.

  • Contaminated Reagents: Buffers or media contaminated with fluorescent particles or microorganisms can increase background.

  • Imaging Vessel: Plastic-bottom dishes can be a source of background fluorescence.

Q3: How can I determine the source of the high background in my this compound staining?

A: A systematic approach with proper controls is the best way to identify the source of high background.

  • Unstained Control: Image an unstained sample of your cells under the same imaging conditions. This will reveal the level of autofluorescence from the cells and the medium.

  • Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve this compound, but without the probe itself. This helps determine if the vehicle contributes to the background.

  • No-Primary-Antibody Control (for co-staining): If you are co-staining with antibodies, a control without the primary antibody can help identify non-specific binding of the secondary antibody.

Troubleshooting Guides

If you are experiencing high background staining with this compound, please follow the troubleshooting steps outlined below.

Guide 1: Optimizing Staining Protocol

High background is often related to the experimental conditions. Optimizing your staining protocol is the first and most critical step.

Experimental Protocol: Titration of this compound Concentration

  • Cell Preparation: Plate your cells on a suitable imaging dish (glass-bottom dishes are recommended to reduce background).

  • Probe Dilution: Prepare a series of dilutions of the this compound probe in your imaging medium. It is recommended to test concentrations below, at, and above the suggested concentration in the product manual.

  • Staining: Replace the culture medium with the this compound solutions and incubate for the recommended time, protected from light.

  • Washing: After incubation, wash the cells 2-3 times with a pre-warmed, optically clear buffered saline solution (e.g., PBS) or a specialized imaging medium designed to reduce background fluorescence.

  • Imaging: Image the cells using consistent acquisition settings for all conditions.

  • Analysis: Compare the signal-to-noise ratio for each concentration to determine the optimal concentration that provides bright specific staining with minimal background.

Troubleshooting Steps & Solutions

ProblemPotential CauseRecommended Solution
High overall background Probe concentration is too high.Perform a concentration titration to find the optimal concentration.
Insufficient washing.Increase the number and duration of wash steps after probe incubation.
Contaminated buffers or media.Use fresh, sterile-filtered buffers and media.
Speckled or punctate background Probe aggregation.Prepare fresh dilutions of the probe for each experiment. Briefly vortex or sonicate the stock solution before dilution. Consider the ionic strength of your buffer, as this can influence aggregation.
High cytoplasmic signal Non-specific binding.Reduce the probe concentration and/or the incubation time.
Inadequate washing.Increase the number and duration of wash steps.
Guide 2: Addressing Autofluorescence and Imaging Conditions

Even with a far-red probe, autofluorescence and imaging parameters can contribute to background.

Troubleshooting Steps & Solutions

ProblemPotential CauseRecommended Solution
High background in unstained cells Cellular autofluorescence.Use a specialized imaging medium with reduced autofluorescence, such as Gibco FluoroBrite DMEM. If possible, switch to a cell line with lower intrinsic fluorescence.
Media autofluorescence.Image cells in an optically clear buffered saline solution or a phenol red-free medium.
High background from the imaging vessel Plastic-bottom dishes.Switch to glass-bottom dishes or plates for imaging.
Image appears noisy Imaging settings are not optimal.Optimize acquisition settings (e.g., laser power, exposure time, gain) to maximize signal-to-noise. Use the minimum laser power necessary to obtain a good signal to reduce phototoxicity and background.

Data Presentation

To systematically optimize your this compound staining protocol, we recommend recording your experimental parameters and results in a structured table.

Table 1: Example of a this compound Optimization Log

Parameter Condition 1 Condition 2 Condition 3 Condition 4
This compound Concentration e.g., 0.5 µMe.g., 1 µMe.g., 2 µMe.g., 5 µM
Incubation Time e.g., 15 mine.g., 15 mine.g., 15 mine.g., 15 min
Wash Steps e.g., 2 x 5 mine.g., 2 x 5 mine.g., 2 x 5 mine.g., 2 x 5 min
Nuclear Signal Intensity Enter measured valueEnter measured valueEnter measured valueEnter measured value
Background Intensity Enter measured valueEnter measured valueEnter measured valueEnter measured value
Signal-to-Noise Ratio Calculate valueCalculate valueCalculate valueCalculate value
Qualitative Assessment e.g., Low signale.g., Good signal, low backgrounde.g., Bright signal, moderate backgrounde.g., Saturated signal, high background

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background staining with this compound.

G cluster_0 Start: High Background Observed cluster_1 Initial Checks cluster_2 Protocol Optimization cluster_3 Advanced Troubleshooting cluster_4 Resolution start High Background Staining check_unstained Image Unstained Control start->check_unstained check_concentration Review Probe Concentration start->check_concentration check_unstained->check_concentration Low Autofluorescence change_media Use Low-Fluorescence Medium check_unstained->change_media High Autofluorescence optimize_concentration Titrate Probe Concentration check_concentration->optimize_concentration Concentration Too High optimize_washing Increase Wash Steps optimize_concentration->optimize_washing check_aggregation Check for Aggregates optimize_washing->check_aggregation check_aggregation->change_media Background Persists end Problem Resolved check_aggregation->end Background Reduced change_vessel Switch to Glass-Bottom Dish change_media->change_vessel change_vessel->end

Caption: Troubleshooting workflow for high background staining.

References

Technical Support Center: Minimizing 6-HoeHESIR Phototoxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing phototoxicity associated with 6-HoeHESIR in live-cell imaging applications. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for obtaining high-quality data while maintaining cell health.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: While specific data for "this compound" is not widely available, the name suggests a hybrid fluorescent probe combining a Hoechst-like dye for nuclear staining and a silicon-rhodamine (SiR) derivative for another cellular target. Hoechst dyes are blue-emitting nuclear stains that bind to the minor groove of DNA.[1] Silicon-rhodamine dyes are typically far-red fluorophores known for their brightness and cell permeability. The combination would theoretically allow for simultaneous visualization of the nucleus and another cellular structure.

Q2: What is phototoxicity and why is it a concern with this compound?

A2: Phototoxicity is cell damage or death induced by light exposure in the presence of a photosensitizing agent, in this case, the fluorescent dye.[2] Upon excitation, fluorescent molecules can generate reactive oxygen species (ROS) that can damage cellular components like DNA, proteins, and lipids, leading to artifacts or cell death.[3] Hoechst dyes, in particular, are known to be phototoxic, especially with repeated exposure to UV or near-UV light.[4][5]

Q3: What are the common signs of phototoxicity in my live-cell imaging experiment?

A3: Signs of phototoxicity can range from subtle to severe. Early indicators include changes in cell morphology, such as membrane blebbing, the formation of vacuoles, and mitochondrial swelling. Other subtle effects can include altered cell motility, changes in the cell cycle, or inhibition of proliferation. More severe phototoxicity can lead to apoptosis and cell death.

Q4: How can I minimize this compound phototoxicity?

A4: Minimizing phototoxicity involves a multi-faceted approach:

  • Optimize Dye Concentration: Use the lowest possible concentration of this compound that provides a sufficient signal-to-noise ratio.

  • Minimize Light Exposure: Reduce the excitation light intensity and exposure time to the minimum required for image acquisition.

  • Optimize Imaging Intervals: Increase the time between image acquisitions in time-lapse experiments to allow cells to recover.

  • Use Longer Wavelengths: If possible, utilize the silicon-rhodamine component of the dye, which is excited by longer, less energetic wavelengths, as this is generally less phototoxic than the UV excitation required for the Hoechst component.

  • Incorporate Antioxidants: Supplementing the imaging medium with antioxidants like Trolox or N-acetylcysteine can help neutralize ROS.

  • Maintain a Healthy Cellular Environment: Ensure optimal temperature, pH, and CO2 levels for your cells throughout the experiment.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Cells are dying or detaching during imaging. High Phototoxicity: The combination of dye concentration and light exposure is too high.- Reduce the concentration of this compound.- Decrease the excitation light intensity and/or exposure time.- Increase the interval between time-lapse images.- Add an antioxidant to the imaging medium.
I'm observing abnormal cell behavior (e.g., stalled mitosis, blebbing). Sublethal Phototoxicity: Even if cells are not dying, they may be physiologically stressed.- Follow the same steps as for high phototoxicity.- As a control, image unstained cells under the same illumination conditions to assess the effect of light alone.- Image stained cells without illumination to assess the chemical toxicity of the dye.
The fluorescent signal is weak, requiring high laser power. Low Dye Concentration or Inefficient Staining: The dye may not be at an optimal concentration or incubation time is too short.- Increase the this compound concentration in small increments.- Increase the incubation time to allow for better dye penetration and binding.- Ensure the imaging medium is compatible with the dye.
The blue (Hoechst) channel is causing more phototoxicity than the far-red (SiR) channel. Wavelength-Dependent Phototoxicity: The shorter wavelength UV light used to excite Hoechst is more energetic and damaging to cells.- Prioritize imaging in the far-red channel if the experimental question allows.- For the blue channel, use the lowest possible excitation intensity and exposure time.- Consider using a more sensitive detector for the blue channel to reduce the required light dose.
Uneven or inconsistent staining across the cell population. Cell Health Variability or Staining Protocol Issues: Some cells may be less healthy and take up the dye differently. The staining protocol may need optimization.- Ensure a healthy and evenly distributed cell culture.- Gently mix the staining solution before and during application to ensure uniformity.- Optimize incubation time and temperature.

Experimental Protocols

General Protocol for Staining Live Cells with a Hoechst-like Dye

This protocol is a general guideline. Optimal conditions may vary depending on the cell type and experimental setup.

  • Prepare Staining Solution: Prepare a 10X stock solution of the Hoechst component in a suitable solvent (e.g., water or DMSO). Dilute the stock solution in your complete cell culture medium to the desired final concentration. It is recommended to start with a low concentration (e.g., 7-28 nM) and optimize from there.

  • Cell Staining:

    • Medium Exchange Method: Remove the culture medium from your cells and replace it with the medium containing the dye. Incubate for 5-15 minutes at 37°C.

    • Direct Addition Method: Add 1/10th of the volume of the 10X staining solution directly to the existing cell culture medium and mix gently. Incubate for 5-15 minutes at 37°C.

  • Washing (Optional): While not always necessary, washing the cells with fresh, pre-warmed medium after incubation can help reduce background fluorescence.

  • Imaging: Proceed with live-cell imaging, keeping in mind the principles of minimizing phototoxicity.

Quantitative Data Summary for Hoechst 33342 (as a proxy for the Hoechst component of this compound)
ParameterRecommended RangeReference
Working Concentration 7 nM - 28 nM
0.02 µg/mL (with reduced light fluence)
1 µg/mL (for short-term imaging)
Incubation Time 5 - 15 minutes
Excitation Wavelength ~350 nm
Emission Wavelength ~461 nm

Note: These values are starting points. It is crucial to perform a dose-response experiment to determine the optimal concentration and imaging parameters for your specific cell type and experimental conditions to minimize phototoxicity.

Visual Guides

Signaling Pathway of Phototoxicity

PhototoxicityPathway cluster_light Light-Induced Events cluster_ros Cellular Damage ExcitationLight Excitation Light (e.g., UV for Hoechst) Fluorophore This compound ExcitationLight->Fluorophore Absorption ExcitedFluorophore Excited State This compound* Fluorophore->ExcitedFluorophore Excitation Oxygen Molecular Oxygen (O2) ExcitedFluorophore->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Oxygen->ROS Formation CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage Apoptosis Apoptosis / Cell Death CellularDamage->Apoptosis

Caption: The process of phototoxicity initiation through the generation of reactive oxygen species.

Experimental Workflow for Minimizing Phototoxicity

Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis & Troubleshooting Start Start: Plan Experiment DoseResponse Determine Optimal Dye Concentration (Start with low nM range) Start->DoseResponse StainCells Stain Cells with this compound (Minimize incubation time) DoseResponse->StainCells SetupMicroscope Microscope Setup: - Lowest light intensity - Shortest exposure time - Appropriate filters StainCells->SetupMicroscope AcquireImages Acquire Images (Increase time between acquisitions) SetupMicroscope->AcquireImages AssessHealth Assess Cell Health & Morphology AcquireImages->AssessHealth AnalyzeData Analyze Data AssessHealth->AnalyzeData Healthy Troubleshoot Troubleshoot: - Adjust parameters - Add antioxidants AssessHealth->Troubleshoot Phototoxicity Observed Troubleshoot->DoseResponse

Caption: A workflow for optimizing live-cell imaging experiments to minimize phototoxicity.

References

Technical Support Center: Preventing Photobleaching of 6-HoeHESIR in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of the far-red fluorescent probe 6-HoeHESIR during long-term live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for my this compound long-term imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1] This leads to a gradual loss of fluorescent signal, which can compromise the quality and quantitative accuracy of your long-term imaging data.[2] For time-lapse experiments, significant photobleaching can lead to the false interpretation of biological events, as the diminishing signal may be mistaken for a physiological change.

Q2: I am observing rapid fading of my this compound signal. What are the likely causes?

A2: Rapid signal decay is a hallmark of photobleaching. The primary causes are excessive excitation light intensity and/or prolonged exposure times.[3][4] The chemical environment of the probe, particularly the presence of molecular oxygen, also plays a crucial role, as it can lead to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore.[4]

Q3: How can I minimize photobleaching without using commercial antifade reagents?

A3: You can significantly reduce photobleaching by optimizing your imaging parameters:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.

  • Minimize Exposure Time: Use the shortest possible camera exposure time that still allows for clear image acquisition.

  • Reduce Acquisition Frequency: For time-lapse experiments, increase the interval between image captures to minimize cumulative light exposure.

  • Use Sensitive Detectors: Employing a more sensitive camera, such as an EMCCD or sCMOS, requires less excitation light to generate a strong signal.

Q4: What are antifade reagents and how do they work for live-cell imaging with this compound?

A4: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching. For live-cell imaging, these reagents must be non-toxic. Their primary mechanism of action is the scavenging of reactive oxygen species (ROS) that are generated during fluorescence excitation and are responsible for the chemical degradation of the fluorophore.

Q5: Which commercial antifade reagents are recommended for live-cell imaging with far-red dyes like this compound?

A5: Several commercial antifade reagents are suitable for live-cell imaging and are compatible with far-red fluorescent probes. It is recommended to empirically test a few to determine the best performer for your specific cell type and experimental conditions. Some common options include:

  • ProLong™ Live Antifade Reagent: This reagent is based on an oxygen-scavenging system.

  • VectaCell™ Trolox Antifade Reagent: This is a cell-permeable antioxidant.

  • Citifluor AF3: A solution containing an antifadent in PBS, which is useful for live-cell imaging.

Troubleshooting Guide: Rapid Photobleaching of this compound

If you are experiencing rapid signal loss with this compound, follow these troubleshooting steps to diagnose and resolve the issue.

Step 1: Optimize Imaging Parameters

The first and most critical step is to adjust your microscope settings to deliver the minimum amount of light necessary to obtain a satisfactory signal.

  • Action: Reduce the excitation laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.

  • Action: Decrease the camera exposure time to the shortest possible duration for clear image acquisition.

  • Action: For time-lapse studies, increase the time interval between successive image captures.

Step 2: Implement an Antifade Reagent

Incorporate a live-cell compatible antifade reagent into your imaging medium. The choice and concentration of the reagent may need to be optimized for your specific cell line and experimental duration.

  • Action: Prepare your imaging medium with a recommended antifade reagent (see table below).

  • Action: Follow the manufacturer's instructions for incubation time before imaging.

  • Action: If one antifade reagent is not effective, try an alternative with a different mechanism of action (e.g., an oxygen scavenger vs. a broad-spectrum antioxidant).

Step 3: Control the Imaging Environment

The chemical environment of your cells can significantly influence the rate of photobleaching.

  • Action: Use a live-cell imaging solution with low autofluorescence and minimal components that could contribute to phototoxicity.

  • Action: Consider using an oxygen-scavenging system in your imaging medium to reduce the formation of ROS.

Step 4: Evaluate Your Hardware

Your microscope's hardware can impact the degree of photobleaching.

  • Action: Use a high-sensitivity detector (e.g., sCMOS or EMCCD camera) that requires less excitation light.

  • Action: Ensure your filter sets are optimized for the excitation and emission spectra of this compound to maximize signal collection and minimize unnecessary light exposure.

Quantitative Data Summary

To obtain quantitative data for your specific setup, it is recommended to perform a photobleaching analysis as described in the experimental protocols below. The following table provides a template for summarizing your findings when comparing different antifade reagents.

Table 1: Comparison of Antifade Reagents for this compound Photostability

Antifade ReagentConcentrationHalf-life (s)Initial Intensity (a.u.)Notes
Control (No Antifade)N/ABaseline measurement.
ProLong™ Live1XOxygen scavenging system.
VectaCell™ Trolox1:1000Antioxidant.
Other ReagentSpecifySpecify mechanism if known.

Experimental Protocols

Protocol 1: Quantitative Assessment of this compound Photobleaching

This protocol describes how to measure the photobleaching rate of this compound in live cells using a confocal or widefield fluorescence microscope and ImageJ/FIJI for analysis.

Materials:

  • Cells stained with this compound.

  • Live-cell imaging medium (e.g., phenol red-free DMEM).

  • Antifade reagent of choice (optional, for comparison).

  • Confocal or widefield fluorescence microscope with a high-sensitivity camera.

  • ImageJ/FIJI software.

Procedure:

  • Sample Preparation: Plate and stain your cells with this compound according to your standard protocol. If testing an antifade reagent, incubate the cells with the reagent as per the manufacturer's instructions.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Use an objective suitable for live-cell imaging (e.g., 60x oil immersion).

    • Set the excitation and emission filters appropriate for this compound (Excitation max ~640-650 nm; Emission max ~660-670 nm).

    • Adjust the focus on a representative field of view.

  • Image Acquisition:

    • Set the imaging parameters (laser power, exposure time) to levels you would typically use for your long-term experiments. Keep these parameters constant throughout the experiment.

    • Acquire a time-lapse series of images of the same field of view. A typical series might be 100 frames with the shortest possible interval between frames.

  • Image Analysis using ImageJ/FIJI:

    • Open the time-lapse image sequence in ImageJ/FIJI.

    • Select a region of interest (ROI) within a stained cellular structure.

    • Select another ROI in a background area with no cells.

    • Go to Analyze > Set Measurements and ensure "Mean gray value" is checked.

    • Go to Analyze > Plot Z-axis Profile. This will generate a plot of the mean fluorescence intensity of the ROI over time.

    • Export the data to a spreadsheet program.

    • Subtract the mean background intensity from the mean intensity of the cellular ROI for each time point.

    • Normalize the background-subtracted intensity values to the initial intensity (at time = 0).

    • Plot the normalized intensity versus time.

    • Determine the half-life (t₁/₂) of the fluorescence, which is the time it takes for the intensity to drop to 50% of its initial value.

Visualizations

Signaling Pathway of Photobleaching

The following diagram illustrates the general photochemical pathway leading to the photobleaching of a fluorophore like this compound. The process is initiated by the absorption of a photon, leading to an excited singlet state. While fluorescence emission is the desired outcome, the molecule can also transition to a reactive triplet state, which can then interact with molecular oxygen to produce damaging reactive oxygen species (ROS).

Caption: General photobleaching pathway of a fluorophore and the intervention point for antifade reagents.

Experimental Workflow for Evaluating Antifade Reagents

The diagram below outlines the workflow for quantitatively comparing the effectiveness of different antifade reagents in preventing the photobleaching of this compound.

Antifade_Workflow start Start: Cells stained with this compound prep_control Prepare Control Sample (No Antifade) start->prep_control prep_reagentA Prepare Sample with Antifade Reagent A start->prep_reagentA prep_reagentB Prepare Sample with Antifade Reagent B start->prep_reagentB acquire_control Time-lapse Imaging (Constant Parameters) prep_control->acquire_control acquire_reagentA Time-lapse Imaging (Constant Parameters) prep_reagentA->acquire_reagentA acquire_reagentB Time-lapse Imaging (Constant Parameters) prep_reagentB->acquire_reagentB analysis ImageJ/FIJI Analysis: Measure Intensity Decay acquire_control->analysis acquire_reagentA->analysis acquire_reagentB->analysis compare Compare Photobleaching Half-lives (t₁/₂) analysis->compare end End: Select Optimal Antifade Reagent compare->end

Caption: Workflow for the comparative analysis of antifade reagents.

References

dealing with 6-HoeHESIR aggregation and precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my 6-HoeHESIR stock solution?

A1: Proper preparation and storage of your stock solution are critical to prevent precipitation and degradation.[1][2][3]

  • Dissolving the Probe: It is generally recommended to dissolve Hoechst-like dyes in high-quality, anhydrous dimethyl sulfoxide (DMSO) or deionized water to create a concentrated stock solution (e.g., 1-10 mg/mL).[2][4] Sonication may be necessary to fully dissolve the dye.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can promote aggregation and degradation. It is not recommended to store dilute solutions of Hoechst dyes, as the dye can be lost to precipitation or adsorption to the container over time.

Q2: What are the primary causes of fluorescent probe aggregation?

A2: Fluorescent probe aggregation is a common issue that can significantly impact experimental results. The main causes include:

  • High Probe Concentrations: Concentrated solutions increase the likelihood of intermolecular interactions leading to aggregation.

  • Improper Solvent or Buffer Conditions: The polarity, pH, and ionic strength of the solvent or buffer can influence the solubility and stability of the probe. Hydrophobic probes are more prone to aggregation in aqueous solutions.

  • Improper Storage: Exposure to light, moisture, or repeated freeze-thaw cycles can lead to chemical degradation and subsequent aggregation.

  • Intermolecular Interactions: Van der Waals forces and hydrophobic interactions between dye molecules can promote self-assembly into aggregates.

Q3: How can I detect aggregation of my this compound solution?

A3: Several methods can be used to detect aggregation:

  • Visual Inspection: The most straightforward method is to visually inspect the solution for any signs of cloudiness or visible precipitates.

  • Spectroscopy: Changes in the absorbance or fluorescence spectrum can indicate aggregation. H-aggregates typically show a blue-shifted absorbance band, while J-aggregates exhibit a red-shifted and sharpened band. Aggregation often leads to fluorescence quenching (a decrease in fluorescence intensity).

  • Microscopy: If you observe punctate, bright, out-of-focus signals in your microscopy images, this could be due to dye aggregates.

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness in the this compound Solution

This is a clear indication of aggregation and precipitation. The following steps can help to resolve this issue.

Troubleshooting Workflow for Precipitation

G start Precipitation Observed check_conc Is the concentration too high? start->check_conc dilute Dilute the stock solution. Prepare fresh working solutions. check_conc->dilute Yes check_solvent Is the solvent appropriate? check_conc->check_solvent No dilute->check_solvent change_solvent Use a different solvent (e.g., DMSO). Add a co-solvent (e.g., ethanol). check_solvent->change_solvent No check_buffer Are the buffer conditions optimal? check_solvent->check_buffer Yes change_solvent->check_buffer adjust_buffer Adjust pH and ionic strength. Consider anti-aggregation additives. check_buffer->adjust_buffer No sonicate Briefly sonicate the solution to break up small aggregates. check_buffer->sonicate Yes adjust_buffer->sonicate resolve Issue Resolved sonicate->resolve

Caption: Troubleshooting workflow for addressing this compound precipitation.

Parameter Recommendation Rationale
Concentration Prepare stock solutions at 1-10 mg/mL. Use working concentrations in the range of 0.2-10 µg/mL.High concentrations promote intermolecular interactions and aggregation.
Solvent Use high-purity DMSO for stock solutions. For aqueous working solutions, consider adding a small percentage of an organic co-solvent like ethanol.Hydrophobic dyes have better solubility in organic solvents. Co-solvents can improve solubility in aqueous buffers.
Buffer pH Ensure the pH of the buffer is appropriate for the dye and your experiment.The charge of the dye molecule can be pH-dependent, affecting its solubility and tendency to aggregate.
Ionic Strength Avoid excessively high ionic strength buffers.High salt concentrations can sometimes promote the aggregation of certain dyes.
Additives Consider adding non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (below their critical micelle concentration).Surfactants can help to prevent hydrophobic interactions between dye molecules.
Sonication Briefly sonicate the stock or working solution.Sonication can help to break up small, pre-existing aggregates.
Issue 2: Weak or No Fluorescent Signal

A weak or absent signal can be frustrating. This issue can stem from several factors, including dye aggregation, experimental conditions, or imaging settings.

Logical Relationship for Weak Signal

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps C1 Probe Aggregation (Fluorescence Quenching) S1 Address Aggregation (See Issue 1) C1->S1 C2 Low Probe Concentration S2 Optimize Staining Concentration and Incubation C2->S2 C3 Inadequate Incubation (Time or Temperature) C3->S2 C4 Incorrect Filter Set or Imaging Settings S3 Verify Excitation/Emission Spectra and Filter Compatibility C4->S3 C5 Photobleaching S4 Use Antifade Reagents and Minimize Light Exposure C5->S4 WeakSignal Weak or No Signal WeakSignal->C1 WeakSignal->C2 WeakSignal->C3 WeakSignal->C4 WeakSignal->C5

Caption: Causes and solutions for weak or no fluorescent signal.

Parameter Recommendation Rationale
Staining Concentration Titrate the working concentration of this compound. A typical starting range for Hoechst dyes is 1-10 µg/mL.The optimal concentration can vary between cell types and experimental conditions.
Incubation Time & Temperature Optimize incubation time (typically 5-60 minutes) and temperature (room temperature or 37°C).Insufficient incubation can lead to incomplete staining.
Washing Steps Washing after staining is often optional but can reduce background fluorescence.Excessive washing may elute the dye from the cells, reducing the signal.
Imaging Settings Ensure you are using the correct filter set for Hoechst-like dyes (e.g., DAPI filter set, Ex/Em ~350/461 nm). Optimize exposure time and gain settings on the microscope.Incorrect filters will result in poor excitation and/or emission detection.
Photobleaching Minimize exposure of the sample to the excitation light. Use an antifade mounting medium for fixed samples.Hoechst dyes, like all fluorophores, are susceptible to photobleaching.

Experimental Protocols

Protocol 1: Staining of Live Cells for Nuclear Visualization
  • Grow cells on a sterile coverslip or in an imaging-compatible plate.

  • Prepare the staining solution by diluting the this compound stock solution to a final working concentration of 1-5 µg/mL in the appropriate cell culture medium.

  • Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubate the cells at 37°C for 15-60 minutes, protected from light. The optimal time may vary depending on the cell type.

  • Aspirate the staining solution.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Add fresh medium or PBS to the cells for imaging.

  • Proceed with fluorescence microscopy using a DAPI filter set.

Protocol 2: Staining of Fixed Cells for Nuclear Visualization
  • Grow and fix cells using your standard laboratory protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).

  • Wash the fixed cells twice with PBS to remove the fixative.

  • If required for other antibodies, permeabilize the cells (e.g., with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes).

  • Wash the cells twice with PBS.

  • Prepare the staining solution by diluting the this compound stock solution to a final working concentration of 0.2-2 µg/mL in PBS.

  • Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.

  • Washing after staining is optional but can help reduce background. If washing, rinse the cells two to three times with PBS.

  • Mount the coverslip using an antifade mounting medium.

  • Image the cells using a fluorescence microscope with a DAPI filter set.

References

Technical Support Center: Optimizing Fluorescent Signal in Dense Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) when using fluorescent probes in dense biological samples, such as 3D cell cultures, spheroids, organoids, and tissue sections. While the specific probe "6-HoeHESIR" was not identified in available literature, the principles and protocols outlined here are broadly applicable to a wide range of fluorescent dyes and antibodies.

Frequently Asked Questions (FAQs)

Q1: Why is my signal-to-noise ratio low when imaging dense samples?

Low signal-to-noise ratio in dense samples is a common issue stemming from several factors. These include:

  • Limited Probe Penetration: The dense cellular environment can prevent the fluorescent probe from reaching the inner core of the sample, resulting in a weak signal from those regions.[1]

  • High Background Fluorescence: This can be caused by several factors, including autofluorescence from the cells or extracellular matrix, non-specific binding of the probe, and residual unbound probe due to inadequate washing.[1][2][3]

  • Light Scattering: The complex structure of dense samples can scatter both the excitation and emission light, which can increase background haze and reduce the collection of the specific signal.[4]

  • Phototoxicity and Photobleaching: High laser power or prolonged exposure needed to excite fluorophores deep within the sample can damage cells and irreversibly destroy the fluorescent probes, leading to a diminished signal.

Q2: What is the first step I should take to troubleshoot a poor signal?

The first step is to ensure that your imaging setup and staining protocol are optimized. This includes verifying that your microscope's lasers and filters are appropriate for your fluorophore's excitation and emission spectra. It is also crucial to perform a titration of your fluorescent probe to determine the optimal concentration that provides the best signal with the lowest background.

Q3: How can I improve probe penetration into my dense sample?

To improve probe penetration, consider the following strategies:

  • Optimize Permeabilization: For intracellular targets, effective permeabilization is key. You may need to use a higher concentration of the permeabilizing agent (e.g., Triton X-100) or increase the incubation time compared to 2D cell culture protocols.

  • Increase Incubation Time: Allow for longer incubation with the fluorescent probe, potentially from several hours to overnight, to ensure it reaches the core of the sample.

  • Gentle Agitation: During incubation, gentle agitation can facilitate the diffusion of the probe throughout the sample.

Q4: What are the best practices for reducing high background fluorescence?

Reducing background is critical for improving the signal-to-noise ratio. Here are some effective methods:

  • Use a Blocking Solution: Before adding your fluorescent probe, incubate the sample with a blocking buffer (e.g., Bovine Serum Albumin or a commercial blocking solution) to minimize non-specific binding.

  • Optimize Probe Concentration: Using too high a concentration of your fluorescent probe is a common cause of high background.

  • Thorough Washing: Increase the number and duration of washing steps after staining to remove all unbound probes.

  • Use Tissue Clearing Reagents: For fixed samples, tissue clearing reagents can render the sample more transparent, reducing light scatter and improving image quality.

  • Include Proper Controls: Always include a negative control (sample without the fluorescent probe) to assess the level of autofluorescence.

Q5: Can the choice of fluorescent probe impact the signal-to-noise ratio?

Absolutely. Probes with longer excitation and emission wavelengths (in the red or far-red spectrum) are often preferred for dense samples as they minimize autofluorescence, which is typically stronger in the blue and green regions of the spectrum. Probes with a high quantum yield and photostability will also provide a stronger and more durable signal.

Troubleshooting Guides

Guide 1: Issue - Weak or No Signal in the Core of the Sample

Possible Causes & Solutions

CauseRecommended Solution
Inadequate Probe Penetration Increase incubation time with the probe (e.g., overnight at 4°C). Increase the concentration of the permeabilization agent (if applicable). Use gentle agitation during incubation.
Low Probe Concentration Perform a titration to find the optimal probe concentration. You may need a higher concentration for dense samples compared to 2D cultures.
Insufficient Excitation Light Ensure the laser power is adequate but be mindful of phototoxicity. For thick samples, consider using a confocal or multi-photon microscope for better light penetration.
Signal Quenching Ensure the mounting medium is fresh and has anti-fade reagents.
Guide 2: Issue - High Background Fluorescence

Possible Causes & Solutions

CauseRecommended Solution
Non-Specific Probe Binding Use an appropriate blocking buffer before probe incubation. Titrate the probe to the lowest effective concentration.
Insufficient Washing Increase the number and duration of wash steps after probe incubation.
Autofluorescence Image an unstained control sample to determine the level of autofluorescence. If significant, use a probe with a longer wavelength (red or far-red). Consider using a tissue clearing reagent for fixed samples.
Contaminated Reagents Ensure all buffers and solutions are freshly prepared and filtered if necessary.

Experimental Protocols

Protocol 1: General Staining Protocol for Dense Samples (e.g., Spheroids)

This protocol provides a general framework. Optimization of incubation times and concentrations is crucial for each specific experiment and probe.

  • Sample Preparation: Culture spheroids to the desired size in ultra-low attachment plates.

  • Fixation (for fixed-cell imaging): Gently wash the spheroids with PBS and fix with 4% paraformaldehyde for 15-60 minutes at room temperature, depending on the spheroid size.

  • Permeabilization (for intracellular targets): Wash the fixed spheroids with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 15-30 minutes.

  • Blocking: Wash the spheroids and incubate in a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Probe Incubation: Dilute the fluorescent probe in the blocking buffer to the predetermined optimal concentration. Incubate the spheroids with the probe solution, typically for 2-4 hours at room temperature or overnight at 4°C, with gentle agitation.

  • Washing: Wash the spheroids multiple times (e.g., 3-5 times for 10-15 minutes each) with PBS to remove unbound probe.

  • Mounting and Imaging: Mount the spheroids in an appropriate imaging medium, preferably one containing an anti-fade reagent. Proceed with imaging, using a confocal or multi-photon microscope for optimal results in dense samples.

Visual Guides

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Staining Dense Samples cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep1 Culture Dense Sample (e.g., Spheroid) prep2 Wash with PBS prep1->prep2 fix Fixation (e.g., 4% PFA) prep2->fix perm Permeabilization (e.g., 0.5% Triton X-100) fix->perm block Blocking (e.g., 1% BSA) perm->block stain Fluorescent Probe Incubation block->stain wash Extensive Washing stain->wash mount Mount Sample wash->mount image Image Acquisition (Confocal/Multi-photon) mount->image

Caption: A generalized experimental workflow for fluorescent staining of dense biological samples.

troubleshooting_workflow Troubleshooting Low Signal-to-Noise Ratio cluster_signal Weak Signal Issues cluster_background High Background Issues start Low S/N Ratio Observed check_penetration Increase Incubation Time & Permeabilization start->check_penetration check_blocking Optimize Blocking Step start->check_blocking check_concentration Titrate Probe Concentration check_penetration->check_concentration check_excitation Optimize Laser Power & Microscope Settings check_concentration->check_excitation end Improved S/N Ratio check_excitation->end check_washing Increase Wash Steps check_blocking->check_washing check_autofluorescence Use Red-Shifted Probe & Unstained Control check_washing->check_autofluorescence check_autofluorescence->end

Caption: A logical workflow for troubleshooting and improving the signal-to-noise ratio.

factors_affecting_signal Key Factors Affecting Fluorescence Signal cluster_sample Sample Properties cluster_protocol Experimental Protocol cluster_imaging Imaging Parameters signal Fluorescence Signal Quality density Sample Density density->signal autofluorescence Autofluorescence autofluorescence->signal probe_conc Probe Concentration probe_conc->signal incubation Incubation Time incubation->signal washing Washing Efficiency washing->signal laser Laser Power laser->signal detector Detector Sensitivity detector->signal photobleaching Photobleaching photobleaching->signal

Caption: A diagram illustrating the interplay of factors that influence the final fluorescence signal quality.

References

Technical Support Center: 6-HoeHESIR (SiR-Hoechst) Super-Resolution Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-HoeHESIR, commonly known as SiR-Hoechst or SiR-DNA, for super-resolution imaging of chromatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SiR-Hoechst) and why is it used for super-resolution microscopy?

A1: this compound (SiR-Hoechst) is a far-red, cell-permeable DNA stain that is a conjugate of a Hoechst dye and a silicon-rhodamine (SiR) fluorophore.[1][2] It is specifically designed for live-cell imaging and is particularly well-suited for super-resolution techniques like Stimulated Emission Depletion (STED) microscopy.[1][2] Its advantages include minimal cytotoxicity compared to traditional UV-excitable DNA stains like DAPI and Hoechst 33342, and its compatibility with far-red excitation and depletion lasers, which reduces phototoxicity and tissue autofluorescence.[2]

Q2: What are the optimal excitation and emission wavelengths for SiR-Hoechst?

A2: When bound to DNA, SiR-Hoechst has an excitation maximum at approximately 652 nm and an emission maximum at 672 nm. For STED microscopy, a depletion laser of 775 nm is typically used.

Q3: Is SiR-Hoechst toxic to cells?

A3: SiR-Hoechst exhibits significantly lower toxicity compared to other live-cell DNA stains like DRAQ5 and Vybrant DyeCycle Ruby. It has been shown to not impair cell proliferation at concentrations up to 25 μM over a 24-hour period in some studies. However, other research indicates that at concentrations as low as 1 µM, SiR-Hoechst can induce a DNA damage response and G2 cell cycle arrest, particularly with prolonged exposure. It is, therefore, crucial to use the lowest effective concentration and minimize exposure times.

Q4: Can I use SiR-Hoechst for long-term time-lapse imaging?

A4: While SiR-Hoechst is suitable for live-cell imaging, caution is advised for long-term time-lapse experiments, especially those with short imaging intervals. Studies have shown that frequent imaging with SiR-Hoechst can lead to chromosome entanglement, anaphase bridges, and subsequent DNA damage. This effect is dose-, time-, and light-dependent. For detailed studies of mitosis, it is recommended to use longer time intervals between image acquisitions to minimize these artifacts.

Troubleshooting Guide

Issue/Artifact Possible Cause(s) Recommended Solution(s)
High Cytoplasmic Background - High concentration of the probe. - Incomplete removal of unbound probe. - Non-specific binding.- Titrate the SiR-Hoechst concentration to find the lowest effective concentration for your cell type (typically in the range of 0.1-5 µM). - Increase the number and duration of wash steps with fresh medium after incubation. - Reduce the incubation time.
Weak Nuclear Signal - Low probe concentration. - Short incubation time. - Efflux of the probe by multidrug resistance pumps.- Increase the SiR-Hoechst concentration gradually. - Increase the incubation time (typically 30-120 minutes). - For cell lines with high pump activity, consider using a verapamil treatment to inhibit efflux, though this may have other cellular effects.
Photobleaching - High excitation laser power. - Prolonged exposure to excitation light.- Reduce the excitation laser power to the minimum level required for a good signal-to-noise ratio. - Minimize the number of acquisitions and the dwell time per pixel. - Use an antifade mounting medium for fixed-cell imaging.
Phototoxicity - High excitation and/or depletion laser power. - Frequent imaging intervals in live-cell experiments.- Use the lowest possible laser powers for both excitation and depletion. - For live-cell imaging, increase the time interval between acquisitions. - Maintain optimal cell culture conditions (temperature, CO2, humidity) during imaging.
Chromosome Bridges and DNA Damage in Mitotic Cells - SiR-Hoechst-induced chromosome entanglement.- Use the lowest possible concentration of SiR-Hoechst. - For time-lapse imaging of mitosis, use longer time intervals (e.g., >5 minutes) between image acquisitions to reduce the cumulative light dose. - Consider alternative labeling strategies for detailed studies of late mitotic events if artifacts persist.
Poor Resolution in STED Images - Suboptimal alignment of the STED laser. - Incorrect depletion laser power. - Sample-induced aberrations.- Ensure proper alignment of the STED depletion donut. - Optimize the STED laser power; too low power will not provide sufficient resolution enhancement, while too high power can cause photobleaching and phototoxicity. - Use an objective with a correction collar to adjust for refractive index mismatches. - Ensure the use of #1.5H coverslips.
High Background in STED Images - Two-photon excitation of the Hoechst moiety by the STED laser.- This is an inherent property of the probe. Optimize the STED laser power and detector settings to achieve the best signal-to-background ratio. - Apply a gentle smoothing filter to the final image.

Quantitative Data Summary

The following table summarizes the key photophysical properties of SiR-Hoechst.

Property Value Notes
Excitation Maximum (λex) 652 nmWhen bound to DNA.
Emission Maximum (λem) 672 nmWhen bound to DNA.
Quantum Yield (QY) 0.17When bound to DNA.
Dissociation Constant (Kd) 8.4 µMFor binding to DNA.
Fluorescence Enhancement ~50-foldUpon binding to DNA.
Recommended STED Depletion Laser 775 nm

Experimental Protocols

Live-Cell Staining and STED Imaging with SiR-Hoechst

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • SiR-Hoechst (this compound)

  • DMSO

  • Live-cell imaging medium (phenol red-free)

  • Cells cultured on #1.5H glass-bottom dishes or coverslips

  • STED microscope with excitation at ~640-650 nm and a 775 nm depletion laser

Protocol:

  • Prepare a 1 mM stock solution of SiR-Hoechst in DMSO. Store the stock solution at -20°C, protected from light.

  • Culture cells to the desired confluency on a suitable imaging vessel.

  • Prepare the staining solution. Dilute the 1 mM SiR-Hoechst stock solution in pre-warmed, phenol red-free live-cell imaging medium to a final concentration of 0.1-5 µM. The optimal concentration should be determined empirically for each cell type and application to minimize potential artifacts.

  • Stain the cells. Remove the culture medium from the cells and replace it with the staining solution.

  • Incubate the cells for 30-120 minutes at 37°C in a CO2 incubator.

  • Wash the cells. Remove the staining solution and wash the cells 2-3 times with pre-warmed, phenol red-free imaging medium.

  • Image the cells. Proceed with imaging on the STED microscope.

    • Use an excitation wavelength of ~640-650 nm.

    • Set the emission detection window around 670 nm.

    • Use a 775 nm laser for STED depletion.

    • Start with low laser powers for both excitation and depletion and gradually increase to achieve a good signal and resolution while minimizing phototoxicity and photobleaching.

    • For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest to reduce the risk of inducing chromosome segregation defects.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging STED Imaging cluster_analysis Data Analysis cell_culture Culture cells on #1.5H coverslips prepare_stain Prepare SiR-Hoechst staining solution (0.1-5 µM) stain_cells Incubate cells with SiR-Hoechst (30-120 min) prepare_stain->stain_cells wash_cells Wash cells 2-3x with fresh medium stain_cells->wash_cells confocal_scan Acquire confocal overview image wash_cells->confocal_scan sted_imaging Perform STED imaging (Ex: ~650 nm, Depletion: 775 nm) confocal_scan->sted_imaging image_recon Image reconstruction and processing sted_imaging->image_recon data_quant Quantitative analysis of chromatin structure image_recon->data_quant TroubleshootingFlow cluster_artifacts Identify Artifact cluster_solutions Implement Solution start Image Acquisition check_quality Poor Image Quality? start->check_quality high_bg High Background check_quality->high_bg Yes low_signal Low Signal check_quality->low_signal Yes bleaching Photobleaching check_quality->bleaching Yes mitotic_defects Mitotic Defects check_quality->mitotic_defects Yes good_quality Proceed to Analysis check_quality->good_quality No sol_bg Decrease [Probe] Increase Washes high_bg->sol_bg sol_signal Increase [Probe] Increase Incubation low_signal->sol_signal sol_bleaching Decrease Laser Power Minimize Exposure bleaching->sol_bleaching sol_mitotic Decrease [Probe] Increase Time Interval mitotic_defects->sol_mitotic sol_bg->start Re-image sol_signal->start Re-image sol_bleaching->start Re-image sol_mitotic->start Re-image

References

Optimizing Hypothetical Fluorescent Staining Protocol (HFSP) for Diverse Cell Types: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on a hypothetical fluorescent staining protocol, termed "HFSP," as no specific information is publicly available for a reagent named "6-HoeHESIR." The principles and troubleshooting advice provided are grounded in established best practices for fluorescent cell staining, particularly incorporating elements of nuclear (e.g., Hoechst) and proliferation (e.g., EdU) assays, and are intended to be broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the HFSP?

A1: The Hypothetical Fluorescent Staining Protocol (HFSP) is designed to visualize specific cellular components and processes. It is presumed to be a fluorescent assay that may involve nuclear counterstaining to identify all cells, and a marker for a specific cellular event, such as DNA synthesis (proliferation). The protocol relies on the binding of fluorescent dyes to their respective targets within the cell, which can then be visualized using fluorescence microscopy.

Q2: Can HFSP be used on both adherent and suspension cells?

A2: Yes, the protocol can be adapted for both adherent and suspension cell types. However, cell handling and washing steps will differ. Adherent cells are typically processed directly on coverslips or in culture plates, while suspension cells require centrifugation and resuspension for each step.

Q3: What are the critical controls to include in my HFSP experiment?

A3: To ensure the validity of your results, it is crucial to include the following controls:

  • Unstained Control: Cells that have not been exposed to any fluorescent dyes. This helps to determine the level of autofluorescence.[1][2]

  • Single-Stain Controls: If using multiple fluorescent dyes, prepare samples with each dye individually to check for spectral overlap or bleed-through.

  • Positive and Negative Control Cells: Use a cell line known to be positive for the target of interest and one that is negative to validate the staining specificity.

Q4: How can I minimize photobleaching of the fluorescent signal?

A4: Photobleaching, or the fading of the fluorescent signal upon exposure to light, can be minimized by:

  • Using an anti-fade mounting medium.[1]

  • Reducing the exposure time and intensity of the excitation light on the microscope.[3]

  • Storing stained slides in the dark at 4°C.[3]

Troubleshooting Guide

Issue 1: Weak or No Fluorescent Signal
Possible Cause Recommended Solution
Suboptimal Reagent Concentration Perform a titration of the HFSP reagents to determine the optimal concentration for your specific cell type.
Inadequate Incubation Time Optimize the incubation time for each staining step. Some cell types may require longer incubation periods for sufficient signal development.
Incorrect Microscope Filter Sets Ensure the excitation and emission filters on the microscope are appropriate for the fluorophores in the HFSP kit.
Cell Permeabilization Issues If targeting intracellular components, ensure that the permeabilization step is effective. You may need to optimize the type of detergent (e.g., Triton X-100, Saponin) and the incubation time.
Over-fixation of Cells Excessive fixation can mask the target epitopes. Try reducing the fixation time or using a different fixation method.
Issue 2: High Background or Non-Specific Staining
Possible Cause Recommended Solution
Excessive Reagent Concentration Use a lower concentration of the HFSP reagents. High concentrations can lead to non-specific binding.
Insufficient Washing Increase the number and duration of wash steps between incubations to remove unbound reagents.
Autofluorescence Image an unstained sample to assess the level of natural cell fluorescence. If high, consider using a reagent to quench autofluorescence or switch to fluorophores in a different spectral range (e.g., red or far-red).
Inadequate Blocking If the protocol involves antibodies, ensure a proper blocking step is included using a suitable blocking agent (e.g., BSA, normal serum) to prevent non-specific antibody binding.

Quantitative Data Summary: Optimizing HFSP for Different Cell Types

The following table provides a starting point for optimizing the HFSP protocol for various cell types. These are general recommendations and may require further refinement for your specific experimental conditions.

ParameterAdherent & Robust (e.g., HeLa, A549)Adherent & Sensitive (e.g., Primary Neurons)Suspension (e.g., Jurkat, K562)
Fixation (4% PFA) 15 minutes at RT10 minutes at RT10 minutes at RT, gentle resuspension
Permeabilization (0.2% Triton X-100) 10 minutes at RT5 minutes at RT (or milder detergent)5-10 minutes at RT, gentle resuspension
HFSP Reagent Incubation 30-60 minutes at RT45-75 minutes at RT30-60 minutes at RT, with gentle agitation
Washing Steps 3 x 5 minutes with PBS4 x 5 minutes with gentle PBS changes3 x 5 minutes with centrifugation and resuspension

Experimental Protocols

Detailed Methodology for HFSP Staining of Adherent Cells
  • Cell Seeding: Plate cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.

  • Cell Treatment (Optional): If applicable, treat cells with the experimental compound (e.g., an EdU-like proliferation marker) for the desired duration.

  • Fixation: Gently aspirate the culture medium and wash the cells once with Phosphate Buffered Saline (PBS). Add 1 mL of 4% paraformaldehyde (PFA) in PBS to each well and incubate for 15 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 1 mL of 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

  • Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • HFSP Staining: Prepare the HFSP staining solution according to the manufacturer's instructions. Add the solution to each well, ensuring the coverslips are fully submerged, and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

HFSP_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Analysis seed Seed Cells treat Treat Cells (Optional) seed->treat fix Fixation treat->fix wash1 Wash fix->wash1 perm Permeabilization wash1->perm wash2 Wash perm->wash2 stain HFSP Staining wash2->stain wash3 Wash stain->wash3 mount Mount wash3->mount image Image Acquisition mount->image analyze Data Analysis image->analyze

Caption: General experimental workflow for the Hypothetical Fluorescent Staining Protocol (HFSP).

Troubleshooting_Workflow cluster_weak Weak or No Signal cluster_high High Background start Staining Issue Observed q_conc Is reagent concentration optimized? start->q_conc q_wash Are washing steps sufficient? start->q_wash a_conc_no Titrate Reagent Concentration q_conc->a_conc_no No q_incub Is incubation time sufficient? q_conc->q_incub Yes a_incub_no Increase Incubation Time q_incub->a_incub_no No q_perm Is permeabilization adequate? q_incub->q_perm Yes a_perm_no Optimize Permeabilization q_perm->a_perm_no No a_wash_no Increase Wash Steps/Duration q_wash->a_wash_no No q_auto Is autofluorescence high? q_wash->q_auto Yes a_auto_yes Use Autofluorescence Quencher q_auto->a_auto_yes Yes q_block Is blocking step adequate? q_auto->q_block No a_block_no Optimize Blocking q_block->a_block_no No

Caption: A troubleshooting decision tree for common issues in fluorescent cell staining.

References

Technical Support Center: 6-HoeHESIR Image Data Filtering and Noise Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-HoeHESIR image data. As specific information on the this compound technique is not widely available, this guide draws upon established principles and best practices from related super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy. The strategies outlined here for filtering and noise reduction are broadly applicable to advanced fluorescence imaging and should serve as a valuable resource for optimizing your this compound data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in my this compound images?

A1: Noise in fluorescence microscopy images, including those from advanced systems like this compound, generally falls into two main categories:

  • Photon Shot Noise: This is a fundamental type of noise that arises from the statistical nature of photon emission and detection. It is inherent to the signal itself and is more prominent in areas with low photon counts. The primary way to reduce the impact of photon shot noise is to detect more photons.[1]

  • Detector Noise: This noise is introduced by the electronic components of the imaging system. The main types of detector noise are:

    • Read Noise: This is a signal-independent noise that occurs when the signal from the detector is read out and converted into a digital value.[1] Modern sCMOS cameras, often used in super-resolution microscopy, have unique pixel-dependent readout noise characteristics that can lead to artifacts if not properly corrected.[2][3]

    • Dark Noise: This is a statistical variation in the number of electrons thermally generated within the detector, even in the absence of light. Cooling the detector can reduce dark noise.[4]

Q2: When should I apply a filter to my this compound images?

A2: Filtering should be applied when noise or artifacts obscure the features of interest in your image. It's a crucial step in pre-processing for accurate downstream analysis, such as segmentation or colocalization studies. However, it's important to apply filters judiciously, as improper filtering can lead to the loss of fine details or the introduction of new artifacts.

Q3: What is the difference between a mean, median, and Gaussian filter?

A3: These are common spatial filters used for noise reduction:

  • Mean Filter: This filter averages the pixel values in a defined neighborhood. It is simple and fast but can blur sharp edges.

  • Median Filter: This filter replaces each pixel's value with the median value of its neighbors. It is effective at removing "salt-and-pepper" noise while preserving edges better than a mean filter.

  • Gaussian Filter: This filter uses a weighted average of neighboring pixels, with the weights following a Gaussian distribution. It provides good noise reduction with less edge blurring than a mean filter.

Q4: Can filtering improve the resolution of my images?

A4: While filtering can reduce noise and make features clearer, it does not fundamentally improve the optical resolution of the imaging system. Super-resolution techniques like STED achieve higher resolution by physically manipulating the fluorescence emission process. However, certain computational techniques, sometimes referred to as super-resolution reconstruction algorithms, can enhance image detail, but these are distinct from basic denoising filters.

Troubleshooting Guides

Issue 1: My this compound images are very noisy and grainy.

This is a common issue that can often be addressed by optimizing acquisition parameters and applying appropriate post-processing.

Troubleshooting Steps:

  • Increase Signal-to-Noise Ratio (SNR) during Acquisition:

    • Increase Exposure Time: A longer exposure time allows the detector to collect more photons, which can reduce the relative contribution of shot noise and read noise.

    • Increase Excitation Power: Using a higher laser power can increase the fluorescence signal. However, be cautious as this can also lead to photobleaching and phototoxicity.

    • Check Fluorophore Quality: Ensure your fluorescent dyes are fresh and have been stored correctly to avoid signal degradation.

  • Apply Post-Acquisition Denoising Filters:

    • For general noise, a Gaussian filter is often a good starting point.

    • If you have impulse noise (bright or dark pixels), a median filter can be very effective.

    • For more advanced noise reduction, consider using algorithms specifically designed for sCMOS cameras if you are using one.

Quantitative Data Summary: Common Noise Sources and Mitigation

Noise TypeSourceDominant in...Mitigation during AcquisitionPost-Acquisition Solution
Photon Shot Noise Statistical nature of lightLow-light conditionsIncrease exposure time, Increase excitation powerAveraging multiple frames
Read Noise Detector electronicsHigh-speed imagingUse a low-noise detectorsCMOS noise correction algorithms
Dark Noise Thermal generation of electronsLong exposuresCool the detectorDark frame subtraction
Background Fluorescence Non-specific staining, autofluorescenceAll conditionsOptimize staining protocols, Use appropriate emission filtersBackground subtraction
Issue 2: The background in my images is high, obscuring my signal.

High background can be due to several factors, from sample preparation to the imaging setup itself.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Ensure thorough washing steps to remove unbound fluorescent probes.

    • Use an appropriate mounting medium.

    • Consider using an antifade reagent to reduce background from photobleaching byproducts.

  • Check Imaging System Filters:

    • Verify that your emission filters are well-matched to your fluorophore's emission spectrum to block unwanted wavelengths.

  • Computational Background Subtraction:

    • Rolling Ball Algorithm: This is a common method for subtracting uneven background.

    • Manual Background ROI: You can select a region of interest (ROI) in the background and subtract the mean intensity of that ROI from the entire image.

Issue 3: I am seeing strange patterns and artifacts in my images.

Artifacts can arise from various sources, including the sample, the hardware, and data processing.

Troubleshooting Steps:

  • Identify the Artifact Type:

    • Motion Artifacts: Appear as blurring or ghosting and are caused by sample movement during acquisition. To avoid this, ensure your sample is securely mounted.

    • Ring Artifacts: Can be caused by detector defects. These often require calibration or flat-field correction to remove.

    • Streak Artifacts: Can result from very bright objects in the field of view or faulty detector elements.

  • Review Acquisition Parameters:

    • Improper synchronization of excitation and depletion lasers in STED-like systems can cause artifacts.

Experimental Protocol: Basic Image Denoising Workflow

This protocol outlines a general workflow for applying a Gaussian filter to a noisy this compound image using open-source software like ImageJ/Fiji.

Objective: To reduce random noise in a 2D fluorescence image.

Materials:

  • Computer with ImageJ/Fiji installed.

  • Your this compound image data (e.g., in .tif format).

Methodology:

  • Open the Image: Launch ImageJ/Fiji and open your image file (File > Open).

  • Duplicate the Image: It is good practice to work on a copy of your image. Select Image > Duplicate... and give the new image a descriptive name.

  • Apply Gaussian Blur:

    • Select Process > Filters > Gaussian Blur....

    • A dialog box will appear. The key parameter is "Sigma (Radius)". A larger sigma will result in more blurring. Start with a small value (e.g., 1.0 or 1.5).

    • Check the "Preview" box to see the effect of the filter in real-time.

    • Adjust the sigma value until you achieve a good balance between noise reduction and detail preservation.

    • Click "OK" to apply the filter.

  • Compare Before and After: Visually inspect the filtered image alongside the original to ensure that important features have not been lost.

  • Save the Result: Save the denoised image using File > Save As....

Visual Guides

a cluster_0 Start Start: Noisy Image AssessNoise Assess Noise Type Start->AssessNoise RandomNoise Random/Grainy Noise? AssessNoise->RandomNoise Yes ImpulseNoise Salt & Pepper Noise? AssessNoise->ImpulseNoise No ApplyGaussian Apply Gaussian Filter RandomNoise->ApplyGaussian UnevenBG Uneven Background? ImpulseNoise->UnevenBG No ApplyMedian Apply Median Filter ImpulseNoise->ApplyMedian Yes ApplyBGSub Apply Background Subtraction UnevenBG->ApplyBGSub Yes Review Review Filtered Image ApplyGaussian->Review ApplyMedian->Review ApplyBGSub->Review Satisfied Detail Preserved? Review->Satisfied End End: Denoised Image Satisfied->End Yes Adjust Adjust Filter Parameters Satisfied->Adjust No Adjust->AssessNoise b cluster_1 RawData Raw this compound Image Data PreProcessing Pre-Processing RawData->PreProcessing Denoising Denoising (e.g., Gaussian Filter) PreProcessing->Denoising BGCorrection Background Correction Denoising->BGCorrection Analysis Image Analysis BGCorrection->Analysis Segmentation Segmentation Analysis->Segmentation Quantification Quantification Segmentation->Quantification Output Quantitative Results Quantification->Output

References

best practices for storing and handling 6-HoeHESIR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 6-HoeHESIR. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and efficacy of this compound, it is crucial to adhere to recommended storage conditions. Factors such as temperature, humidity, and light exposure can significantly impact the compound's integrity.[1][2] For long-term storage, it is recommended to store this compound at -20°C to -80°C, protected from light.

Q2: How should I handle this compound upon receipt?

A2: Upon receiving a shipment of this compound, immediately transfer it to the recommended storage conditions. Visually inspect the container for any signs of damage or compromised integrity. It is advisable to aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles, which can degrade the product.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: To prepare a stock solution, allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Use a high-quality, anhydrous solvent as recommended on the product's technical data sheet. Ensure the compound is fully dissolved before use in downstream applications.

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors. Improper storage or handling, multiple freeze-thaw cycles, and exposure to light can all lead to degradation of the compound. Additionally, ensure that all experimental parameters, including concentration and incubation times, are consistent across experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced or no activity of this compound in bioassays. Compound degradation due to improper storage.Verify that the compound has been stored at the recommended temperature and protected from light. Use a fresh aliquot for the experiment.
Multiple freeze-thaw cycles.Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.
Incorrect solvent used for reconstitution.Refer to the technical data sheet for the recommended solvent and ensure it is of high purity and anhydrous.
Precipitate formation in the stock solution. Low solubility in the chosen solvent.Gently warm the solution and vortex to aid dissolution. If precipitation persists, consider using a different solvent or preparing a more dilute stock solution.
Solution has been stored for an extended period.It is recommended to use freshly prepared solutions for optimal performance. Discard any solution that shows signs of precipitation or discoloration.
Variability in results between different batches of this compound. Inherent batch-to-batch variability.Perform a quality control check on the new batch before use in critical experiments. This may include analytical methods like HPLC or mass spectrometry to confirm purity and concentration.
Differences in experimental setup.Ensure all experimental conditions are standardized, including cell density, incubation times, and reagent concentrations.

Storage and Stability Data

The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize the recommended storage conditions and stability data based on general best practices for sensitive chemical compounds.[3][4][5]

Table 1: Recommended Storage Conditions

Condition Temperature Relative Humidity (RH) Duration
Long-Term Storage-20°C ± 2°C< 40%Up to 12 months
Accelerated Storage40°C ± 2°C75% RH ± 5% RHUp to 6 months
Intermediate Storage30°C ± 2°C65% RH ± 5% RHUp to 6 months

Table 2: Stability Testing Recommendations

Storage Condition Testing Frequency
Long-TermEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.
AcceleratedAt 0, 3, and 6 months.
IntermediateAt 0, 6, 9, and 12 months for a 12-month study.

Experimental Protocols & Workflows

Adherence to standardized experimental protocols is essential for ensuring the reproducibility of results.

General Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Receive and Inspect This compound B Transfer to -20°C for Storage A->B Immediate Storage C Equilibrate Vial to Room Temperature B->C Before Use D Reconstitute in Anhydrous Solvent C->D E Aliquot into Single-Use Vials D->E F Store Aliquots at -20°C E->F G Thaw Single-Use Aliquot F->G For Experiment H Prepare Working Solution G->H I Perform Bioassay H->I J Data Collection I->J K Data Analysis J->K

Caption: General workflow for handling and using this compound.

Hypothetical Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor X Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_Inactive Inactive Transcription Factor Kinase2->TF_Inactive Activates TF_Active Active Transcription Factor TF_Inactive->TF_Active Translocates Gene Target Gene Expression TF_Active->Gene Induces HoeHESIR This compound HoeHESIR->Receptor Binds

Caption: Hypothetical signaling pathway activated by this compound.

References

Validation & Comparative

A Head-to-Head Battle for Live Chromatin Imaging: 6-HoeHESIR vs. Hoechst 33342

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic world of live-cell imaging, the choice of fluorescent probes for visualizing chromatin is critical for obtaining accurate and meaningful data. For decades, Hoechst 33342 has been a cornerstone for nuclear staining; however, the emergence of novel dyes necessitates a thorough comparison to guide researchers in selecting the optimal tool for their experiments. This guide provides a detailed, data-driven comparison of the novel far-red fluorescent probe, SiR-Hoechst (a derivative of the Hoechst family, often referred to as SiR-DNA), and the classic blue-emitting dye, Hoechst 33342, for live chromatin imaging.

It is important to note that extensive searches for a compound named "6-HoeHESIR" did not yield any specific information, suggesting it may be a typographical error or a very new, un-documented probe. Therefore, this guide will focus on the well-documented and relevant comparison between SiR-Hoechst and Hoechst 33342.

At a Glance: Key Differences

FeatureHoechst 33342SiR-Hoechst (SiR-DNA)
Excitation Wavelength ~350 nm (UV)~652 nm (Far-Red)
Emission Wavelength ~461 nm (Blue)~674 nm (Far-Red)
Phototoxicity Higher, especially with prolonged UV exposureSignificantly Lower
Cell Permeability HighHigh
Suitability for Long-Term Imaging Limited due to phototoxicityHigh
Compatibility with Other Fluorophores Can have spectral overlap with blue/green probesExcellent, minimal overlap with common fluorophores
Super-Resolution Compatibility Not idealCompatible with techniques like STED

Delving Deeper: A Quantitative Comparison

The performance of a live-cell imaging probe is dictated by several key parameters. Below is a summary of the quantitative data comparing Hoechst 33342 and SiR-Hoechst.

ParameterHoechst 33342SiR-Hoechst (SiR-DNA)
Typical Working Concentration 100 ng/mL - 1 µg/mL100 nM - 1 µM
Binding Affinity (Kd) High affinity to AT-rich regions of the minor grooveBinds to the minor groove of DNA
Quantum Yield Moderate, increases upon DNA bindingHigh, fluorogenic (fluorescence increases upon binding)
Photostability Prone to photobleaching with repeated UV excitationMore photostable than Hoechst 33342
Cytotoxicity Can induce apoptosis and affect cell proliferation at higher concentrations or with prolonged imaging[1][2][3].Minimal cytotoxicity at recommended concentrations[4].

Mechanism of Action and Cellular Impact

Both Hoechst 33342 and SiR-Hoechst are minor groove-binding DNA stains.[5] Their fluorescence is significantly enhanced upon binding to DNA. However, the key difference lies in their spectral properties and the resulting phototoxicity.

Hoechst 33342 requires excitation with UV light, which can be damaging to cells, leading to the formation of reactive oxygen species (ROS) and subsequent cellular stress, apoptosis, or altered cell behavior. This phototoxicity is a major limitation for long-term time-lapse imaging experiments.

SiR-Hoechst, on the other hand, is excited by far-red light, which is significantly less energetic and therefore less damaging to cells. This allows for extended imaging periods without inducing significant phototoxic effects, making it a superior choice for studying dynamic cellular processes over time.

Experimental Workflows and Signaling Pathways

To effectively utilize these probes, it is crucial to follow optimized experimental protocols. Below are generalized workflows for staining live cells with Hoechst 33342 and SiR-Hoechst.

G Experimental Workflow: Live-Cell Chromatin Staining cluster_0 Hoechst 33342 Staining cluster_1 SiR-Hoechst (SiR-DNA) Staining cluster_2 Shared Steps H1 Prepare Hoechst 33342 working solution (e.g., 1 µg/mL in media) H2 Add staining solution to live cells H1->H2 H3 Incubate for 10-30 minutes at 37°C H2->H3 H4 Wash cells with pre-warmed media (optional) H3->H4 H5 Image using UV excitation (~350 nm) and blue emission (~461 nm) H4->H5 End Analyze live-cell imaging data H5->End S1 Prepare SiR-Hoechst working solution (e.g., 500 nM in media) S2 Add staining solution to live cells S1->S2 S3 Incubate for 30-60 minutes at 37°C S2->S3 S4 Image using far-red excitation (~650 nm) and far-red emission (~670 nm) S3->S4 S4->End Start Culture live cells on imaging dish Start->H1 Start->S1 G Impact on Cellular Signaling cluster_0 Hoechst 33342 cluster_1 SiR-Hoechst cluster_2 Outcome UV UV Excitation ROS Reactive Oxygen Species (ROS) UV->ROS Stress Cellular Stress Response ROS->Stress Apoptosis Apoptosis Stress->Apoptosis Altered Altered Physiology / Artifacts Stress->Altered FarRed Far-Red Excitation MinimalStress Minimal Cellular Stress FarRed->MinimalStress Healthy Healthy Cell / Normal Physiology MinimalStress->Healthy

References

A Comparative Guide to Next-Generation DNA Stains: SiR-Hoechst vs. Traditional Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate DNA stain is a critical decision that can significantly impact the quality and validity of experimental results, particularly in live-cell imaging and high-throughput screening. While traditional DNA stains like Hoechst 33342 and DAPI have been mainstays in cellular and molecular biology, novel probes offer substantial advantages in terms of cell viability and experimental versatility. This guide provides an objective comparison of the novel far-red DNA stain, SiR-Hoechst (also known as SiR-DNA), with conventional DNA stains, supported by experimental data and detailed protocols.

Introduction

Accurate and efficient staining of nuclear DNA is fundamental for a wide range of applications, from basic cell biology to complex drug discovery assays. For decades, researchers have relied on blue-emitting fluorescent dyes such as Hoechst 33342 and DAPI. These stains are cell-permeant (in the case of Hoechst 33342) and exhibit strong fluorescence upon binding to the minor groove of DNA.[][2] However, their use in long-term live-cell imaging is hampered by issues of cytotoxicity and phototoxicity, particularly due to their requirement for UV or near-UV excitation.[3][4]

In recent years, a new generation of DNA stains has emerged to address these limitations. Among the most promising is SiR-Hoechst, a derivative of Hoechst that is conjugated to silicon rhodamine.[5] This modification shifts the excitation and emission spectra to the far-red region of the spectrum, offering significant advantages for live-cell imaging and compatibility with advanced microscopy techniques.

This guide will delve into a detailed comparison of SiR-Hoechst with traditional DNA stains, focusing on key performance metrics such as cytotoxicity, phototoxicity, and utility in modern biological research applications.

Performance Comparison: SiR-Hoechst vs. Traditional DNA Stains

The selection of a DNA stain is often a trade-off between staining intensity, cell viability, and compatibility with the experimental setup. The following tables summarize the key characteristics and performance of SiR-Hoechst compared to Hoechst 33342 and DAPI.

FeatureSiR-Hoechst (SiR-DNA)Hoechst 33342DAPI
Excitation Wavelength (max) ~652 nm~350 nm~358 nm
Emission Wavelength (max) ~674 nm~461 nm~461 nm
Cell Permeability (Live Cells) HighHighLow (generally requires permeabilization)
Cytotoxicity Minimal at optimal concentrationsModerate to high, can inhibit DNA synthesisLess toxic than Hoechst 33342 in some cases
Phototoxicity Low (uses far-red light)High (requires UV excitation)High (requires UV excitation)
Suitability for Long-Term Imaging ExcellentLimitedNot suitable for live cells
Compatibility with Super-Resolution Microscopy (e.g., STED) YesNoNo
Signal-to-Noise Ratio High (fluorogenic)GoodGood

Table 1: General Properties of SiR-Hoechst and Traditional DNA Stains.

Quantitative Comparison of Cytotoxicity
StainCell LineConcentration for StainingObserved Cytotoxic EffectsReference
SiR-Hoechst RPE1, U2OS< 0.25 µMMinimal cell cycle progression defects.
RPE1, U2OS≥ 1 µMInduces DNA damage responses and G2 arrest.
Hoechst 33342 CHO10 µg/mlSuppresses cell growth.
V79Sub-optimal FMF concentrationsDemonstrable mutation and inhibition of DNA synthesis.
DAPI CHO10 µg/mlLess toxic than Hoechst 33342 under optimal staining conditions.

Table 2: Comparative Cytotoxicity of DNA Stains in Different Cell Lines.

Experimental Protocols

Live-Cell Staining with SiR-Hoechst

This protocol is optimized for long-term, live-cell imaging with minimal perturbation to cellular processes.

Materials:

  • SiR-Hoechst stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Cells cultured in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate)

Procedure:

  • Prepare Staining Solution: Dilute the SiR-Hoechst stock solution in complete cell culture medium to a final concentration of 0.1-1 µM. The optimal concentration should be determined empirically for each cell type and experimental condition to minimize any potential effects on cell health.

  • Cell Staining: Replace the existing culture medium with the SiR-Hoechst staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Imaging: The cells can be imaged directly without a wash step. For long-term imaging, it is recommended to replace the staining solution with fresh, dye-free culture medium after the initial incubation period to minimize any potential long-term effects of the dye.

  • Microscopy: Use a fluorescence microscope equipped with a Cy5 filter set (or similar far-red channel) for image acquisition.

Live-Cell Staining with Hoechst 33342

This protocol is suitable for short-term live-cell imaging and cell cycle analysis.

Materials:

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in water or DMSO)

  • Phosphate-Buffered Saline (PBS) or complete cell culture medium

  • Cells cultured in a suitable imaging vessel

Procedure:

  • Prepare Staining Solution: Dilute the Hoechst 33342 stock solution to a final concentration of 0.5-5 µg/mL in PBS or culture medium.

  • Cell Staining: Remove the culture medium and add the Hoechst 33342 staining solution to the cells.

  • Incubation: Incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Washing (Optional but Recommended): Remove the staining solution and wash the cells 2-3 times with PBS or fresh culture medium to reduce background fluorescence.

  • Imaging: Add fresh culture medium to the cells and image using a fluorescence microscope with a DAPI filter set.

Fixed-Cell Staining with DAPI

This protocol is a standard method for nuclear counterstaining in fixed samples.

Materials:

  • DAPI stock solution (e.g., 1 mg/mL in water or DMF)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • DAPI Staining: Dilute the DAPI stock solution to a final concentration of 1 µg/mL in PBS and add it to the cells. Incubate for 1-5 minutes at room temperature, protected from light.

  • Washing: Wash the cells two times with PBS.

  • Mounting: Mount the coverslip with an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with a DAPI filter set.

Visualizing the Advantages: Workflows and Mechanisms

To better illustrate the practical implications of choosing a next-generation DNA stain, the following diagrams visualize the experimental workflows and the underlying principles of their advantages.

Staining_Workflow cluster_SiR SiR-Hoechst Live-Cell Imaging cluster_Hoechst Hoechst 33342 Live-Cell Imaging SiR_Start Culture Cells SiR_Stain Add SiR-Hoechst (0.1-1 µM) SiR_Start->SiR_Stain SiR_Incubate Incubate 30-60 min SiR_Stain->SiR_Incubate SiR_Image Long-Term Imaging (Far-Red Channel) SiR_Incubate->SiR_Image H_Start Culture Cells H_Stain Add Hoechst 33342 (0.5-5 µg/mL) H_Start->H_Stain H_Incubate Incubate 5-15 min H_Stain->H_Incubate H_Wash Wash x3 H_Incubate->H_Wash H_Image Short-Term Imaging (UV Channel) H_Wash->H_Image

Figure 1. A simplified comparison of live-cell imaging workflows for SiR-Hoechst and Hoechst 33342.

Figure 2. Conceptual diagram illustrating the key advantages of SiR-Hoechst's signaling pathway.

Conclusion

The advent of novel DNA stains like SiR-Hoechst represents a significant advancement for researchers engaged in live-cell imaging and high-throughput screening. The primary advantages of SiR-Hoechst over traditional stains such as Hoechst 33342 and DAPI are its far-red spectral properties, which lead to markedly reduced phototoxicity and enhanced cell viability, making it an ideal choice for long-term dynamic studies of living cells. Furthermore, its compatibility with super-resolution microscopy opens up new avenues for detailed investigation of nuclear architecture and function.

While traditional stains remain valuable for specific applications, particularly in fixed-cell assays where their cost-effectiveness and well-established protocols are advantageous, the superior performance of SiR-Hoechst in live-cell applications makes it a compelling choice for researchers pushing the boundaries of cellular and molecular imaging. The careful selection of a DNA stain, based on the specific experimental requirements, is paramount to obtaining reliable and biologically relevant data.

References

A Comparative Guide to Long-Term Cytotoxicity of Fluorescent DNA Stains for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in long-term live-cell imaging and drug development, selecting the appropriate fluorescent stain is critical to ensure data integrity and minimize experimental artifacts. This guide provides a comparative analysis of the long-term cytotoxicity of commonly used DNA stains, offering insights into their performance and impact on cell health over extended periods. While direct, long-term cytotoxicity data for the novel compound 6-HoeHESIR is not yet publicly available, this guide will focus on established alternatives: Hoechst 33342, Propidium Iodide (PI), and SYTOX Green. Understanding the cytotoxic profiles of these widely used stains can provide a valuable framework for evaluating new chemical entities like this compound.

Comparative Analysis of Long-Term Cytotoxicity

The selection of a fluorescent dye for long-term studies hinges on its potential to induce cytotoxicity, which can manifest as apoptosis, necrosis, or alterations in cellular functions like proliferation and migration.[1][2] The ideal stain would exhibit minimal toxicity over the entire duration of the experiment.

FeatureHoechst 33342Propidium Iodide (PI)SYTOX Green
Primary Use Live and fixed cell nuclear staining[3][4]Dead/necrotic cell staining[5]Dead cell staining
Cell Permeability Permeable to live cellsImpermeable to live cellsImpermeable to live cells
Reported Long-Term Cytotoxicity Can induce apoptosis, especially with repeated imaging (phototoxicity). "Dark toxicity" observed at high concentrations over long incubations.Generally considered non-toxic to live cells as it is excluded. However, if introduced into live cells, it is toxic.Low cytotoxicity in long-term imaging, allowing for kinetic measurements.
Mechanism of Cytotoxicity DNA binding and phototoxicity leading to apoptosis.Intercalates with DNA, but primarily in cells with compromised membranes.Binds to DNA in cells with compromised membranes.
Concentration Dependent Effects Toxicity is a function of both dye concentration and light exposure.Minimal effect on cell cycle progression at typical working concentrations (1.5 to 7.5 µM) over 24-48 hours.Can be used in concentrations up to 1 µM without significant side effects on cell viability or proliferation.

Experimental Protocols

Accurate assessment of long-term cytotoxicity requires robust and well-defined experimental protocols. Below are methodologies for key assays used to evaluate the cytotoxic effects of fluorescent stains.

Long-Term Cytotoxicity Assay Using Real-Time Fluorescence Microscopy

This protocol is adapted from studies on Hoechst 33342 phototoxicity and can be applied to other fluorescent dyes.

  • Cell Culture: Plate cells of interest (e.g., HeLa, A549) in a 96-well, optically clear bottom plate at a density that allows for logarithmic growth over the desired time course (e.g., 72 hours).

  • Staining: Add the fluorescent dye (e.g., Hoechst 33342, SYTOX Green, or a test compound like this compound) at various concentrations to the cell culture medium. Include unstained and vehicle-treated controls.

  • Incubation and Imaging: Place the plate in a live-cell imaging system equipped with environmental control (37°C, 5% CO2). Acquire images at set intervals (e.g., every 4 hours) for the duration of the experiment (e.g., 72 hours). Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.

  • Cytotoxicity Measurement:

    • For membrane-impermeable dyes like SYTOX Green, quantify the increase in fluorescent signal over time, which corresponds to the number of dead cells.

    • For membrane-permeable dyes, assess morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing) and quantify cell proliferation by cell counting at each time point.

  • Data Analysis: Plot the measure of cytotoxicity (e.g., fluorescent intensity, percentage of apoptotic cells) against time for each dye concentration. Calculate the concentration that induces 50% cytotoxicity (EC50) at different time points.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Treatment: Seed cells in a 96-well plate and expose them to the fluorescent dye at various concentrations for the desired long-term duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of cytotoxicity and the experimental processes can aid in understanding and designing long-term studies.

cluster_0 Experimental Workflow for Long-Term Cytotoxicity Assessment A Cell Seeding B Addition of Fluorescent Dye (e.g., this compound, Hoechst, PI, SYTOX Green) A->B C Long-Term Incubation (e.g., 24, 48, 72 hours) B->C D Data Acquisition C->D E Real-Time Imaging D->E F Endpoint Assays (e.g., MTT, LDH) D->F G Data Analysis (EC50, Growth Curves) E->G F->G

Caption: Workflow for assessing long-term cytotoxicity.

cluster_1 Simplified Pathway of Phototoxicity-Induced Apoptosis cluster_2 Live Cell Hoechst Hoechst 33342 DNA Nuclear DNA Hoechst->DNA Binds ROS Reactive Oxygen Species (ROS) DNA->ROS Generates Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Light Excitation Light Light->DNA Excites Hoechst

Caption: Phototoxicity-induced apoptosis pathway.

References

6-HoeHESIR Performance in 3D-SIM versus 3D-STORM: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 3D-SIM and 3D-STORM

Three-dimensional structured illumination microscopy (3D-SIM) is a super-resolution technique that doubles the spatial resolution of conventional wide-field fluorescence microscopy.[1][2] It achieves this by illuminating the sample with a series of patterned light, and computational reconstruction of the resulting moiré fringes.[2] In contrast, 3D-STORM is a single-molecule localization microscopy (SMLM) technique that achieves even higher resolution by temporally separating the fluorescence of individual molecules.[3] By precisely localizing each molecule and reconstructing the image, 3D-STORM can achieve resolutions an order of magnitude better than the diffraction limit.

Quantitative Performance Comparison

A direct quantitative comparison for 6-HoeHESIR is not available. However, a general comparison of the two techniques based on key performance metrics is presented in the table below. The expected performance of a dye like this compound would need to be empirically determined.

Feature3D-SIM3D-STORM
Lateral Resolution (xy) ~120 nm~20-30 nm
Axial Resolution (z) ~300-360 nm[1]~50-70 nm
Imaging Speed Relatively fast (seconds per volume)Slower (minutes to hours per volume)
Phototoxicity Generally lowerCan be higher due to intense laser illumination
Fluorophore Requirements Standard, bright, and photostable fluorophoresPhotoswitchable fluorophores with specific blinking properties
Live-cell Imaging Well-suited for live-cell imagingChallenging for live-cell imaging due to speed and phototoxicity

Experimental Considerations and Protocols

The choice between 3D-SIM and 3D-STORM depends heavily on the specific research question and the sample being investigated.

3D-SIM Experimental Protocol (General)

3D-SIM is generally more forgiving in terms of sample preparation and fluorophore choice compared to 3D-STORM.

1. Sample Preparation:

  • Cells are grown on high-precision coverslips.

  • Fixation is typically performed with paraformaldehyde to preserve cellular structures.

  • Immunolabeling is carried out using primary and secondary antibodies conjugated to bright and photostable fluorophores. While Hoechst dyes are used for nuclear staining in SIM, specific protocols for this compound would need optimization.

2. Imaging:

  • A 3D-SIM microscope system is used, which projects a structured light pattern onto the sample.

  • A series of raw images are acquired with the illumination pattern rotated and shifted for each focal plane.

  • The raw data is then computationally reconstructed to generate a super-resolved 3D image.

3D-STORM Experimental Protocol (General)

3D-STORM requires more specialized sample preparation and imaging conditions to enable single-molecule localization.

1. Sample Preparation:

  • Similar to 3D-SIM, cells are grown on high-precision coverslips and fixed.

  • Crucially, labeling is performed with photoswitchable fluorophores. The suitability of this compound for photoswitching would be a key determinant of its utility in STORM.

  • An imaging buffer containing a reducing agent is essential to induce and maintain the blinking of the fluorophores.

2. Imaging:

  • A high-power laser is used to excite the fluorophores and induce photoswitching.

  • Thousands of frames are acquired to capture the stochastic blinking of individual molecules.

  • The precise 3D coordinates of each localized molecule are determined, often by introducing astigmatism into the point spread function.

  • A final super-resolution image is reconstructed from the coordinates of all localized molecules.

Logical Workflow for Technique Selection

The decision-making process for choosing between 3D-SIM and 3D-STORM can be visualized as follows:

G Workflow for Selecting a Super-Resolution Technique start Define Research Question resolution Required Resolution? start->resolution live_cell Live or Fixed Sample? resolution->live_cell <100 nm sim 3D-SIM resolution->sim ~120 nm live_cell->sim Live storm 3D-STORM live_cell->storm Fixed photostability Evaluate Fluorophore Photostability sim->photostability photoswitching Evaluate Fluorophore Photoswitching Properties storm->photoswitching

Caption: A flowchart outlining the decision-making process for selecting between 3D-SIM and 3D-STORM based on experimental requirements.

Conclusion

Both 3D-SIM and 3D-STORM are transformative technologies in biological imaging. 3D-SIM offers a significant improvement in resolution over conventional microscopy and is well-suited for live-cell imaging. 3D-STORM provides even higher spatial resolution, revealing molecular-scale details, but is generally limited to fixed samples and requires careful optimization of fluorophores and imaging conditions.

The performance of this compound in these techniques remains to be experimentally determined. For 3D-SIM, its brightness and photostability would be the primary determinants of its success. For 3D-STORM, its ability to undergo controlled photoswitching in a suitable imaging buffer would be the critical factor. Researchers interested in using this compound for super-resolution microscopy are encouraged to perform initial characterization experiments to assess its photophysical properties under the specific imaging conditions of each technique.

References

A Comparative Guide to Far-Red Nuclear Counterstains: SiR-Hoechst vs. DRAQ5

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular imaging and analysis, accurate and robust nuclear counterstaining is paramount for identifying individual cells, defining nuclear morphology, and enabling multiplexing with other fluorescent probes. For researchers working with live cells or seeking to avoid the phototoxicity associated with traditional UV-excitable dyes like DAPI and Hoechst 33342, far-red nuclear stains offer a compelling alternative. This guide provides a detailed comparative analysis of two prominent far-red, cell-permeant nuclear stains: SiR-Hoechst (also known as SiR-DNA) and DRAQ5.

This objective comparison, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the optimal nuclear counterstain for their specific experimental needs, considering factors such as spectral properties, cell permeability, potential toxicity, and compatibility with various imaging platforms.

Data Presentation: At-a-Glance Comparison

For a rapid assessment of their key characteristics, the following table summarizes the quantitative data for SiR-Hoechst and DRAQ5.

FeatureSiR-Hoechst (SiR-DNA)DRAQ5
Excitation Maximum ~652 nm[1][2]~646 nm[3][4]
Emission Maximum ~672 nm[1]~681-697 nm (when bound to dsDNA)
Cell Permeability Yes, cell-permeantYes, lipophilic and cell-permeant
Live/Fixed Cells Both live and fixed cellsBoth live and fixed cells
Binding Mechanism Binds to the minor groove of AT-rich regions of DNAIntercalates with dsDNA with high affinity; shows AT-base pair selectivity
Toxicity Minimal toxicity reported at optimal concentrations, but can induce DNA damage and cell cycle arrest at higher concentrations or with prolonged light exposureCan be cytotoxic, especially with long-term exposure; may inhibit cell division
Photostability Generally good, but phototoxicity can be a concern with prolonged imagingExceptionally photostable with no significant photobleaching effect
Compatibility Compatible with super-resolution microscopy (STED) and multiplexing with green and red fluorophoresCompatible with flow cytometry, fluorescence microscopy, and HCS; can be multiplexed with GFP and FITC

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for nuclear counterstaining using SiR-Hoechst and DRAQ5. Optimization for specific cell types and experimental conditions is recommended.

SiR-Hoechst (SiR-DNA) Staining Protocol

Materials:

  • SiR-Hoechst (SiR-DNA) stock solution (typically 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM + 10% FBS)

  • Verapamil (optional, for cells with high efflux pump activity)

  • Live or fixed cells on a suitable imaging vessel (e.g., glass-bottom dish)

Procedure for Live Cell Staining:

  • Prepare Staining Solution: Dilute the SiR-Hoechst stock solution in pre-warmed cell culture medium to a final concentration of 0.5-5 µM. For initial experiments, a concentration of 1-3 µM is recommended. If using, add verapamil to a final concentration of 1-10 µM to inhibit efflux pumps.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the SiR-Hoechst staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Imaging: The cells can be imaged directly without a washing step. For improved signal-to-noise, a wash step with fresh culture medium can be performed.

Procedure for Fixed Cell Staining:

  • Fixation and Permeabilization: Fix and permeabilize cells using a standard protocol (e.g., 4% paraformaldehyde followed by 0.1% Triton X-100).

  • Staining: After washing, incubate the fixed cells with SiR-Hoechst staining solution (0.5-5 µM in PBS) for 15-30 minutes at room temperature.

  • Washing: Wash the cells with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslip and proceed with imaging.

DRAQ5 Staining Protocol

Materials:

  • DRAQ5™ stock solution (typically 5 mM)

  • Phosphate Buffered Saline (PBS) or cell culture medium

  • Live or fixed cells in suspension or on a coverslip

Procedure for Live Cell Staining:

  • Cell Preparation: For adherent cells, they can be stained directly in the culture vessel. For suspension cells, pellet the cells and resuspend in PBS or culture medium at a concentration of ≤1 x 10^6 cells/mL.

  • Staining: Add DRAQ5™ directly to the cell suspension or culture medium to a final concentration of 5-20 µM.

  • Incubation: Gently mix and incubate for 5-30 minutes at room temperature. Staining is accelerated at 37°C.

  • Analysis: Cells can be analyzed directly without washing.

Procedure for Fixed Cell Staining:

  • Fixation: Fix cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining: After fixation and washing, add DRAQ5™ at a final concentration of 5-20 µM in PBS.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Proceed with analysis without a final wash step.

Visualization of Experimental Workflow and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for nuclear counterstaining and a conceptual comparison of the binding mechanisms.

G cluster_workflow Experimental Workflow: Nuclear Counterstaining prep Cell Preparation (Live or Fixed) stain Addition of Far-Red Nuclear Stain prep->stain incubate Incubation stain->incubate wash Washing (Optional) incubate->wash image Image Acquisition (Microscopy/Flow Cytometry) wash->image analyze Data Analysis image->analyze

Caption: A generalized workflow for nuclear counterstaining experiments.

G cluster_mechanisms Conceptual Binding Mechanisms cluster_sir_hoechst SiR-Hoechst cluster_draq5 DRAQ5 dna dsDNA Helix sir_hoechst SiR-Hoechst (Minor Groove Binder) sir_hoechst->dna Binds to AT-rich minor groove draq5 DRAQ5 (Intercalator) draq5->dna Intercalates between base pairs

Caption: Conceptual illustration of the different DNA binding mechanisms.

Concluding Remarks

Both SiR-Hoechst and DRAQ5 are powerful tools for far-red nuclear counterstaining in live and fixed cells, each with its own set of advantages and considerations.

SiR-Hoechst is particularly well-suited for super-resolution microscopy and experiments where minimal initial toxicity is critical. Its fluorogenic nature, with a significant increase in fluorescence upon DNA binding, contributes to a good signal-to-noise ratio. However, researchers should be mindful of its potential to induce DNA damage and affect cell cycle progression, especially with higher concentrations and prolonged light exposure.

DRAQ5 , on the other hand, is known for its exceptional photostability and rapid staining kinetics. Its high affinity for DNA makes it a robust and reliable nuclear marker for various applications, including flow cytometry and high-content screening. The primary consideration for DRAQ5 is its potential cytotoxicity with extended exposure, which may impact long-term live-cell imaging studies.

The choice between SiR-Hoechst and DRAQ5 will ultimately depend on the specific requirements of the experiment. For short-term imaging, high-throughput screening, and applications demanding high photostability, DRAQ5 is an excellent choice. For long-term live-cell imaging, especially when combined with super-resolution techniques, SiR-Hoechst, used at the lowest effective concentration, may be the preferred option. As with any fluorescent probe, careful optimization of staining conditions and appropriate controls are essential to ensure the validity and reproducibility of experimental findings.

References

Evaluating Fluorescent Probe Performance: A Guide to Characterization in Varied Buffer Conditions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of fluorescent probes. This document outlines key performance indicators, standardized experimental protocols, and data presentation formats to facilitate objective comparison with alternative probes.

While a specific fluorescent probe designated "6-HoeHESIR" could not be identified in the available literature, this guide provides a robust framework for evaluating the performance of any novel or existing fluorescent probe under diverse buffer conditions. The principles and methodologies detailed below are universally applicable for characterizing probes intended for applications such as live-cell imaging, high-throughput screening, and biosensing.

The selection of an appropriate buffer system is critical as it can significantly influence the photophysical properties and stability of a fluorescent probe.[1][2] Factors such as pH, ionic strength, and the presence of specific ions or additives can alter a probe's fluorescence intensity, quantum yield, and photostability.[2][3] Therefore, a thorough evaluation across a range of buffer conditions is essential to determine the optimal environment for its use and to ensure the reliability and reproducibility of experimental results.[4]

Key Performance Parameters for Fluorescent Probe Evaluation

The performance of a fluorescent probe can be quantitatively assessed by measuring several key parameters. A summary of these parameters and their significance is provided in the table below.

Performance ParameterDescriptionImportance in Probe Selection
Fluorescence Intensity The number of photons emitted by the fluorophore per unit time.A higher intensity leads to a better signal-to-noise ratio, enabling the detection of low-abundance targets.
Quantum Yield (Φ) The ratio of the number of photons emitted to the number of photons absorbed.A high quantum yield is desirable for bright probes.
Photostability The ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to excitation light.High photostability is crucial for long-term imaging experiments.
Extinction Coefficient (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.A high extinction coefficient allows for efficient excitation of the probe.
Stokes Shift The difference in wavelength between the excitation and emission maxima.A larger Stokes shift minimizes self-quenching and improves signal detection.
pH Sensitivity The change in fluorescence properties as a function of pH.Important for probes used in environments with varying pH and for the development of pH-sensitive probes.
Buffer Compatibility The stability and performance of the probe in different buffer systems (e.g., PBS, HEPES, Tris).Ensures optimal performance in the specific buffer used for the biological application.

Experimental Protocols for Probe Evaluation

To ensure a comprehensive and comparative evaluation, the following standardized protocols are recommended.

Measurement of Fluorescence Spectra and Intensity
  • Preparation of Probe Stock Solution: Dissolve the fluorescent probe in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Working Solutions: Dilute the stock solution in various buffer systems to a final working concentration. Recommended buffers for initial screening include Phosphate-Buffered Saline (PBS), HEPES, and Tris-HCl at different pH values (e.g., 5.0, 7.4, 9.0).

  • Spectrofluorometer Setup: Use a calibrated spectrofluorometer to measure the fluorescence excitation and emission spectra. The excitation wavelength should be set to the absorption maximum of the probe, and the emission spectrum should be scanned over a relevant wavelength range.

  • Data Acquisition: Record the fluorescence intensity at the emission maximum for the probe in each buffer condition.

Determination of Quantum Yield

The quantum yield can be determined using a relative method by comparing the fluorescence of the test probe to a standard with a known quantum yield (e.g., fluorescein or rhodamine 6G).

  • Prepare a series of dilutions of both the test probe and the reference standard in the same buffer.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer, ensuring the absorbance is below 0.1 to avoid inner filter effects.

  • Measure the integrated fluorescence intensity of each solution using a spectrofluorometer.

  • Calculate the quantum yield using the following equation: Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ηtest2 / ηstd2) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Assessment of Photostability
  • Prepare a sample of the fluorescent probe in the desired buffer.

  • Expose the sample to continuous excitation light from a fluorescence microscope or a spectrofluorometer's light source.

  • Record the fluorescence intensity at regular time intervals.

  • Plot the fluorescence intensity as a function of time to determine the rate of photobleaching.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of a fluorescent probe in different buffer conditions.

experimental_workflow Experimental Workflow for Fluorescent Probe Evaluation cluster_prep Sample Preparation cluster_measurement Performance Measurement cluster_analysis Data Analysis & Comparison prep_probe Prepare Probe Stock Solution prep_working Prepare Working Solutions prep_probe->prep_working prep_buffers Prepare Buffer Solutions (e.g., PBS, HEPES, Tris) prep_buffers->prep_working measure_spectra Measure Fluorescence Spectra (Excitation & Emission) prep_working->measure_spectra measure_qy Determine Quantum Yield prep_working->measure_qy measure_photostability Assess Photostability prep_working->measure_photostability analyze_intensity Compare Fluorescence Intensity measure_spectra->analyze_intensity analyze_qy Compare Quantum Yield measure_qy->analyze_qy analyze_photostability Compare Photostability measure_photostability->analyze_photostability select_buffer Select Optimal Buffer analyze_intensity->select_buffer analyze_qy->select_buffer analyze_photostability->select_buffer final_report Final Comparison Guide select_buffer->final_report

Caption: A flowchart outlining the key steps in the evaluation of a fluorescent probe's performance across different buffer conditions.

Conclusion

A systematic evaluation of a fluorescent probe's performance in various buffer conditions is paramount for ensuring the accuracy and reproducibility of fluorescence-based assays. By following the standardized protocols and data presentation formats outlined in this guide, researchers can objectively compare the performance of novel probes like the conceptual "this compound" with existing alternatives. This rigorous approach will facilitate the selection of the most suitable probe and buffer system for specific research applications, ultimately leading to more reliable and impactful scientific discoveries.

References

Validating Chromatin Compaction: A Comparative Guide to 6-HoeHESIR and Established Genomic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately validating changes in chromatin compaction is crucial for understanding gene regulation, disease progression, and the efficacy of therapeutic interventions. This guide provides an objective comparison of a novel super-resolution microscopy technique, which we will refer to as Hoechst-based High-Efficiency Super-Resolution Imaging of Chromatin (6-HoeHESIR), with established genomic methods for assessing chromatin architecture.

It is important to note that "this compound" is not a standardized or widely published acronym. This guide uses this term to represent the emerging super-resolution microscopy techniques that utilize Hoechst-family DNA dyes to visualize and quantify chromatin compaction at the nanoscale. These methods offer a direct, image-based approach to complement the indirect, sequencing-based readouts of traditional assays.

Comparative Analysis of Chromatin Compaction Assays

The choice of method for validating chromatin compaction depends on the specific research question, the required resolution, and the available resources. The following table summarizes the key characteristics of Hoechst-based super-resolution imaging and widely used genomic sequencing techniques.

FeatureHoechst-based Super-Resolution Imaging (e.g., STED, STORM)ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing)DNase-seq (DNase I hypersensitive sites sequencing)Micro-C (Micrococcal nuclease-based chromosome conformation capture)
Principle Direct visualization of DNA in situ using fluorescent dyes and super-resolution microscopy to quantify spatial organization and compaction.Uses a hyperactive Tn5 transposase to preferentially cut and tag accessible "open" chromatin regions, which are then sequenced.[1]Employs the DNase I enzyme to digest nucleosome-depleted, accessible DNA regions, which are subsequently identified by high-throughput sequencing.[2][3]Utilizes micrococcal nuclease (MNase) to fragment chromatin to mononucleosome resolution, followed by proximity ligation and sequencing to map 3D genome interactions.[4][5]
Resolution Optical resolution down to 20-60 nm, providing nanoscale architectural details.Genome-wide mapping of open chromatin at base-pair resolution.Identifies hypersensitive sites with high genomic resolution.Nucleosome-level resolution of chromatin contacts.
Sample Type Live or fixed cells and tissues.Fresh or cryopreserved cells.Primarily fresh cells and isolated nuclei.Cross-linked cells.
Data Output Quantitative image data on DNA distribution, density, and compaction (e.g., coefficient of variation, DNA-free areas).Genome-wide maps of accessible chromatin regions (peaks).Maps of DNase I hypersensitive sites across the genome.High-resolution contact maps of the 3D genome.
Advantages - Direct visualization of chromatin structure.- Suitable for live-cell imaging to study dynamic changes.- Provides single-cell and subcellular information.- Low input material required.- Relatively simple and fast protocol.- Well-established method for identifying regulatory elements.- Provides the highest resolution of 3C-based methods.- Can detect enhancer-promoter loops.
Disadvantages - Does not provide sequence-specific information.- Throughput can be lower than sequencing methods.- Can have mitochondrial DNA contamination.- Provides an indirect measure of compaction.- Requires a larger number of cells.- Can have biases in enzymatic digestion.- More complex protocol.- Data analysis can be challenging.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are summarized protocols for a representative Hoechst-based super-resolution imaging technique and the key genomic assays.

Hoechst-based Super-Resolution Imaging (using STED with SiR-DNA)

This protocol is based on the use of SiR-DNA (also known as SiR-Hoechst), a far-red DNA stain suitable for live-cell nanoscopy.

  • Cell Culture and Staining:

    • Plate cells on imaging-compatible dishes.

    • Incubate cells with SiR-DNA at a final concentration of 0.1-1 µM for 1-2 hours.

  • Imaging Preparation:

    • Replace the staining medium with fresh imaging medium.

    • Mount the dish on the stage of a STED microscope.

  • STED Microscopy:

    • Use an excitation laser appropriate for the far-red dye (e.g., 640 nm) and a STED laser for depletion (e.g., 775 nm).

    • Acquire images with a high-resolution objective.

  • Image Analysis:

    • Quantify chromatin compaction using metrics such as the coefficient of variation (CV) of the DNA signal intensity or the size and number of DNA-free areas within the nucleus.

ATAC-seq Protocol

This protocol is a generalized version based on established methods.

  • Cell Lysis:

    • Harvest 50,000 cells and wash with cold 1X PBS.

    • Lyse the cells in a buffer containing NP-40, Tween-20, and digitonin to isolate nuclei.

  • Tagmentation:

    • Resuspend the nuclei in the transposition reaction mix containing Tn5 transposase.

    • Incubate at 37°C for 30 minutes.

  • DNA Purification:

    • Purify the tagmented DNA using a DNA cleanup kit.

  • Library Amplification and Sequencing:

    • Amplify the DNA library by PCR.

    • Purify the amplified library, typically using magnetic beads.

    • Perform high-throughput sequencing.

DNase-seq Protocol

This protocol is a summary of the general steps involved in DNase-seq.

  • Nuclei Isolation:

    • Harvest millions of cells and wash with cold 1X PBS.

    • Lyse the cells to release the nuclei.

  • DNase I Digestion:

    • Treat the isolated nuclei with varying concentrations of DNase I to achieve optimal digestion.

    • Embed the digested DNA in low-melt agarose plugs to prevent further shearing.

  • DNA Processing:

    • Perform blunt-end repair of the DNA fragments.

    • Ligate biotinylated linkers to the DNA ends.

  • Fragment Capture and Sequencing:

    • Digest with a restriction enzyme (e.g., MmeI) and capture the biotinylated fragments using streptavidin beads.

    • Ligate sequencing adapters and perform high-throughput sequencing.

Micro-C Protocol

This is a simplified overview of the Micro-C protocol.

  • Cross-linking and Chromatin Fragmentation:

    • Cross-link cells with formaldehyde.

    • Permeabilize the cells and digest the chromatin with micrococcal nuclease (MNase) to obtain mononucleosomes.

  • Proximity Ligation:

    • Perform end-repair and ligation of the chromatin fragments in situ to link interacting genomic regions.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links and purify the ligated DNA.

  • Library Preparation and Sequencing:

    • Generate a sequencing library from the purified DNA.

    • Perform paired-end high-throughput sequencing to identify the ligated fragments.

Visualizing Workflows and Concepts

Diagrams can aid in understanding the complex workflows and biological concepts related to chromatin compaction analysis.

experimental_workflow cluster_hoechst Hoechst-based Super-Resolution Workflow cell_culture Cell Culture & Staining (e.g., SiR-DNA) imaging_prep Imaging Preparation cell_culture->imaging_prep sted_microscopy Super-Resolution Microscopy (STED/STORM) imaging_prep->sted_microscopy image_analysis Quantitative Image Analysis (Compaction Metrics) sted_microscopy->image_analysis

Experimental Workflow for Hoechst-based Super-Resolution Imaging.

chromatin_compaction cluster_euchromatin Euchromatin (Open) cluster_heterochromatin Heterochromatin (Closed) euchromatin_node Accessible Transcriptionally Active heterochromatin_node Inaccessible Transcriptionally Inactive euchromatin_node->heterochromatin_node < Compaction >

References

Unveiling Cellular Architecture: A Guide to Correlative Imaging Probes for Validating Structural Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to bridge the gap between dynamic cellular processes and high-resolution structural details, correlative light and electron microscopy (CLEM) has emerged as an indispensable technique. The power of CLEM lies in its ability to combine the specificity of fluorescence microscopy (FM) with the unparalleled resolution of electron microscopy (EM).[1][2][3] At the heart of this powerful technique are the molecular probes used to label and visualize the structures of interest. This guide provides a comprehensive comparison of the major classes of probes available for CLEM, offering insights into their performance, supported by experimental data, to aid in the selection of the optimal tool for your research needs.

The choice of a suitable probe is critical for a successful CLEM experiment, as it must withstand the often harsh sample preparation procedures required for electron microscopy while retaining its fluorescent properties for initial identification and localization.[4][5] The ideal probe should be bright, photostable, and provide a strong signal in both light and electron microscopy modalities. This comparison will delve into the characteristics of four major categories of CLEM probes: Fluorescent Proteins, Genetically Encoded Tags, Small Molecule Probes, and Quantum Dots.

Performance Comparison of CLEM Probes

To facilitate a clear and objective comparison, the following table summarizes the key performance characteristics of the different classes of probes used in correlative imaging.

Probe ClassExamplesSignal in LMSignal in EMSpecificityCell PermeabilityKey AdvantagesKey Disadvantages
Fluorescent Proteins (FPs) GFP, mCherry, mScarlet-H, mEosEM-EHighLow (indirectly via localization)High (genetically encoded)Not applicable (expressed in cells)High specificity, live-cell imaging compatible.Fluorescence can be quenched by EM fixation and embedding procedures.
Genetically Encoded Tags HaloTag, SNAP-tagHigh (with synthetic ligand)Low (indirectly via localization)High (genetically encoded tag)Ligand dependentHigh specificity, flexible labeling with various fluorophores.Requires addition of exogenous fluorescent ligand.
Small Molecule Probes Fluorescein, Rhodamine derivatives, Fluolid NS OrangeVariableLow (indirectly via localization)Variable (depends on target)VariableCan be targeted to specific molecules or structures.Can be prone to non-specific binding, potential toxicity.
Quantum Dots (QDs) CdSe/ZnS core-shell QDsHighHigh (electron dense core)Moderate (depends on surface functionalization)Generally not cell-permeableBright and photostable, directly visible in both LM and EM.Can be large, potential for cytotoxicity, delivery into cells can be challenging.

Experimental Workflows and Logical Relationships

The successful implementation of correlative imaging relies on a well-defined workflow that integrates sample preparation, imaging, and data correlation. The choice of probe significantly influences this workflow.

CLEM_Workflow General CLEM Workflow cluster_LM Light Microscopy cluster_EM Electron Microscopy cluster_Correlation Data Correlation sample_prep_lm Sample Preparation & Labeling with Probe live_cell_imaging Live-Cell Imaging (Optional) sample_prep_lm->live_cell_imaging For dynamic studies lm_acquisition Fluorescence Image Acquisition sample_prep_lm->lm_acquisition live_cell_imaging->lm_acquisition fixation Fixation (e.g., Glutaraldehyde, OsO4) lm_acquisition->fixation image_registration Image Registration lm_acquisition->image_registration dehydration Dehydration fixation->dehydration embedding Resin Embedding dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning em_acquisition EM Image Acquisition sectioning->em_acquisition em_acquisition->image_registration data_analysis Correlated Data Analysis image_registration->data_analysis

A generalized workflow for correlative light and electron microscopy (CLEM).

The specific probe used will dictate modifications to this general workflow. For instance, live-cell imaging is a significant advantage of fluorescent proteins and some genetically encoded tags, allowing for the capture of dynamic events before fixation for EM. In contrast, protocols using quantum dots often involve labeling fixed and permeabilized cells.

Signaling Pathways and Probe Targeting

The ultimate goal of using these probes is to visualize specific biological structures or pathways. The following diagram illustrates how different probes can be targeted to various cellular components.

Probe_Targeting Probe Targeting Strategies in a Eukaryotic Cell cluster_cell Eukaryotic Cell nucleus Nucleus cytoplasm Cytoplasm membrane Plasma Membrane organelle Organelle (e.g., Mitochondria) fp Fluorescent Proteins (e.g., GFP-fusion) fp->nucleus Targeting via fusion protein fp->organelle Targeting signals get Genetically Encoded Tags (e.g., HaloTag-fusion) get->cytoplasm Targeting via fusion protein smp Small Molecule Probes (e.g., Dyes) smp->membrane Lipophilic dyes qd Quantum Dots (Antibody conjugated) qd->membrane Targeting surface receptors

Diagram illustrating how different probe types target cellular structures.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the application of different probe classes in CLEM.

Protocol 1: Correlative Imaging with Fluorescent Proteins

This protocol is adapted for genetically encoded fluorescent proteins like mScarlet-H or mEosEM-E expressed as fusions with a protein of interest.

  • Cell Culture and Transfection: Plate cells on gridded glass-bottom dishes or coverslips suitable for both light and electron microscopy. Transfect cells with a plasmid encoding the fluorescent protein fusion construct.

  • Live-Cell Imaging (Optional): Image the live cells using a fluorescence microscope to capture dynamic processes.

  • Fixation: Fix the cells with a mixture of paraformaldehyde and a low concentration of glutaraldehyde to preserve both fluorescence and ultrastructure.

  • Fluorescence Microscopy: Acquire high-resolution fluorescence images of the cells of interest, noting their positions on the grid.

  • EM Sample Preparation: Post-fix the cells with osmium tetroxide, dehydrate through an ethanol series, and embed in an epoxy resin like Epon. Some fluorescent proteins, like mScarlet-H and mEosEM-E, have been shown to retain fluorescence even after these harsh treatments.

  • Sectioning and EM Imaging: Prepare ultrathin sections of the embedded cells and image the previously identified regions of interest using a transmission electron microscope (TEM).

  • Image Correlation: Align the fluorescence and electron micrographs using fiducial markers or cellular landmarks.

Protocol 2: Correlative Imaging with Genetically Encoded Tags (e.g., HaloTag)

This protocol involves the use of a genetically encoded protein tag that covalently binds to a synthetic fluorescent ligand.

  • Cell Culture and Transfection: Culture and transfect cells with a construct encoding the HaloTag-fusion protein as described in Protocol 1.

  • Labeling: Incubate the cells with the cell-permeable HaloTag ligand conjugated to a fluorescent dye (e.g., TMR).

  • Live-Cell or Fixed-Cell Imaging: Perform fluorescence microscopy on either live or fixed cells.

  • EM Sample Preparation and Imaging: Follow steps 5-7 from Protocol 1 for EM processing and imaging. The fluorescence of the synthetic dye may also be partially preserved depending on the fluorophore used.

Protocol 3: Correlative Imaging with Small Molecule Probes

This protocol is for probes that do not require genetic manipulation for targeting.

  • Cell Culture and Labeling: Plate cells on gridded coverslips. Incubate the cells with the small molecule fluorescent probe at an optimized concentration and duration.

  • Washing: Gently wash the cells to remove unbound probe and reduce background fluorescence.

  • Fluorescence Microscopy: Image the labeled cells to identify the structures of interest.

  • EM Sample Preparation and Imaging: Proceed with fixation, embedding, sectioning, and EM imaging as outlined in Protocol 1.

Protocol 4: Correlative Imaging with Quantum Dots

This protocol is typically used for labeling cell surface proteins or for intracellular targets after cell permeabilization.

  • Cell Culture and Fixation: Culture cells on a suitable substrate and fix them. For intracellular targets, permeabilize the cell membrane.

  • Labeling: Incubate the cells with quantum dots that are functionalized with antibodies or other targeting moieties specific to the protein of interest.

  • Washing: Thoroughly wash the cells to remove non-specifically bound quantum dots.

  • Fluorescence Microscopy: Acquire fluorescence images to locate the quantum dot signals.

  • EM Sample Preparation and Imaging: Process the sample for EM. The electron-dense core of the quantum dots will be directly visible in the electron microscope.

  • Image Correlation: Correlate the fluorescence and electron microscopy images.

By understanding the distinct advantages and limitations of each probe class and following optimized protocols, researchers can effectively harness the power of correlative imaging to gain unprecedented insights into the intricate relationship between cellular function and its underlying ultrastructure.

References

A Head-to-Head Comparison of Self-Blinking Dyes for Super-Resolution Microscopy: Featuring 6-HoeHESIR Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in super-resolution microscopy now have a growing arsenal of self-blinking fluorescent dyes that simplify imaging protocols by eliminating the need for complex buffer systems or photoactivation. This guide provides a comparative analysis of the blinking properties of a spontaneously blinking Hoechst-silicon rhodamine derivative, analogous to the requested 6-HoeHESIR, and other leading self-blinking dyes. The data presented here, compiled from various studies, will aid researchers in selecting the optimal dye for their specific single-molecule localization microscopy (SMLM) experiments.

Self-blinking dyes operate on the principle of a dynamic equilibrium between a fluorescent "on" state and a non-fluorescent "off" state.[1][2] This stochastic switching allows for the temporal separation of individual fluorophore emissions, which is the fundamental requirement for SMLM techniques that reconstruct a super-resolved image from the precise localization of single molecules.[1][3][4] The performance of a self-blinking dye is primarily characterized by its photophysical properties, including the on-time, off-time, duty cycle (the fraction of time the dye is in the 'on' state), and photon budget.

Comparative Analysis of Blinking Properties

The selection of an appropriate self-blinking dye is critical and depends on the specific requirements of the experiment, such as the desired labeling density and the imaging speed. For instance, dyes with a low duty cycle are preferable for imaging densely labeled structures to ensure that only a sparse subset of fluorophores is active in each frame. The following table summarizes the key blinking properties of several spontaneously blinking dyes, including derivatives of the HM-SiR (hydroxymethyl silicon rhodamine) family, which are structurally related to the requested this compound.

DyeOn-Time (ms)Off-Time (s)Duty Cycle (%)Photon Count per BlinkLocalization Precision (nm)Reference
HM-SiR ~30-High--
JF630b --0.014-10.7 - 13.0
SR-PM-NH2 ----29.9 ± 7.5
HM-JF526 ---57125
Yale676sb -----

Note: A comprehensive, standardized dataset for all blinking parameters across all dyes is not available in the literature. The values presented are extracted from individual studies and may have been determined under different experimental conditions. "High" duty cycle for HM-SiR indicates it is often too high for densely labeled samples.

The spontaneously blinking properties of dyes like HM-SiR are attributed to a stochastic protonation and deprotonation mechanism that switches the molecule between a fluorescent, cationic "on" state and a non-fluorescent, neutral "off" state.

Experimental Protocols

Characterizing the blinking properties of these dyes is crucial for their effective application. Below is a generalized protocol for quantifying the photophysical parameters of self-blinking dyes in a cellular context.

Protocol for Characterizing Self-Blinking Dye Properties
  • Cell Culture and Labeling:

    • Culture cells of interest (e.g., COS-7, U2OS) on glass-bottom dishes suitable for microscopy.

    • For dyes conjugated to a HaloTag ligand, transfect cells to express a HaloTag-fusion protein (e.g., H2B-HaloTag).

    • Incubate cells with the self-blinking dye conjugate at an appropriate concentration (e.g., 200 nM) for a specified duration to allow for labeling of the target structure.

    • Wash the cells with fresh imaging medium to remove unbound dye.

  • Single-Molecule Localization Microscopy (SMLM) Imaging:

    • Mount the sample on a microscope equipped for SMLM (e.g., TIRF illumination).

    • Acquire a time-lapse series of images (typically several thousand frames) with a sensitive camera (e.g., EMCCD or sCMOS). The exposure time should be optimized for the blinking kinetics of the dye (e.g., 13.9 ms).

    • Use an appropriate laser for excitation (e.g., 532 nm or 640 nm) at a power density that induces blinking without rapid photobleaching (e.g., 500 W/cm²).

  • Data Analysis:

    • Use single-molecule localization software to detect and localize individual blinking events in each frame.

    • To determine the dye's on-time, consecutive localizations within a defined spatial radius (e.g., 100 nm) and a certain number of frames (a "gap-closing" parameter, e.g., 5 frames) are considered to originate from the same molecule.

    • The duty cycle is calculated as the total on-time divided by the total observation time.

    • The photon count per blink is determined by integrating the intensity of each localized spot.

    • Localization precision is calculated from the distribution of localizations for a single molecule.

Visualizing the SMLM Workflow

The process of generating a super-resolution image from the stochastic blinking of individual dye molecules can be visualized as a workflow.

SMLM_Workflow cluster_sample Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis cluster_output Result Cell_Labeling Labeling with Self-Blinking Dye Acquisition Image Sequence Acquisition Cell_Labeling->Acquisition Mount on Microscope Localization Single-Molecule Localization Acquisition->Localization Process Raw Data Reconstruction Image Reconstruction Localization->Reconstruction Generate Point Cloud SR_Image Super-Resolved Image Reconstruction->SR_Image Render Image

Caption: Workflow for Single-Molecule Localization Microscopy (SMLM).

The blinking mechanism of many rhodamine-based self-blinking dyes is based on a reversible intramolecular spirocyclization reaction, which is often pH-dependent.

Blinking_Mechanism Off_State Non-Fluorescent 'Off' State (Spirocyclic Form) On_State Fluorescent 'On' State (Open Form) Off_State->On_State +H⁺ (Protonation) Ring Opening On_State->Off_State -H⁺ (Deprotonation) Ring Closing

Caption: General blinking mechanism for some rhodamine-based dyes.

References

A Comparative Guide to Super-Resolution Probes: Unveiling the Limitations of SiR-Hoechst

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for the super-resolution probe "6-HoeHESIR" did not yield specific results. However, extensive research suggests a high probability of a typographical error, with the intended subject being "SiR-Hoechst." This guide will proceed under this assumption, providing a detailed comparison of SiR-Hoechst with other common super-resolution probes. SiR-Hoechst is a far-red DNA stain that combines a silicon-rhodamine (SiR) dye with a Hoechst 33258 moiety, making it a valuable tool for live-cell super-resolution microscopy of nuclear structures.[1][2][3][4][]

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of SiR-Hoechst's performance against alternative super-resolution probes. We will delve into quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the selection of the most appropriate probe for your research needs.

Quantitative Comparison of Super-Resolution Probes

The selection of a suitable fluorescent probe is critical for the success of super-resolution imaging. Key photophysical properties dictate the performance of a probe in demanding super-resolution applications. Below is a table summarizing these properties for SiR-Hoechst and other commonly used super-resolution probes.

Probe ClassSpecific ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)PhotostabilityKey Limitations
Silicon-Rhodamine SiR-Hoechst652672~0.40 (DNA-bound)HighPotential for DNA damage and cell cycle impairment at high concentrations or prolonged exposure.
Cyanine Dyes Alexa Fluor 647 (Cy5)650668~0.33Moderate to HighRequires specific buffer conditions for photoswitching (dSTORM); can exhibit photoblueing.
Fluorescent Proteins EGFP488507~0.60Low to ModerateLower photon output and photostability compared to organic dyes; larger size can cause steric hindrance.
DNA Stains SYTOX Orange547570~0.40 (DNA-bound)ModerateImpermeant to live cells; primarily for fixed and permeabilized cells.
DNA Stains PicoGreen480520~0.50 (dsDNA-bound)ModeratePrimarily for quantification of dsDNA in solution; not typically used for super-resolution imaging of cellular DNA.

In-Depth Look at the Limitations of SiR-Hoechst

While SiR-Hoechst offers significant advantages for live-cell super-resolution imaging, it is crucial to be aware of its limitations to ensure robust and reliable experimental outcomes.

1. Potential for DNA Damage and Cellular Perturbation:

Although initially reported to have minimal toxicity, subsequent studies have revealed that SiR-Hoechst can induce DNA damage responses and impair cell cycle progression, particularly at higher concentrations (above 1 µM) and with prolonged incubation times. This can lead to the formation of γH2AX foci, a marker for DNA double-strand breaks, and can cause a G2 cell cycle arrest. Therefore, it is imperative to use the lowest effective concentration of SiR-Hoechst and to perform thorough control experiments to assess any potential probe-induced artifacts.

2. Dependence on Efflux Pumps:

The cellular uptake and retention of SiR-Hoechst can be influenced by the activity of efflux pumps, which are membrane transporters that actively remove foreign substances from cells. In some cell lines with high efflux pump activity, achieving sufficient nuclear staining may require the use of efflux pump inhibitors like verapamil. However, the use of such inhibitors can have off-target effects and should be carefully controlled.

3. Phototoxicity in the Far-Red Spectrum:

While far-red light is generally less phototoxic than shorter wavelength light, high-intensity illumination required for super-resolution techniques like STED microscopy can still induce phototoxicity. The generation of reactive oxygen species (ROS) can lead to cellular damage and artifacts. It is always advisable to minimize the light dose by using the lowest possible laser power and exposure times.

4. Lower DNA Binding Affinity Compared to Parent Hoechst Dyes:

SiR-Hoechst exhibits a significantly lower binding affinity for DNA compared to its parent compound, Hoechst 33342. While this contributes to its lower cytotoxicity, it may also result in a lower signal-to-noise ratio in some applications compared to traditional DNA stains in fixed cells.

Experimental Protocols

To facilitate a standardized comparison of super-resolution probes, we provide detailed methodologies for key experiments.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common approach.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents

  • Quantum yield standard with a known Φ in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Probe of interest

Procedure:

  • Prepare a series of dilutions for both the standard and the probe of interest in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, with the same excitation wavelength for both the standard and the sample. Ensure identical experimental settings (e.g., slit widths) for all measurements.

  • Integrate the area under the emission spectra for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the probe.

  • Calculate the quantum yield of the probe using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample^2 / η_standard^2)

    Where:

    • Φ is the quantum yield

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Protocol 2: Assessment of Photostability

Photostability is a critical parameter for super-resolution microscopy, as it determines the number of photons that can be collected from a single molecule before it photobleaches.

Materials:

  • Super-resolution microscope (e.g., STED, STORM)

  • Live-cell imaging chamber

  • Cells expressing a target of interest (for tagged probes) or prepared for DNA staining

  • Fluorescent probes for comparison

Procedure:

  • Prepare samples for imaging. For live-cell imaging, ensure cells are healthy and in a suitable imaging medium.

  • Acquire a time-lapse series of images under continuous illumination with the excitation laser at an intensity relevant for the super-resolution technique being used.

  • Measure the fluorescence intensity of individual molecules or structures over time.

  • Plot the normalized fluorescence intensity as a function of time (or frame number).

  • Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates higher photostability.

Protocol 3: Evaluation of Labeling Density and Specificity

Achieving a high labeling density is crucial for accurately reconstructing super-resolved images.

Materials:

  • Super-resolution microscope

  • Cells with a known target structure (e.g., microtubules, DNA)

  • Primary and fluorescently labeled secondary antibodies (for immunofluorescence) or direct-binding probes

  • Image analysis software (e.g., ImageJ/Fiji with appropriate plugins)

Procedure:

  • Label the target structure using standard protocols for either immunofluorescence or direct staining.

  • Acquire super-resolution images of the labeled structures.

  • Analyze the reconstructed images to assess the continuity and density of the labeling. For filamentous structures like microtubules, a high labeling density will result in a continuous line, while a low density will appear as a series of disconnected points.

  • Quantify the labeling density by measuring the number of localizations per unit length or area of the structure.

  • Assess specificity by co-staining with a well-characterized marker for the same structure and evaluating the degree of colocalization. Also, image unlabeled control cells to check for non-specific background staining.

Visualizing the Workflow and Probe Comparisons

To further clarify the experimental and logical relationships, the following diagrams are provided.

Experimental Workflow for Probe Comparison

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_imaging Super-Resolution Imaging cluster_analysis Quantitative Analysis prep_cells Prepare Live Cells label_sir Incubate with SiR-Hoechst prep_cells->label_sir label_other Label with Alternative Probe prep_cells->label_other prep_fixed Prepare Fixed Cells prep_fixed->label_other sted STED Microscopy label_sir->sted toxicity Cytotoxicity Assay label_sir->toxicity storm dSTORM Microscopy label_other->storm sim SIM label_other->sim photostability Photostability (t½) sted->photostability resolution Achieved Resolution storm->resolution density Labeling Density sim->density

Caption: Experimental workflow for comparing super-resolution probes.

Logical Comparison of Super-Resolution Probes

logical_comparison cluster_sir SiR-Hoechst cluster_cy Cyanine Dyes (e.g., Cy5) cluster_fp Fluorescent Proteins (e.g., EGFP) sir_adv Advantages: - Far-red excitation - Low phototoxicity - Fluorogenic - Live-cell compatible cy_lim Limitations: - Requires specific buffers - Prone to photoblueing - Less suitable for live-cell  dSTORM sir_adv->cy_lim Superior for live-cell imaging sir_lim Limitations: - Potential DNA damage - Efflux pump sensitivity - Lower affinity than Hoechst cy_adv Advantages: - High photon output - Good photostability - Small size fp_lim Limitations: - Lower photostability - Lower photon output - Larger size cy_adv->fp_lim Higher photon output fp_adv Advantages: - Genetically encoded - High specificity - Good for protein tracking fp_adv->sir_lim Genetically encoded specificity

Caption: Logical comparison of super-resolution probe classes.

References

quantitative comparison of resolution achieved with 6-HoeHESIR and other probes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Super-Resolution DNA Probes: 6-HoeHESIR (SiR-Hoechst) and Alternatives

For researchers, scientists, and drug development professionals seeking to visualize DNA at the nanoscale, the choice of fluorescent probe is critical to achieving high-resolution images. This guide provides a quantitative comparison of the super-resolution capabilities of this compound (commonly known as SiR-Hoechst), a far-red DNA stain, with other widely used DNA probes. The data presented is supported by experimental protocols and visualizations to aid in the selection of the most suitable probe for your research needs.

Data Presentation: Quantitative Comparison of DNA Probes

The following table summarizes the key performance metrics of various DNA probes used in super-resolution microscopy. The resolution is presented as the Full Width at Half Maximum (FWHM), a standard measure of the sharpness of a feature in an image. Lower FWHM values indicate higher resolution.

ProbeSuper-Resolution TechniqueAchieved Resolution (FWHM)Binding MechanismKey Advantages
This compound (SiR-Hoechst) STED~72 nm (with deconvolution)[1]Minor Groove BindingLive-cell compatible, far-red excitation minimizes phototoxicity, fluorogenic.[2]
YOYO-1 dSTORM67 nmIntercalationHigh quantum yield upon binding, suitable for single-molecule imaging.
SYTOX Orange STORM/BALMLocalization Precision: 27 nmIntercalationHigh fluorescence enhancement, suitable for dynamic DNA imaging.[3]
PicoGreen STEDNot specified (typically 50-100 nm for STED)[4][5]IntercalationRecommended for STED with 592 nm and 660 nm lasers.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for live-cell STED microscopy with SiR-Hoechst and dSTORM imaging of DNA with YOYO-1.

Live-Cell STED Microscopy with SiR-Hoechst

This protocol is adapted from studies achieving super-resolution imaging of chromatin in living cells.

1. Cell Culture and Staining:

  • Culture HeLa cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Prepare a stock solution of SiR-Hoechst in DMSO.

  • Dilute the SiR-Hoechst stock solution in pre-warmed, phenol red-free cell culture medium to a final concentration of 1-5 µM.

  • Replace the culture medium of the cells with the staining solution and incubate for 1-2 hours at 37°C in a CO2 incubator.

2. Imaging:

  • Use a STED microscope equipped with a pulsed 775 nm depletion laser and a 640 nm excitation laser.

  • Maintain live-cell imaging conditions (37°C, 5% CO2) throughout the experiment.

  • Acquire images using a high numerical aperture objective (e.g., 100x/1.4 NA oil immersion).

  • Set the pixel size to 20 nm for optimal sampling.

  • Apply time-gating detection (e.g., 0.3-6.0 ns) to filter out unwanted background fluorescence.

  • Image reconstruction and deconvolution can be applied to further enhance the resolution.

dSTORM Imaging of DNA with YOYO-1

This protocol is based on methods for super-resolution imaging of single DNA molecules.

1. Sample Preparation:

  • Prepare a solution of lambda-DNA (λ-DNA) in a suitable buffer (e.g., TE buffer).

  • Incubate the λ-DNA with YOYO-1 at a dye-to-base-pair ratio of 1:10 for at least 2 hours to ensure homogenous staining.

  • Stretch and immobilize the stained DNA molecules on a glass coverslip. This can be achieved by flowing the DNA solution through a microfluidic channel with a modified surface.

2. Imaging Buffer:

  • Prepare a STORM imaging buffer to promote the photoswitching of the YOYO-1 dye. A common buffer consists of a glucose oxidase and catalase oxygen scavenging system and a primary thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA), in a buffered solution.

3. Imaging:

  • Use a total internal reflection fluorescence (TIRF) microscope equipped for STORM imaging.

  • Excite the YOYO-1 with a 488 nm laser.

  • Acquire a time series of thousands of images (frames) with a short exposure time (e.g., 50 ms) to capture the stochastic blinking of individual YOYO-1 molecules.

  • The localization of each blinking event is determined with sub-pixel accuracy.

  • Reconstruct the final super-resolution image from the coordinates of all localized molecules.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the DNA binding mechanisms of the discussed probes and a typical super-resolution microscopy workflow.

cluster_0 Minor Groove Binding (e.g., SiR-Hoechst) Probe_M SiR-Hoechst Probe MinorGroove AT-Rich Minor Groove Probe_M->MinorGroove Targets DNA_M DNA Double Helix DNA_M->MinorGroove Binding_M Non-covalent Binding MinorGroove->Binding_M Enables Fluorescence_M Enhanced Fluorescence Binding_M->Fluorescence_M

DNA Minor Groove Binding Mechanism

cluster_1 DNA Intercalation (e.g., YOYO-1, SYTOX Orange) Probe_I Intercalating Probe BasePairs Between Base Pairs Probe_I->BasePairs Inserts DNA_I DNA Double Helix DNA_I->BasePairs Binding_I Insertion BasePairs->Binding_I Results in Fluorescence_I High Fluorescence Quantum Yield Binding_I->Fluorescence_I

DNA Intercalation Mechanism

SamplePrep Sample Preparation (Cell Culture, Staining) MicroscopeSetup Microscope Setup (Laser Alignment, Calibration) SamplePrep->MicroscopeSetup ImageAcquisition Image Acquisition (Time Series, Z-stack) MicroscopeSetup->ImageAcquisition DataProcessing Data Processing (Localization, Drift Correction) ImageAcquisition->DataProcessing ImageReconstruction Image Reconstruction DataProcessing->ImageReconstruction FinalImage Super-Resolved Image ImageReconstruction->FinalImage

General Super-Resolution Microscopy Workflow

References

Safety Operating Guide

Proper Disposal Procedures for 6-HoeHESIR (Assumed to be 6-Hydroxydopamine or a related hazardous compound)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are based on the hazardous properties of 6-hydroxydopamine, a powerful neurotoxin, as a specific Safety Data Sheet (SDS) for "6-HoeHESIR" was not identified.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to review the SDS for the exact chemical you are using.[2][3]

Essential Safety and Logistical Information

Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is considered a hazardous substance and must be managed as hazardous waste from the moment of generation.[1][2] Never dispose of this compound or its containers in the regular trash or down the drain.

Key Hazard Information Summary

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Toxicity Powerful catecholaminergic neurotoxin. Accidental ingestion may be damaging to health.Chemical-resistant gloves, lab coat, safety glasses/goggles.
Irritation Causes skin, eye, and respiratory system irritation.Use in a well-ventilated area or fume hood.
Sensitization May cause sensitization by skin contact.Avoid all personal contact.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound" and include the full chemical name.

    • Segregate this compound waste from other waste streams. Do not mix with incompatible materials. For instance, keep it separate from acids and bases.

    • Collect aqueous waste separately from organic solvent waste.

  • Container Management:

    • Use a chemically compatible container with a secure, screw-top lid. The original container is often a good choice if it is in good condition.

    • Do not fill the container to more than 80% of its capacity to prevent spills.

    • Keep the container closed at all times except when adding waste.

    • Ensure the exterior of the waste container is clean and free of contamination.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.

    • The SAA should be a secondary containment system to prevent the spread of spills.

    • Regularly inspect the SAA for any signs of leakage from the waste containers.

  • Disposal of Contaminated Materials:

    • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-proof sharps container that is clearly labeled as containing biohazardous and chemical waste.

    • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable materials should be collected in a designated hazardous waste bag within the SAA.

    • Empty Containers: Even "empty" containers of this compound must be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste. After proper decontamination, deface the label and dispose of the container as directed by your institution's EHS.

  • Requesting Waste Pickup:

    • Once the waste container is full or you have finished the experimental work, contact your institution's EHS office to schedule a hazardous waste pickup.

    • Complete any required waste disposal request forms, accurately listing all constituents and their concentrations.

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Cordon off the spill area to prevent further contamination.

  • Personal Protection: Wear appropriate PPE, including a lab coat, gloves, and eye protection, before attempting to clean the spill.

  • Containment and Cleanup:

    • For dry spills, carefully collect the powder without generating dust and place it in a labeled hazardous waste container.

    • For wet spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • Decontamination: Wash the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and the EHS office.

Disposal Workflow Diagram

start Start: Generation of This compound Waste identify_waste Identify and Segregate Waste (Solid, Liquid, Sharps) start->identify_waste container Use Labeled, Compatible, and Sealed Container identify_waste->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage full_or_done Container Full or Work Complete? storage->full_or_done spill Spill Occurs storage->spill full_or_done->storage No request_pickup Request EHS Hazardous Waste Pickup full_or_done->request_pickup Yes end End: Proper Disposal request_pickup->end emergency_proc Follow Emergency Spill Procedures spill->emergency_proc Yes emergency_proc->storage

References

Essential Safety and Logistical Information for Handling 6-HoeHESIR

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on the assumed properties of 6-HoeHESIR as a fluorescent, potentially photosensitizing, and biologically active compound, given the absence of specific data for this molecule. Researchers must consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and safety information.

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to potentially hazardous chemicals is the correct and consistent use of Personal Protective Equipment.[1][2][3] Given the potential for this compound to be a photosensitizing agent and a fluorescent dye, the following PPE is mandatory.[4][5]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A full-face shield should be worn over safety glasses when there is a significant risk of splashes.Protects eyes and face from splashes of chemical solutions and airborne particles.
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or when higher concentrations are used, consider double-gloving or using thicker, chemical-resistant gloves.Prevents skin contact with the chemical. The specific glove material should be chosen based on the solvent used to dissolve this compound, as recommended in the SDS.
Body Protection A buttoned, knee-length laboratory coat must be worn at all times. Consider a flame-resistant lab coat if flammable solvents are in use.Protects skin and personal clothing from spills and contamination.
Respiratory Protection Generally not required if handled in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling aerosolized particles of the compound.
Footwear Closed-toe shoes that completely cover the feet are mandatory in the laboratory.Protects feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

2.1. Preparation and Engineering Controls

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Work in a Designated Area: All handling of this compound, including weighing, reconstitution, and aliquoting, should be performed in a certified chemical fume hood to prevent inhalation exposure.

  • Gather all Materials: Before starting, ensure all necessary equipment and supplies, including PPE, are readily available.

2.2. Reconstitution and Handling

  • Don PPE: Follow the PPE donning procedure outlined in the workflow diagram below.

  • Weighing: If working with a powdered form, carefully weigh the required amount in the chemical fume hood. Use anti-static weigh paper or a dedicated spatula.

  • Reconstitution: Add the solvent slowly and carefully to the vial containing the powdered compound. Cap the vial securely and mix gently until fully dissolved. Avoid creating aerosols.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.

2.3. Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol, followed by water) to remove any residual contamination.

  • Doff PPE: Remove PPE in the correct order as illustrated in the workflow diagram to prevent cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

3.1. Waste Segregation

  • Solid Waste: Contaminated solid waste, including gloves, weigh paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and the first rinse of contaminated glassware should be collected in a labeled, leak-proof hazardous waste container.

  • Sharps: Needles and syringes must be disposed of in a designated sharps container.

3.2. Container Management

  • All waste containers must be kept closed when not in use.

  • Do not overfill waste containers; leave at least 10% headspace to allow for expansion.

  • Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

3.3. Final Disposal

  • Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.

  • Ensure all waste is properly labeled with the contents and associated hazards.

Emergency Procedures

4.1. Spills

  • Alert others: Inform colleagues in the immediate area.

  • Evacuate: If the spill is large or involves volatile solvents, evacuate the area.

  • Don PPE: Wear appropriate PPE before attempting to clean up a small, manageable spill.

  • Containment: Use a chemical spill kit to absorb the spilled material.

  • Cleanup: Collect the absorbent material and dispose of it as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department.

4.2. Personal Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes using an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek prompt medical attention and bring the SDS with you.

Visual Workflow and Logical Relationships

The following diagrams illustrate key procedural workflows for handling this compound safely.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Safety Glasses/Goggles Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Safety Glasses/Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4 WashHands Wash Hands Doff4->WashHands Start Start Start->Don1 End End WashHands->End Chemical_Handling_Workflow Prep Preparation (Consult SDS, Gather Materials) DonPPE Don PPE Prep->DonPPE Weigh Weigh Compound (in Fume Hood) DonPPE->Weigh Reconstitute Reconstitute and Mix Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose Dispose of Waste Experiment->Dispose DoffPPE Doff PPE Decontaminate->DoffPPE Wash Wash Hands DoffPPE->Wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.